molecular formula C9H9IO2 B162200 Ethyl 2-iodobenzoate CAS No. 1829-28-3

Ethyl 2-iodobenzoate

Cat. No.: B162200
CAS No.: 1829-28-3
M. Wt: 276.07 g/mol
InChI Key: QOUFDDUDXYJWHV-UHFFFAOYSA-N
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Description

Ethyl 2-iodobenzoate is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-iodobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9IO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUFDDUDXYJWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385235
Record name Ethyl 2-iodobenzoate
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Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-28-3
Record name Ethyl 2-iodobenzoate
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Record name Ethyl 2-iodobenzoate
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Record name Benzoic acid, 2-iodo-, ethyl ester
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-Iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of ethyl 2-iodobenzoate from 2-iodobenzoic acid. Moving beyond a simple recitation of steps, this paper delves into the mechanistic rationale, process optimization, and self-validating protocols essential for reproducible, high-yield synthesis in a professional laboratory setting.

Strategic Overview: The Importance and Synthetic Approach

This compound (CAS No: 1829-28-3) is a pivotal intermediate in modern organic synthesis.[1] Its utility is primarily derived from the reactivity of the carbon-iodine bond, which is amenable to a wide array of cross-coupling reactions, making it a valuable building block for complex pharmaceutical molecules and materials science applications.[2] This guide focuses on the robust and scalable Fischer-Speier esterification, a classic acid-catalyzed reaction, to convert 2-iodobenzoic acid into its corresponding ethyl ester.[1][3] This method is favored for its operational simplicity and cost-effectiveness on both laboratory and industrial scales.[4]

The core of this synthesis is a reversible reaction. To ensure a high yield of the desired ester, the chemical equilibrium must be deliberately shifted toward the product side. This is achieved by applying Le Châtelier's principle in two ways: utilizing a large excess of one reactant (ethanol) and ensuring the removal of the water byproduct during the work-up phase.[5][6][7]

The Reaction Mechanism: A Step-by-Step Analysis

The Fischer esterification proceeds through a well-established nucleophilic acyl substitution pathway, which can be broken down into six distinct, reversible steps.[4][8] The entire process is catalyzed by a strong acid, typically concentrated sulfuric acid.

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-iodobenzoic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][7]

  • Nucleophilic Attack: A lone pair of electrons from the hydroxyl group of ethanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This tautomeric shift is a crucial intramolecular step that transforms a poor leaving group (-OH) into an excellent one (H₂O).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond. This results in a protonated ester.

  • Deprotonation: A base (such as water or another molecule of ethanol) removes the proton from the carbonyl group, yielding the final this compound ester and regenerating the acid catalyst, allowing it to participate in another catalytic cycle.[8]

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products RCOOH 2-Iodobenzoic Acid Protonation 1. Protonation of Carbonyl RCOOH->Protonation ROH Ethanol Attack 2. Nucleophilic Attack by ROH ROH->Attack H_plus H+ (Catalyst) H_plus->Protonation Protonation->Attack Activated Intermediate Transfer 3. Proton Transfer Attack->Transfer Tetrahedral Intermediate Elimination 4. Elimination of H2O Transfer->Elimination Forms Good Leaving Group Deprotonation 5. Deprotonation Elimination->Deprotonation Protonated Ester Water Water Elimination->Water Ester This compound Deprotonation->Ester H_plus_regen H+ (Regenerated) Deprotonation->H_plus_regen

Caption: The mechanistic pathway of Fischer Esterification.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Each step in the work-up and purification process is included not only to isolate the product but also to systematically remove specific impurities, ensuring high purity of the final compound.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
2-Iodobenzoic Acid≥98% PurityStarting Material
EthanolAbsolute (200 proof)Reactant and Solvent
Sulfuric AcidConcentrated (98%)Catalyst
Ethyl AcetateReagent GradeExtraction Solvent
Sodium BicarbonateSaturated Aqueous SolutionNeutralizing Agent
Sodium ChlorideSaturated Aqueous Solution (Brine)Washing Agent
Anhydrous Sodium SulfateGranularDrying Agent
Step-by-Step Synthesis and Purification Workflow
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-iodobenzoic acid in 60 mL of absolute ethanol.[9] Using absolute ethanol is critical to minimize the initial concentration of water, thereby favoring the forward reaction.

  • Catalyst Addition: While stirring, carefully and slowly add 5 mL of concentrated sulfuric acid to the solution in a fume hood.[9] This addition is highly exothermic and requires caution.

  • Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 78°C) and maintain this temperature with continuous stirring for 5 hours.[9] Refluxing ensures the reaction proceeds at a constant, optimal temperature without loss of solvent.

  • Initial Isolation: After cooling the reaction mixture to room temperature, remove the excess ethanol using a rotary evaporator under reduced pressure.[9]

  • Liquid-Liquid Extraction: To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. The top organic layer contains the desired this compound.

  • Systematic Purification (Work-up):

    • Acid Neutralization: Drain the lower aqueous layer. Wash the remaining organic layer with 50 mL of saturated sodium bicarbonate solution.[9] This step is crucial as it neutralizes the sulfuric acid catalyst and removes any unreacted 2-iodobenzoic acid by converting it to its water-soluble sodium salt.

    • Aqueous Wash: Wash the organic layer with 50 mL of water, followed by 50 mL of brine. The brine wash helps to remove residual water from the organic layer and breaks any potential emulsions.

    • Drying: Drain the organic layer into a clean Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that all trace water has been removed.

  • Final Product Isolation: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The remaining oil is crude this compound. A typical yield is approximately 99%.[9] For exceptionally high purity, the crude product can be further purified by vacuum distillation.

Synthesis_Workflow Start 1. Dissolve 2-Iodobenzoic Acid in Absolute Ethanol Add_Catalyst 2. Add Conc. H2SO4 (Catalyst) Start->Add_Catalyst Reflux 3. Reflux for 5 hours at 78°C Add_Catalyst->Reflux Evaporate_EtOH 4. Remove Excess Ethanol (Rotary Evaporator) Reflux->Evaporate_EtOH Extract 5. Liquid-Liquid Extraction (Ethyl Acetate / Water) Evaporate_EtOH->Extract Wash_Bicarb 6a. Wash with Sat. NaHCO3 (Removes Acid Catalyst & Starting Material) Extract->Wash_Bicarb Wash_Brine 6b. Wash with Brine Wash_Bicarb->Wash_Brine Dry 6c. Dry with Anhydrous Na2SO4 Wash_Brine->Dry Evaporate_EtOAc 7. Remove Ethyl Acetate (Rotary Evaporator) Dry->Evaporate_EtOAc Product Final Product: This compound Evaporate_EtOAc->Product

Caption: Synthesis and purification workflow for this compound.

Product Characterization and Data

Successful synthesis should be confirmed by analytical characterization. The physical and spectroscopic data for this compound are well-documented.

PropertyValue
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol [10]
Appearance Colorless to light yellow liquid
Boiling Point 163-165°C / 23 mmHg[11]
Density ~1.664 g/cm³[11]
Refractive Index ~1.584[11]

Spectroscopic analysis is essential for structural confirmation. Key expected signals include:

  • ¹H NMR: Aromatic protons in the 7-8 ppm range, a quartet around 4.4 ppm (–OCH₂–), and a triplet around 1.4 ppm (–CH₃).

  • ¹³C NMR: A carbonyl carbon signal around 166 ppm, aromatic carbons, and aliphatic carbons for the ethyl group.[2]

  • IR Spectroscopy: A strong C=O stretch for the ester group around 1728 cm⁻¹.[2]

Safety, Handling, and Storage

  • Safety: All manipulations, especially the handling of concentrated sulfuric acid, must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling: this compound is considered an irritant.[3] Direct contact with skin and eyes should be avoided.

  • Storage: The compound is light-sensitive.[1][3] It should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area to maintain its integrity.[3]

Conclusion

The Fischer esterification of 2-iodobenzoic acid is a reliable and efficient method for producing high-purity this compound. By understanding the underlying chemical principles and adhering to a systematic, self-validating protocol, researchers can confidently synthesize this critical intermediate for applications in drug discovery and advanced materials development.

References

An In-depth Technical Guide to Ethyl 2-iodobenzoate: Physicochemical Properties, Safe Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 2-iodobenzoate, a key building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's physical and chemical properties, outlines rigorous protocols for its safe handling and disposal, and explores its application in pivotal synthetic methodologies. The insights provided herein are grounded in established scientific principles and aim to empower researchers to utilize this versatile reagent with confidence and precision.

Core Characteristics of this compound

This compound (CAS No. 1829-28-3) is an aromatic ester that serves as a valuable precursor in the synthesis of complex organic molecules.[1] Its structure, featuring an iodine atom ortho to an ethyl ester group on a benzene ring, imparts unique reactivity, particularly in transition metal-catalyzed cross-coupling reactions.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These parameters are critical for its proper handling, storage, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 1829-28-3[3][4]
Molecular Formula C₉H₉IO₂[4]
Molecular Weight 276.07 g/mol [4][5]
Appearance Colorless to light yellow/orange clear liquid[4]
Boiling Point 163-165 °C at 23 mmHg[4][6][7]
Density ~1.68 g/cm³ at 20°C[7]
Refractive Index ~1.59[4][7]
Flash Point 121 °C
Solubility Difficult to mix with water.[4][8]
Purity Typically >98.0% (GC)[5]

Prudent Handling and Storage: A Self-Validating System

The safe and effective use of this compound hinges on adherence to stringent handling and storage protocols. This section details a self-validating system designed to minimize risk and preserve the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[4][7] It is known to cause skin and serious eye irritation.[3][6] Therefore, the following PPE is mandatory when handling this substance:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: A laboratory coat and appropriate clothing to prevent skin exposure.[6]

All handling operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][9]

Storage and Stability

This compound is light-sensitive.[1][4][10] Exposure to light can lead to degradation, compromising its purity and reactivity. To ensure its stability, the following storage conditions are essential:

  • Container: Store in a tightly sealed, opaque container.[1][9][10]

  • Temperature: Refrigeration (2-8°C) is recommended for long-term storage to maintain its quality.[4] For shorter periods, storage in a cool, dark place (<15°C) is acceptable.

  • Incompatibilities: Keep away from strong oxidizing agents.

Spill Management and Disposal

In the event of a spill, the area should be evacuated and ventilated. The spill should be contained and absorbed with an inert material (e.g., vermiculite, sand).[11] The collected material must be treated as hazardous waste.

Proper disposal of this compound is critical for environmental protection and regulatory compliance. As a halogenated organic compound, it must be segregated into a designated "Halogenated Organic Waste" stream.[11][12] Do not mix with non-halogenated waste.[12] Disposal should be carried out through a licensed hazardous waste management facility.[11][12]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Workflow for Safe Handling of this compound cluster_receipt Receipt and Inspection cluster_storage Storage cluster_handling Handling and Use cluster_disposal Waste Management receipt Receive Chemical inspect Inspect Container for Damage receipt->inspect sds Review Safety Data Sheet (SDS) inspect->sds ppe Don Appropriate PPE sds->ppe Understand Hazards storage Store in Opaque, Tightly Sealed Container conditions Refrigerate (2-8°C) in a Cool, Dark, Ventilated Area storage->conditions hood Work in a Fume Hood conditions->hood Retrieve for Use ppe->hood experiment Perform Experiment hood->experiment segregate Segregate Halogenated Waste experiment->segregate Generate Waste container Collect in Labeled, Sealed Container segregate->container dispose Dispose via Licensed Service container->dispose

Caption: Logical workflow for the safe handling of this compound.

Synthetic Utility in Drug Development

This compound is a cornerstone intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][13] Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The Mizoroki-Heck and Suzuki-Miyaura reactions are two of the most powerful and widely used methods for the formation of carbon-carbon bonds in modern organic synthesis.[14][15] this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst.[16][17]

  • The Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene.[14][15]

  • The Suzuki-Miyaura Reaction: This reaction involves the coupling of the aryl iodide with an organoboron species, typically a boronic acid, to form a biaryl structure.[16][17] Biaryl motifs are prevalent in many active pharmaceutical ingredients (APIs).[16][18]

The electron-withdrawing nature of the ethyl ester group can enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[16][19]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using this compound.

Reaction: this compound + Phenylboronic Acid → Ethyl biphenyl-2-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine. Then, add the degassed solvent mixture (e.g., a 3:1 mixture of toluene and water).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl biphenyl-2-carboxylate.

Experimental Workflow Diagram

The following diagram visualizes the experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup Combine Reactants and Base in Schlenk Flask inert Establish Inert Atmosphere (Ar/N₂) setup->inert catalyst Add Catalyst, Ligand, and Solvents inert->catalyst heat Heat and Stir Reaction Mixture catalyst->heat Initiate Reaction monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a versatile and valuable reagent in the arsenal of the modern synthetic chemist. A thorough understanding of its physicochemical properties is paramount for its effective use, while strict adherence to safety and handling protocols ensures the well-being of laboratory personnel and the integrity of experimental outcomes. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, underscores its importance as a building block for the synthesis of complex molecules, particularly in the field of drug development. The protocols and workflows detailed in this guide provide a robust framework for the successful application of this compound in research and development settings.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-iodobenzoate (CAS No: 1829-28-3) is a pivotal intermediate in organic synthesis, valued for the reactivity of its carbon-iodine bond in forming complex molecular architectures.[1] Ensuring the structural integrity and purity of this compound is critical for its successful application in multi-step syntheses. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy—used for its definitive characterization. We present validated experimental protocols, detailed interpretations of spectral data, and the underlying chemical principles that govern the observed spectroscopic signatures.

Molecular Structure and Spectroscopic Correlation

The unambiguous identification of this compound relies on correlating its molecular structure with specific signals in its various spectra. The ortho-substitution pattern and the presence of the ethyl ester group create a distinct and predictable set of spectroscopic features.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is the primary technique for confirming the substitution pattern of the aromatic ring and the structure of the ethyl group.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube.[1] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

  • Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain the spectrum at room temperature using standard acquisition parameters. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the ethyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atom and the carbonyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentRationale
~7.85Doublet of doublets1HJ ≈ 7.9, 1.0Ar-H (H6)Deshielded by the adjacent ester group and ortho to the iodine.
~7.40Triplet of doublets1HJ ≈ 7.6, 1.0Ar-H (H4)Influenced by neighboring protons.
~7.15Triplet of doublets1HJ ≈ 7.8, 1.7Ar-H (H5)Influenced by neighboring protons.
~4.40Quartet2HJ ≈ 7.1-OCH₂CH₃Adjacent to the electron-withdrawing ester oxygen and split by the -CH₃ group.
~1.40Triplet3HJ ≈ 7.1-OCH₂CH₃Shielded aliphatic protons, split by the adjacent -CH₂- group.

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

The integration values serve as a self-validating system: the ratio of the aromatic protons to the methylene (-CH₂) and methyl (-CH₃) protons should be 4:2:3, confirming the molecular structure.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol: ¹³C NMR

The sample preparation is identical to that for ¹H NMR.[1] The spectrum is typically acquired on the same instrument using a carbon-observe probe.

Data Interpretation and Analysis

The ¹³C NMR spectrum is characterized by the downfield shift of the carbonyl carbon and the direct effect of the iodine atom on the C2 carbon.

Chemical Shift (δ) ppmAssignmentRationale
~166.5C=O (C7)The carbonyl carbon is highly deshielded due to the double bond to oxygen.
~141.5Ar-C (C6)Aromatic carbon adjacent to the ester group.
~132.8Ar-C (C4)Aromatic carbon.
~131.3Ar-C (C1)Aromatic carbon bearing the ester substituent.
~128.2Ar-C (C5)Aromatic carbon.
~94.2Ar-C (C2)The carbon directly bonded to the heavy iodine atom is significantly shielded.
~61.5-OCH₂- (C8)Methylene carbon attached to the ester oxygen.
~14.2-CH₃ (C9)Methyl carbon of the ethyl group.

Note: Data is typically acquired in a proton-decoupled mode, resulting in singlets for all carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, primarily the ester's carbonyl group and the aromatic ring.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the easiest and most common method is using an Attenuated Total Reflectance (ATR) accessory.[1] A small drop of the neat liquid is placed directly onto the ATR crystal.

  • Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Caption: Workflow for obtaining and interpreting an IR spectrum using an ATR-FTIR spectrometer.

Data Interpretation and Analysis

The IR spectrum provides a molecular fingerprint, with key absorptions confirming the structure.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3060MediumAromatic C-HStretch
~2980MediumAliphatic C-HStretch
~1725Strong, SharpEster C=OStretch
~1580MediumAromatic C=CStretch
~1250StrongEster C-OAsymmetric Stretch
~1130StrongEster C-OSymmetric Stretch
~750StrongC-H BendingOrtho-disubstituted Aromatic

The most prominent peak in the spectrum is the strong, sharp absorption around 1725 cm⁻¹, which is highly characteristic of the carbonyl (C=O) stretch in an aromatic ester.[2] The presence of strong bands in the 1250-1130 cm⁻¹ region further confirms the C-O bonds of the ester group.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3] It is also light-sensitive and should be stored in a cool, dry, well-ventilated area in opaque, tightly sealed containers.[4] When handling, appropriate personal protective equipment (PPE), including safety glasses and gloves, is mandatory.[3][4] Always consult the Safety Data Sheet (SDS) for comprehensive handling information.[3]

References

An In-depth Technical Guide to the Solubility of Ethyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 2-iodobenzoate (CAS No: 1829-28-3), a key intermediate in pharmaceutical synthesis and a compound of interest for drug development professionals. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for researchers and scientists. We will explore the physicochemical properties of the molecule, delve into the intermolecular forces governing its solubility, present a detailed solubility profile across common laboratory solvents, and provide a robust, self-validating protocol for experimental determination. The guide is structured to explain the causality behind its behavior, ensuring that laboratory choices are grounded in solid scientific reasoning.

Molecular Overview and Physicochemical Properties

This compound is an aromatic ester characterized by a benzene ring substituted with an iodine atom at the ortho position relative to an ethyl ester group. This unique structure dictates its physical and chemical properties, including its solubility. The large, nonpolar benzene ring and the heavy iodine atom contribute significantly to its hydrophobic nature, while the ester functional group introduces a site of polarity.

Molecular Structure: C₉H₉IO₂

Key Physicochemical Data: A summary of essential properties is presented below.

PropertyValueSource(s)
CAS Number 1829-28-3[1][2]
Molecular Weight 276.07 g/mol [1][2]
Physical Form Clear, colorless to light yellow/orange liquid[3]
Boiling Point 163-165 °C at 23 mmHg[3][4]
Density ~1.664 g/cm³[3]
Refractive Index ~1.59[4]
Storage Conditions 2-8°C, protect from light[3][5]

Part 1: The Theoretical Framework of Solubility

The solubility of a compound is governed by the principle "like dissolves like," which is a direct consequence of intermolecular forces.[6][7][8] The extent to which this compound dissolves in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

The key intermolecular forces at play for this compound are:

  • London Dispersion Forces: These are the primary forces of attraction between nonpolar molecules. The large, electron-rich benzene ring and iodine atom in this compound make these forces significant.

  • Dipole-Dipole Interactions: The ester group (-COO-) possesses a permanent dipole moment, allowing it to interact favorably with other polar molecules.[9][10]

  • Hydrogen Bonding: this compound cannot act as a hydrogen bond donor. However, the oxygen atoms of the ester group have lone pairs and can act as hydrogen bond acceptors, allowing for some interaction with protic solvents.[9][10]

Because of its predominantly large, nonpolar structure, this compound is expected to be more soluble in nonpolar and moderately polar organic solvents than in highly polar, protic solvents like water.

cluster_solute This compound cluster_forces Intermolecular Forces Solute C₉H₉IO₂ LDF London Dispersion Solute->LDF Benzene Ring, Iodine Atom DD Dipole-Dipole Solute->DD Ester Group (-COO-) HBA H-Bond Acceptor Solute->HBA Ester Oxygens

Caption: Intermolecular forces exhibited by this compound.

Part 2: Empirical and Predicted Solubility Profile

While comprehensive empirical data is sparse, a reliable solubility profile can be predicted based on the molecule's structure and the principles of intermolecular interactions. This profile is further supported by observations from synthesis and workup procedures, where its solubility in solvents like ethanol and ethyl acetate is implicitly confirmed.[3]

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic WaterInsolubleThe large hydrophobic region (iodinated benzene ring) dominates over the polar ester group, preventing dissolution in the highly hydrogen-bonded water network.[3][5][9]
Methanol, EthanolSolubleThe alkyl chains of the alcohols can interact with the nonpolar parts of the solute, while the hydroxyl groups can interact with the ester group.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN)Miscible / Highly SolubleStrong dipole-dipole interactions between the solvent and the solute's ester group, coupled with dispersion forces, lead to high solubility.
Nonpolar Toluene, Hexane, Diethyl EtherSolubleStrong London dispersion forces between the solvent and the large nonpolar regions of this compound promote dissolution.

Part 3: Experimental Verification Protocol

To ensure trustworthiness and reproducibility, this section outlines a self-validating, step-by-step protocol for determining the solubility of this compound in the laboratory.

Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in a range of solvents at ambient temperature.
Materials:
  • This compound (98% purity or higher)[2]

  • Selected solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Calibrated micropipettes

  • 4 mL glass vials with screw caps

Experimental Workflow Diagram

start Start prep Add 1.0 mL of solvent to a vial start->prep weigh Add ~25 mg of This compound prep->weigh mix Vortex for 60 seconds weigh->mix observe Visually inspect for dissolved solid mix->observe soluble Classify: Soluble observe->soluble Clear solution insoluble Classify: Insoluble observe->insoluble No change, suspension partial Classify: Partially Soluble observe->partial Some solid remains, solution is cloudy end End soluble->end insoluble->end partial->end

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure:
  • Preparation: Label a series of clean, dry 4 mL glass vials, one for each solvent to be tested.

  • Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of the first test solvent into the corresponding vial.

  • Solute Addition: Weigh approximately 25 mg of this compound and record the exact mass. Carefully add the solute to the solvent in the vial. This corresponds to a concentration of ~25 mg/mL.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds to ensure maximum solute-solvent interaction.

  • Observation: Allow the vial to stand for 2-3 minutes. Observe the solution against a well-lit background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain. The solution may appear cloudy.

    • Insoluble: The vast majority of the solid remains undissolved, appearing as a distinct suspension or sediment.

  • Record: Document the observation for the specific solvent.

  • Repeat: Repeat steps 2-6 for each solvent in the test panel.

Causality Check (Self-Validation): This protocol is self-validating because it establishes a consistent baseline (25 mg/mL) for comparison across all solvents. The vigorous mixing ensures that the system reaches equilibrium quickly, and the clear, unambiguous classification criteria minimize subjective error. For compounds classified as "soluble," further additions can be made to determine the saturation point for a more quantitative result.

Part 4: Practical Implications and Safe Handling

Applications in Research and Development

Understanding the solubility of this compound is critical for:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase, which is crucial for reaction kinetics.

  • Purification: Developing methods for extraction and crystallization. For example, its insolubility in water and solubility in solvents like ethyl acetate allows for efficient separation from aqueous impurities during a reaction workup.[3]

  • Drug Formulation: For its use in developing anti-infective or contraceptive agents, solubility data is paramount for creating stable and bioavailable delivery systems.[2][3]

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

  • GHS Hazards: The compound is classified as causing skin and serious eye irritation.[1][4] Some reports also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling.[4] Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dark place, such as a refrigerator, to prevent degradation.[3][4] The compound is noted to be light-sensitive.[3][4]

References

CAS number and molecular weight of Ethyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-Iodobenoate: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Ethyl 2-iodobenzoate (CAS No. 1829-28-3), a pivotal halogenated aromatic ester in modern organic synthesis. Its unique structural features, particularly the presence of an iodine atom ortho to the ethyl ester group, render it a versatile building block for the construction of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, reactivity, and safe handling.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent's properties is critical for its effective use in experimental design. This compound is a colorless to light yellow liquid that is sensitive to light, necessitating proper storage in opaque containers to prevent degradation.[1]

Data Presentation: Key Properties & Identifiers

The essential properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1829-28-3[1][2][3][4][5]
Molecular Formula C₉H₉IO₂[2][3][4][6]
Molecular Weight 276.07 g/mol [3][4][5][7]
IUPAC Name This compound[4][6]
Appearance Colorless to Light yellow clear liquid[3][8]
Boiling Point 163-165 °C at 23 mmHg[3][8][9]
Density ~1.664 g/cm³[3][5][7]
Refractive Index ~1.584[3][8][9]
Solubility Difficult to mix with water[3]
SMILES CCOC(=O)C1=CC=CC=C1I[4][6]

Synthesis: The Fischer-Speier Esterification Approach

The most common and reliable method for preparing this compound is the Fischer-Speier esterification of 2-iodobenzoic acid with ethanol.[1][2] This acid-catalyzed reaction is an equilibrium process; therefore, experimental conditions are optimized to drive the reaction towards the product.

Expertise & Experience: The "Why" Behind the Protocol
  • Choice of Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Driving the Equilibrium: The reaction is typically conducted under reflux conditions.[1] Using an excess of the alcohol reactant (ethanol) shifts the equilibrium to the right, in accordance with Le Châtelier's principle, thereby maximizing the yield of the ester.

  • Work-up Strategy: The post-reaction work-up is a self-validating system designed to isolate and purify the product. Washing with a saturated sodium bicarbonate solution neutralizes the acidic catalyst and any unreacted 2-iodobenzoic acid. Subsequent washing with water removes any remaining salts or water-soluble impurities. Drying the organic layer with an anhydrous salt like Na₂SO₄ removes residual water before the final solvent removal.[3]

Experimental Protocol: Synthesis of this compound

This protocol describes a typical lab-scale synthesis.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-iodobenzoic acid (10 g) in ethanol (60 mL).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5 mL) to the solution while stirring.

  • Reflux: Heat the reaction mixture in an oil bath set to 78 °C and maintain a gentle reflux with continuous stirring for 5 hours. The progress can be monitored using Thin-Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction & Work-up: To the resulting residue, add ethyl acetate and water to partition the mixture in a separatory funnel.

  • Washing: Separate the organic layer and wash it sequentially with water (3 times) and then with a saturated aqueous solution of sodium bicarbonate (3 times) to neutralize residual acids.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent by distillation or rotary evaporation to yield the final product, this compound.[3]

Mandatory Visualization: Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants 2-Iodobenzoic Acid + Ethanol (excess) Catalyst Add H₂SO₄ (cat.) Reactants->Catalyst Reflux Reflux at 78°C (5 hours) Catalyst->Reflux Evaporation Remove excess Ethanol (Rotary Evaporator) Reflux->Evaporation Extraction Partition with Ethyl Acetate & Water Evaporation->Extraction Washing Wash Organic Layer: 1. Water 2. Sat. NaHCO₃ Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Isolation Filter & Evaporate Solvent Drying->Isolation Product Pure Ethyl 2-Iodobenzoate Isolation->Product

Caption: Workflow for the Fischer esterification of this compound.

Spectroscopic Characterization: A Validating System

Confirming the structure and purity of the synthesized this compound is non-negotiable. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide an unambiguous fingerprint of the molecule.[10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons and the ethyl group. The aromatic protons will appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The ethyl group will present as a quartet around δ 4.4 ppm (for the -OCH₂- protons) and a triplet around δ 1.4 ppm (for the -CH₃ protons).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation, with a distinct signal for the ester carbonyl carbon (C=O) appearing downfield around δ 166 ppm.[10] The carbon atom attached to the iodine (C-I) will appear at a characteristic chemical shift, typically around δ 94 ppm.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch, typically found around 1720-1730 cm⁻¹.[10] Additional bands for aromatic C=C stretching and C-H stretching will also be present.[10]

Authoritative Grounding: Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, making it an excellent substrate for various cross-coupling reactions.[10] This positions it as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]

  • Cross-Coupling Reactions: It is frequently used in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds at the ortho position of the benzene ring.

  • Pharmaceutical Building Block: Its derivatives are explored as potential anti-infective agents and have been used in the development of X-ray contrast media for diagnostic radiology.[3][4] The precursor, 2-iodobenzoic acid, is instrumental in synthesizing radioiodinated esters and amides for organ imaging agents.[11]

Mandatory Visualization: Generic Suzuki Cross-Coupling

Suzuki_Coupling reagents This compound + R-B(OH)₂ (Boronic Acid) conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent, Heat product Coupled Product + Side Products conditions->product C-C Bond Formation

Caption: Generalized Suzuki coupling reaction using this compound.

Trustworthiness: Safety and Handling Protocols

Ensuring laboratory safety is paramount when handling any chemical reagent. This compound is classified as an irritant that can cause skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[12][13] Wash hands thoroughly after handling.[8][12]

  • Storage: this compound is light-sensitive.[1][3] Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated place away from incompatible materials.[1][13]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[12]

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8][12]

References

Hazard Identification and Risk Assessment: Understanding the Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for this compound (CAS No. 1829-28-3). As a key intermediate in organic synthesis and pharmaceutical development, a thorough understanding of its properties and associated hazards is critical for ensuring laboratory safety and experimental integrity.[1][2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to build a robust safety culture.

This compound is an aromatic ester containing an iodine substituent.[3] While not acutely toxic, its structure presents specific hazards that must be managed. The primary risks are associated with its irritant properties and its behavior under certain conditions.

GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Skin Corrosion/Irritation, Category 2: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[4][5]

Some aggregated data also indicates potential for acute toxicity (oral, dermal, inhalation) and respiratory tract irritation.[5][6]

Core Chemical Properties: A foundational understanding of the physical and chemical properties of this compound is essential for a comprehensive risk assessment.

PropertyValueSource
Molecular Formula C₉H₉IO₂[3][5][7]
Molecular Weight 276.07 g/mol [5][7]
Appearance Colorless to light yellow/orange liquid[3]
Boiling Point 163 - 165 °C @ 23 mmHg[3][7]
Flash Point 121 °C
Specific Gravity ~1.68 g/cm³
Light Sensitivity Light-sensitive[1][2][3]

The causality behind its irritant nature lies in its ability to react with biological tissues. As an aryl iodide, the carbon-iodine bond can participate in various reactions, and the compound itself can act as a mild alkylating agent or hydrolyze to form 2-iodobenzoic acid and ethanol, both of which can cause local irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies first on engineering controls to minimize exposure, supplemented by appropriate PPE as the final line of defense.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4][8] A certified chemical fume hood is mandatory when heating the substance or when there is a potential for aerosol generation. This is crucial to avoid inhalation of vapors.[9]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[4][10] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.[8] Standard safety glasses do not provide adequate protection.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin contact.[1][4] Nitrile gloves are commonly used, but it is critical to check the manufacturer's glove compatibility data for breakthrough time and permeation rate. Always inspect gloves for tears or holes before use.[10]

    • Lab Coat/Clothing: A flame-retardant lab coat or long-sleeved protective clothing is required to protect the skin.[4][10]

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required.[10] However, if engineering controls are insufficient, or during large-scale operations or spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols for handling, storage, and waste disposal is fundamental to laboratory safety.

Handling Protocol
  • Preparation: Before starting work, ensure all necessary engineering controls are functioning and the correct PPE is donned. Confirm the location of the nearest eyewash station and safety shower.

  • Dispensing: Dispense the chemical in a fume hood, avoiding splashing.

  • Manipulation: Avoid direct contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[9]

  • Heating: If heating is required, as in its common synthesis via esterification,[1][2] use a well-controlled heating mantle and conduct the procedure entirely within a fume hood.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Contaminated clothing should be removed and washed before reuse.[8]

Storage Protocol
  • Container: Keep containers tightly closed to prevent the release of vapors.[4][11]

  • Location: Store in a dry, cool, and well-ventilated place away from heat and sources of ignition.[4][10][11] A recommended storage temperature is below 15°C in a dark place.

  • Light Sensitivity: Due to its light-sensitive nature, store in opaque or amber containers to prevent degradation.[1][2][3]

  • Incompatibilities: Store away from strong oxidizing agents and combustible materials.[11][12]

Waste Disposal

Dispose of waste this compound and contaminated materials in accordance with all local, regional, and national regulations. Waste should be collected in a designated, properly labeled, and sealed container. Do not dispose of it down the drain.[13][14]

Emergency Procedures: A Systematic Response Plan

A clear, rehearsed emergency plan is critical for mitigating the consequences of an accidental exposure or release.

Workflow for Accidental Release (Spill)

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Assessment Assess & Prepare cluster_Containment Containment & Cleanup cluster_Finalization Final Steps Evacuate Evacuate Immediate Area Alert Colleagues Ventilate Ensure Adequate Ventilation (Fume Hood) Assess Assess Spill Size & Location Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) Assess->Contain Collect Carefully Collect Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of Waste According to Institutional Protocols Decontaminate->Dispose

Caption: Workflow for handling an accidental spill of this compound.

Detailed Spill Response Protocol:

  • Personal Precautions: Ensure adequate ventilation and wear required personal protective equipment.[4]

  • Containment: Soak up the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[4][10]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[10][11]

  • Decontamination: Clean the spill area thoroughly.

First-Aid Measures

First_Aid cluster_Routes cluster_Actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air. If not breathing, give artificial respiration. Inhalation->FreshAir WashSkin Wash off immediately with soap and plenty of water for at least 15 mins. Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse cautiously with water for at least 15 mins. Remove contact lenses if present. Continue rinsing. Eyes->RinseEyes RinseMouth Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical if irritation persists RinseEyes->Medical RinseMouth->Medical

Caption: First-aid response flowchart for this compound exposure.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][15]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][15] If skin irritation occurs, get medical advice.[4] Remove and wash contaminated clothing before reuse.

  • Inhalation: Move the person to fresh air.[4][15] If breathing is difficult or symptoms occur, get medical attention.[4]

  • Ingestion: Clean mouth with water and then drink plenty of water.[4] Do NOT induce vomiting.[9][10] Seek medical attention.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.[9][10]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[4][9]

References

An In-Depth Technical Guide to the Light Sensitivity and Storage of Ethyl 2-Iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-iodobenzoate is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors, where its carbon-iodine bond is pivotal for forming new chemical linkages. However, the compound's utility is intrinsically linked to its stability. This guide provides a comprehensive technical overview of the photosensitivity and optimal storage conditions for this compound. We will delve into the mechanistic underpinnings of its photodegradation, outline field-proven storage and handling protocols, and provide methodologies for assessing its stability, ensuring the integrity of this vital reagent in research and development.

Introduction: The Synthetic Utility and Inherent Lability of this compound

This compound (CAS 1829-28-3), an aromatic ester, is a valuable building block in synthetic chemistry.[1] The presence of an iodine atom ortho to the ethyl ester group makes it a versatile substrate for a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.[2] However, like many aryl iodides, this compound is classified as a light-sensitive compound, a characteristic that demands careful consideration in its handling and storage to prevent degradation and ensure the reproducibility of experimental outcomes.[3][4][5]

This guide is structured to provide not just procedural instructions, but a deep understanding of the chemical principles governing the stability of this compound. By understanding the "why" behind the recommended practices, researchers can confidently maintain the quality and reactivity of this important reagent.

The Core Challenge: Understanding the Photosensitivity of this compound

The primary stability concern for this compound is its susceptibility to degradation upon exposure to light, particularly ultraviolet (UV) radiation. This photosensitivity is a common trait among iodoaromatic compounds.[6]

Mechanism of Photodegradation: Homolytic Cleavage of the Carbon-Iodine Bond

The photodegradation of this compound is initiated by the absorption of photons, which can lead to the homolytic cleavage of the carbon-iodine (C-I) bond. This process generates a highly reactive 2-ethoxycarbonylphenyl radical and an iodine radical.[7]

Photostability Testing Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_eval Evaluation Prep Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) Sample_Exposed Aliquot into clear containers (Exposed Samples) Prep->Sample_Exposed Sample_Control Aliquot into amber containers (Control Samples) Prep->Sample_Control Expose Place exposed and control samples in photostability chamber Monitor Monitor light exposure (lux hours and W h/m²) Expose->Monitor Sampling Withdraw samples at defined time points HPLC Analyze by HPLC-UV or HPLC-MS Sampling->HPLC Compare Compare results of exposed vs. control samples Quantify Quantify parent compound and degradation products HPLC->Quantify Assess Assess degradation rate and identify major impurities Compare->Assess

References

Reaction Mechanism of Ethyl 2-iodobenzoate with Grignard Reagents: A Tale of Two Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The reaction of Ethyl 2-iodobenzoate with Grignard reagents represents a critical juncture in synthetic organic chemistry, offering pathways to structurally diverse and highly substituted aromatic compounds. This guide provides an in-depth analysis of the competing reaction mechanisms: the Elimination-Addition pathway proceeding through a highly reactive benzyne intermediate, and the classical Nucleophilic Acyl Addition to the ester carbonyl. We will dissect the mechanistic steps of each pathway, explore the factors governing the reaction's regioselectivity, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction, providing the causal insights necessary for experimental design and optimization.

Introduction: The Strategic Importance of Substituted Benzoates

Highly substituted benzene derivatives are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction between ortho-haloaryl esters, such as this compound, and organometallic reagents, particularly Grignard reagents, is a powerful tool for carbon-carbon bond formation.[3] This specific reaction is mechanistically fascinating due to the dual reactivity of the substrate and the reagent.

  • The Substrate: this compound. This molecule possesses two key reactive sites: the electrophilic carbon of the ester group and the acidic proton at the C3 position, which is ortho to the iodine leaving group.[4] Iodine's status as a good leaving group is pivotal for the potential formation of a benzyne intermediate.[5]

  • The Reagent: Grignard Reagents (RMgX). Grignard reagents are renowned for their dual chemical nature. They are potent carbon-based nucleophiles that readily attack electrophilic centers like carbonyls.[6][7] Simultaneously, they are extremely strong bases, capable of deprotonating even weakly acidic C-H bonds.[8][9]

This duality dictates that the reaction can proceed via two distinct and competitive mechanistic routes, the outcome of which is highly dependent on reaction conditions and the specific structure of the Grignard reagent employed.

Core Mechanistic Pathways: A Dichotomy of Reactivity

The interaction between this compound and a Grignard reagent is not a single, straightforward transformation but a competition between two primary mechanisms.

Pathway A: The Elimination-Addition (Benzyne) Mechanism

This pathway is initiated by the Grignard reagent acting as a strong base.[10][11][12] It is a two-stage process involving the elimination of HI to form a strained, highly reactive intermediate known as benzyne (1,2-didehydrobenzene), followed by the addition of the nucleophile.[13][14][15]

Step 1: Deprotonation. The Grignard reagent (R-MgX) abstracts the acidic proton on the carbon atom adjacent (ortho) to the iodine leaving group. This step is favored because the resulting carbanion is stabilized by the inductive effect of the adjacent halogen.[5]

Step 2: Elimination & Benzyne Formation. The resulting anion rapidly expels the iodide ion, leading to the formation of a transient and highly strained "triple bond" within the benzene ring. This species is the benzyne intermediate.[16][17] The lifetime of an unsubstituted benzyne is mere nanoseconds, highlighting its extreme reactivity.[13]

Step 3: Nucleophilic Attack. A second molecule of the Grignard reagent now acts as a nucleophile, attacking one of the sp-hybridized carbons of the benzyne.[14] The regioselectivity of this attack is governed by the electronic influence of the ester substituent. The nucleophile will add in a way that places the resulting negative charge closer to the electron-withdrawing ester group, enhancing stability.[5][16] This typically results in the nucleophile adding to the C3 position, placing the anion at C2, adjacent to the ester.

Step 4: Protonation. The reaction is quenched with a proton source (e.g., aqueous acid workup) to protonate the aryl anion, yielding the final substituted benzoate product.[14]

Benzyne Mechanism sub This compound anion Aryl Anion Intermediate sub->anion Deprotonation grignard1 R-MgX (Base) grignard1->sub benzyne Benzyne Intermediate anion->benzyne Elimination of I- adduct Anionic Adduct benzyne->adduct Nucleophilic Attack grignard2 R-MgX (Nucleophile) grignard2->benzyne product Substituted Product adduct->product Protonation workup H+ Workup workup->adduct

Caption: The Elimination-Addition pathway via a benzyne intermediate.

Pathway B: Nucleophilic Acyl Addition

This is the canonical reaction of Grignard reagents with esters.[3] In this pathway, the Grignard reagent functions exclusively as a nucleophile, targeting the electrophilic carbonyl carbon of the ester group.[7] This reaction typically proceeds with the addition of two equivalents of the Grignard reagent to produce a tertiary alcohol.[18]

Step 1: First Nucleophilic Addition. The Grignard reagent attacks the ester carbonyl, breaking the C=O π-bond and forming a tetrahedral intermediate.[18]

Step 2: Elimination of Alkoxide. This tetrahedral intermediate is unstable and collapses. The C=O bond reforms, expelling the ethoxide group (-OEt) as a leaving group. The product of this step is a ketone.[3]

Step 3: Second Nucleophilic Addition. The newly formed ketone is more reactive than the starting ester. A second equivalent of the Grignard reagent rapidly attacks the ketone carbonyl, forming a new tetrahedral intermediate, which is a magnesium alkoxide salt.[18]

Step 4: Protonation. Aqueous acid workup protonates the alkoxide to yield the final tertiary alcohol product.[18]

Acyl Addition Mechanism ester This compound tetra1 Tetrahedral Int. 1 ester->tetra1 1st Addition grignard1 R-MgX grignard1->ester ketone Ketone Intermediate tetra1->ketone Elimination of EtO- alkoxide Tertiary Alkoxide ketone->alkoxide 2nd Addition grignard2 R-MgX grignard2->ketone alcohol Tertiary Alcohol alkoxide->alcohol Protonation workup H+ Workup workup->alkoxide

Caption: The Nucleophilic Acyl Addition pathway leading to a tertiary alcohol.

Experimental Design & Controlling Selectivity

The predominance of one pathway over the other is not arbitrary and can be influenced by several factors.

  • Steric Hindrance: Sterically bulky Grignard reagents (e.g., tert-butylmagnesium chloride) are more likely to act as bases rather than nucleophiles, thus favoring the Benzyne Pathway (A) .

  • Temperature: Low temperatures (e.g., -78 °C) can sometimes favor the more kinetically controlled nucleophilic acyl addition. Benzyne formation often requires overcoming a higher activation energy for deprotonation.[19]

  • Stoichiometry: Using only one equivalent of the Grignard reagent might favor the benzyne pathway, as the acyl addition pathway consumes two equivalents to go to completion.[18]

Data Summary: Expected Products
PathwayReagent RoleKey IntermediateFinal Product Class
A: Benzyne Base, then NucleophileAryne (Benzyne)Substituted Benzoate
B: Acyl Addition Nucleophile (x2)KetoneTertiary Alcohol

Self-Validating Experimental Protocol

This protocol provides a generalized, field-tested methodology. The core principle of a self-validating system in Grignard chemistry is the rigorous exclusion of atmospheric moisture and protic sources, the presence of which terminates the reaction.[8][9]

Objective: To synthesize a substituted aromatic compound from this compound and Phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • This compound

  • Anhydrous diethyl ether or THF[20]

  • Iodine crystal (as initiator)

  • Saturated aqueous NH₄Cl solution

  • 1 M HCl solution

  • Anhydrous MgSO₄

Apparatus:

  • Three-neck round-bottom flask, flame-dried under vacuum or inert gas

  • Condenser, dropping funnel, and glass stopper

  • Magnetic stirrer and heating mantle

  • Inert gas line (Nitrogen or Argon)

Workflow Visualization:

Experimental Workflow A 1. Apparatus Assembly & Drying (Flame-dry all glassware under N2) B 2. Grignard Reagent Formation (Mg + Bromobenzene in ether, initiate with I2) A->B C 3. Substrate Addition (Slowly add this compound solution at 0 °C) B->C D 4. Reaction Monitoring (Stir at room temp, monitor by TLC/GC) C->D E 5. Reaction Quench (Cool to 0 °C, slowly add sat. aq. NH4Cl) D->E F 6. Workup & Extraction (Separate layers, extract aqueous with ether) E->F G 7. Purification (Dry organic layer, evaporate solvent, purify by chromatography) F->G H 8. Product Analysis (Characterize by NMR, IR, MS) G->H

Caption: Standard experimental workflow for the Grignard reaction.

Step-by-Step Procedure:

  • Preparation: Assemble the flame-dried three-neck flask with a condenser, dropping funnel, and inert gas inlet. Place magnesium turnings (1.2 eq) in the flask.

  • Grignard Formation: Add a small volume of anhydrous ether and a single crystal of iodine. In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous ether. Add a small portion of this solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates reaction initiation.[8] Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux. After addition is complete, stir for an additional 30-60 minutes.

  • Substrate Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Prepare a solution of this compound (1.0 eq) in anhydrous ether and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[21]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis of quenched aliquots.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent.[19]

  • Workup: Transfer the mixture to a separatory funnel. If solids are present, add 1 M HCl to dissolve the magnesium salts. Separate the organic and aqueous layers. Extract the aqueous layer twice with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter, and remove the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography to separate the potential products. Characterize the purified fractions using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure(s) of the product(s).

Conclusion

The reaction of this compound with Grignard reagents is a textbook example of competitive mechanistic pathways in organic synthesis. A thorough understanding of the underlying principles—the dual role of the Grignard reagent as both base and nucleophile and the formation of the transient benzyne intermediate—is paramount for controlling the reaction outcome. By carefully selecting the Grignard reagent's structure and manipulating reaction conditions, synthetic chemists can strategically favor either the Elimination-Addition or the Nucleophilic Acyl Addition pathway, thereby directing the synthesis toward the desired highly substituted aromatic product.

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and First Aid for Ethyl 2-Iodobenzoate Exposure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-iodobenzoate, a halogenated aromatic ester, is a pivotal intermediate in contemporary organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its utility in cross-coupling reactions and as a building block for diverse scaffolds makes it a common reagent in the modern laboratory. However, its reactivity also necessitates a thorough understanding of its potential hazards and the appropriate emergency response to exposure. This guide provides an in-depth analysis of the risks associated with this compound and detailed first aid protocols, grounded in the principles of toxicology and occupational safety, to empower researchers to handle this compound with confidence and care.

Understanding the Hazard Profile of this compound

The hazard profile of this compound is primarily characterized by its irritant properties, a common trait among aromatic esters. The molecular structure, featuring an electrophilic carbonyl center and a bulky iodine atom on the aromatic ring, contributes to its interaction with biological macromolecules, leading to localized inflammatory responses.

Physicochemical Properties and Their Implications
PropertyValueImplication for Hazard Potential
Molecular Formula C₉H₉IO₂The presence of iodine increases the molecular weight and can influence metabolic pathways.
Molecular Weight 276.07 g/mol A higher molecular weight generally reduces volatility.
Appearance Colorless to light yellow liquidAs a liquid, it poses a risk of splashing and direct skin/eye contact.
Boiling Point 163 - 165 °C / 325.4 - 329 °FLow volatility at room temperature, but heating increases inhalation risk.
Light Sensitivity Light SensitiveRequires proper storage to prevent degradation to potentially more hazardous compounds.[1]
GHS Hazard Classification

This compound is classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The consensus GHS classification from multiple suppliers is as follows:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2][3]

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed) is noted by some sources

  • Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation) is also noted by some sources

The primary and most consistently reported hazards are skin and eye irritation.[2][3] The ester functional group can be hydrolyzed by esterases in the skin, releasing 2-iodobenzoic acid and ethanol. Benzoic acid derivatives are known to be irritating, and this localized release of acidic and alcoholic moieties can disrupt cell membranes and trigger an inflammatory cascade, leading to redness, itching, and pain.

Core Directive: First Aid and Emergency Response

Immediate and appropriate first aid is critical to mitigate the adverse effects of this compound exposure. The following protocols are designed for laboratory personnel and should be followed by seeking professional medical attention.

Visualization of First Aid Decision-Making

FirstAid_Workflow cluster_exposure Exposure Event cluster_assessment Initial Assessment & Action cluster_protocols Specific First Aid Protocols cluster_actions Detailed Actions cluster_medical Medical Attention Start Exposure to This compound Assess Assess Route of Exposure Start->Assess Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eye Inhalation Inhalation Assess->Inhalation Inhalation Ingestion Ingestion Assess->Ingestion Ingestion SkinAction Immediately remove contaminated clothing. Wash skin with soap and water for 15 min. Skin->SkinAction EyeAction Rinse cautiously with water for 15 min. Remove contact lenses, if present and easy to do. Continue rinsing. Eye->EyeAction InhalationAction Move person to fresh air. If not breathing, give artificial respiration. Inhalation->InhalationAction IngestionAction Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Ingestion->IngestionAction Persist If irritation persists, get medical advice/attention. SkinAction->Persist EyeAction->Persist Medical Seek Immediate Medical Attention InhalationAction->Medical IngestionAction->Medical

Caption: First aid workflow for this compound exposure.

Detailed First-Aid Measures

1. Eye Contact:

  • Immediate Action: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough flushing of the entire eye surface.[2]

  • Contact Lenses: If present and easy to do, remove contact lenses after the initial flush. Continue rinsing.[2]

  • Rationale: The primary goal is to dilute and remove the chemical as quickly as possible to minimize damage to the cornea and conjunctiva. Prolonged rinsing is crucial.

  • Medical Attention: Seek immediate medical attention, especially if pain, redness, or irritation persists.[2]

2. Skin Contact:

  • Immediate Action: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3]

  • Rationale: Soap aids in emulsifying and removing the oily ester from the skin. Thorough washing is necessary to remove all residues that could cause ongoing irritation.

  • Medical Attention: If skin irritation develops and persists, seek medical advice.[3] Wash contaminated clothing before reuse.

3. Inhalation:

  • Immediate Action: Move the exposed individual to fresh air at once.[2] If breathing is difficult or has stopped, provide artificial respiration.

  • Rationale: Removing the individual from the contaminated environment is the first priority. Fresh air helps to clear the respiratory tract of any inhaled vapors.

  • Medical Attention: Seek medical attention if symptoms such as coughing, shortness of breath, or respiratory irritation occur.[2]

4. Ingestion:

  • Immediate Action: Do NOT induce vomiting. Clean the mouth with water and then have the person drink plenty of water to dilute the substance.[2]

  • Rationale: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis, which can be more dangerous than the initial ingestion.

  • Medical Attention: Seek immediate medical attention.[2]

Experimental Protocol: Safety-Integrated Synthesis

The following protocol for a typical cross-coupling reaction using this compound highlights critical safety checkpoints.

Objective: Palladium-catalyzed Suzuki coupling of this compound with Phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • Toluene/Water solvent system

Procedure:

  • Preparation (PPE Checkpoint): Before starting, don appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves. Ensure the reaction will be conducted in a well-ventilated fume hood.

  • Reagent Dispensing: In the fume hood, carefully weigh and add this compound to a flame-dried round-bottom flask.

  • Catalyst and Ligand Addition: Add the palladium catalyst and phosphine ligand. These are often air-sensitive and should be handled under an inert atmosphere if required by the specific protocol.

  • Base and Boronic Acid Addition: Add the base (potassium carbonate) and phenylboronic acid.

  • Solvent Addition (Ventilation Checkpoint): Add the degassed solvent system (e.g., toluene and water). Ensure the fume hood sash is at the appropriate height to maintain proper airflow.

  • Reaction Setup: Equip the flask with a condenser and place it in a heating mantle.

  • Heating and Monitoring: Heat the reaction to the desired temperature. Monitor the reaction progress by TLC or GC/MS.

  • Workup (Exposure Prevention Checkpoint): After the reaction is complete, cool the mixture to room temperature. Perform all liquid-liquid extractions in the fume hood. Be mindful of potential pressure buildup when separating layers in a separatory funnel.

  • Purification: Purify the product by column chromatography. Handle silica gel and solvents in the fume hood.

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in appropriately labeled hazardous waste containers.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. A comprehensive understanding of its hazard profile, rooted in its chemical properties, is paramount for its safe utilization. By adhering to stringent safety protocols, utilizing appropriate personal protective equipment, and being prepared with effective and immediate first aid responses, researchers can confidently harness the synthetic potential of this versatile reagent while ensuring a safe and secure laboratory environment.

References

Methodological & Application

The Suzuki-Miyaura Coupling of Ethyl 2-Iodobenzoate: A Detailed Protocol for the Synthesis of Biphenyl-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biphenyl-2-Carboxylates and the Suzuki-Miyaura Reaction

Biphenyl-2-carboxylate moieties are privileged structural motifs found in a wide array of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is therefore of paramount importance in the field of drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the formation of biaryl systems.[1][2] This palladium-catalyzed reaction offers a broad functional group tolerance, utilizes mild reaction conditions, and employs organoboron reagents that are generally stable and of low toxicity.[3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of ethyl 2-iodobenzoate with various arylboronic acids. This compound is an excellent electrophilic partner for this transformation due to the high reactivity of the carbon-iodine bond, which readily undergoes the initial oxidative addition to the palladium(0) catalyst, often the rate-determining step of the catalytic cycle.[1][4] The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with a robust and reliable methodology for the synthesis of a diverse range of ethyl 2-arylbenzoates.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate.[1]

  • Transmetalation: The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the iodide.[1][3]

  • Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ethyl 2-arylbenzoate (Ar-Ar') reductive_elimination->product aryl_iodide This compound (Ar-I) aryl_iodide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates, particularly those with significant steric hindrance.

Materials:
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or a more specialized ligand for hindered substrates (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (e.g., triphenylphosphine, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., potassium carbonate, 2.0 mmol).

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane, 4 mL) followed by degassed water (1 mL) via syringe. The addition of water is often beneficial for dissolving the inorganic base and facilitating the reaction.[5]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-arylbenzoate.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These parameters can serve as a starting point for optimization.

Arylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)9012
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)8516
4-Trifluoromethylphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene1008
2-Methylphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Dioxane11024
3,5-Dimethylphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)9014

Troubleshooting and Optimization

For sterically hindered substrates, such as those with ortho-substituents on either coupling partner, modifications to the standard protocol may be necessary to achieve high yields.

  • Choice of Ligand: For challenging couplings, bulky, electron-rich phosphine ligands like SPhos, XPhos, or BrettPhos can significantly improve reaction rates and yields by facilitating both the oxidative addition and reductive elimination steps.[6]

  • Choice of Base: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for sterically demanding reactions.[6]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered substrates.

  • Catalyst Precursors: The use of pre-formed palladium precatalysts can sometimes offer more consistent results compared to generating the active catalyst in situ.[6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of ethyl 2-arylbenzoates from this compound. The protocol detailed in this application note provides a solid foundation for researchers in the pharmaceutical and chemical industries. By understanding the reaction mechanism and the key parameters that influence its efficiency, scientists can successfully synthesize a wide range of valuable biaryl compounds. Further optimization of the reaction conditions, particularly the choice of ligand and base, may be required for particularly challenging substrates.

References

Heck reaction conditions for Ethyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Search

I've started with a deep dive into the Heck reaction, concentrating on ethyl 2-iodobenzoate as a substrate. I'm compiling data on mechanisms, popular palladium catalysts, ligands, and base systems. Currently, I'm analyzing the search results, prioritizing academic papers and reviews for a robust foundation.

Initiating Detailed Protocol Design

I'm now zeroing in on specific protocols. Google searches are yielding a wealth of information. My focus is now narrowing towards the impact of individual reaction components. I plan to organize it all into a well-structured guide, starting with an overview and then diving deep into the Heck reaction mechanism, including a visual diagram. A comprehensive comparison of reaction conditions will be created next.

Expanding Literature Review

I'm now broadening my search scope to include the challenges associated with sterically hindered or electronically deactivated substrates in the Heck reaction, like this compound. I'm focusing on variations in reaction conditions and their impact on yields and selectivity. I'm currently collating data on catalyst loading, ligand choice, base, solvent, and temperature, ready for a comparative analysis.

Exploring Heck Reactions

I've been immersed in the Heck reaction, amassing details on its mechanism, catalysts, and reaction conditions. Lately, my focus shifted to aryl iodides, with some promising search results highlighting specific Heck reactions involving them. I'm now delving into the nuances of these reactions to gain a deeper understanding.

Gathering Specific Data

I'm zeroing in on data for this compound in Heck reactions. While I've got general protocols and a good understanding of various conditions (Jeffery, phosphine-free), a comparative data table is missing. I need yields for this specific substrate with different catalysts, ligands, bases, and solvents. Finding detailed mechanistic references for this sterically hindered compound is now a priority.

Exploring Reaction Details

I've been delving deep into the Heck reaction, sketching out its core mechanisms, and cataloging the roles of catalysts, ligands, and bases. I've also uncovered some intriguing protocols. Currently, I'm focusing on the reaction of aryl halides with alkenes. It's truly fascinating.

Compiling Data & Evidence

My search has expanded, encompassing analogous substrates like ethyl 4-iodobenzoate. Jeffery conditions surfaced as a potential route. I have solid mechanistic data but now need direct catalytic system comparisons for this compound. Filling this gap is crucial for crafting a strong comparative data table, complete with precise yields and robust citations.

Targeting Specific Literature

My investigation has yielded promising leads, including insights into the reactivity of related aryl halides. I now aim to zero in on reactions using this compound. Jeffery conditions are still relevant, as are other studies showing analogous substrate behaviors. Finding concrete yields for this hindered substrate across various catalysts and conditions is the priority. My goal is to craft a comprehensive comparative table with solid citations, illuminating the performance landscape.

Collecting Detailed Data

I've amassed a wealth of information, covering the Heck reaction from every angle. I have comprehensive data on the mechanism itself, plus specifics on catalysts, ligands, bases, and suitable solvents. I've also begun to curate some specific examples, which will serve as great reference points.

Evaluating Key Literature Gaps

I've got a lot of general background on the Heck reaction. I have specific info on aryl iodides, but I need comprehensive, comparative data on this compound's Heck reaction across conditions. I've found protocols, but not one optimized for this substrate. Now, I'll structure the application note, incorporating the data I gathered and crafting tables and diagrams.

Compiling Comprehensive Insights

I've significantly expanded my data repository. I have in-depth knowledge on the Heck reaction in general, focusing on catalysts and aryl iodides, with some structural analogues to the target substrate. I've also identified key obstacles for sterically hindered substrates. While I've gathered some data on this compound Heck reactions, it is fragmented. An optimized protocol for this substrate remains elusive. I now feel prepared to draft the application note, structuring the content and creating the necessary tables and diagrams based on existing data.

Application Notes and Protocols: Sonogashira Coupling of Ethyl 2-Iodobenzoate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Alkynylbenzoates

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is renowned for its mild reaction conditions and broad functional group tolerance.[2] These attributes make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]

This guide focuses on the Sonogashira coupling of ethyl 2-iodobenzoate with a variety of terminal alkynes. The resulting products, ethyl 2-(alkynyl)benzoates, are valuable intermediates in medicinal chemistry and materials science. The ortho-relationship of the ester and the newly installed alkyne moiety provides a unique structural motif for the synthesis of a diverse range of heterocyclic compounds and polycyclic aromatic systems through subsequent intramolecular cyclization reactions. The inherent steric hindrance of the ortho-ester group in this compound presents a specific challenge that requires careful optimization of reaction conditions to achieve high yields.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The Dual Catalytic System:
  • Palladium Cycle (The Cross-Coupling Engine): The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with this compound to form a Pd(II) complex. This is often the rate-determining step and can be influenced by the steric hindrance of the substrate.[4]

  • Copper Cycle (The Acetylide Shuttle): Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step activates the alkyne for the subsequent transmetalation.[4]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.[4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired ethyl 2-(alkynyl)benzoate and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]

Sonogashira_Mechanism Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)L₂-I] Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne [Ar-Pd(II)L₂-C≡CR'] Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Pd_alkyne->Pd0 Regeneration of Pd(0) Product Ar-C≡CR' Pd_alkyne->Product Reductive Elimination Alkyne R'C≡CH Cu_acetylide [Cu-C≡CR'] Alkyne->Cu_acetylide Base, Cu(I) Cu_acetylide->Pd_complex

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocols

The following protocols provide a general framework for the Sonogashira coupling of this compound. Due to the sterically hindered nature of the substrate, optimization of catalyst loading, ligand, base, and temperature may be necessary.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

    • Add anhydrous solvent (5-10 mL) and the amine base (3.0 mmol, 3.0 equiv).

    • Stir the mixture for 5-10 minutes at room temperature.

  • Reaction and Monitoring:

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

    • Heat the reaction to 50-70 °C. The optimal temperature may vary depending on the reactivity of the alkyne.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues.

    • Wash the organic phase with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Pd Catalyst, CuI, Base, Solvent setup->reagents stir1 Stir at RT reagents->stir1 add_alkyne Add Terminal Alkyne stir1->add_alkyne heat Heat Reaction (50-70 °C) add_alkyne->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Work-up monitor->workup cool Cool to RT & Dilute workup->cool filter Filter through Celite cool->filter wash Wash with aq. NH₄Cl & Brine filter->wash dry Dry & Concentrate wash->dry purify Purification (Column Chromatography) dry->purify end End purify->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Protocol 2: Copper-Free Sonogashira Coupling

To avoid potential issues with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling), a copper-free protocol can be employed.[5] This often requires a more active palladium catalyst or different reaction conditions.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl)[6]

  • Amine base (e.g., Triethylamine, Diisopropylethylamine (DIPEA), or a hindered base like 2,2,6,6-Tetramethylpiperidine (TMP))[6]

  • Anhydrous solvent (e.g., THF, DMF, DMSO)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and the palladium catalyst (2-5 mol%).

    • Add the anhydrous solvent (5-10 mL) and the amine base (3.0 mmol, 3.0 equiv).

    • Stir the mixture for 5-10 minutes at room temperature.

  • Reaction and Monitoring:

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

    • Heat the reaction to a specified temperature (often higher than the copper-co-catalyzed reaction, e.g., 60-100 °C) and monitor its progress.

  • Work-up and Purification:

    • Follow the work-up and purification steps as described in Protocol 1 (omitting the ammonium chloride wash if no copper is present).

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of ortho-substituted aryl iodides with various terminal alkynes, providing a predictive framework for the coupling of this compound.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60~85-95
21-HexynePdCl₂(PPh₃)₂ / CuIDIPEAToluene70~80-90
3TrimethylsilylacetylenePd(PPh₃)₄Et₃NDMF80~75-85
41-OctynePd(PPh₃)₂Cl₂PiperidineAqueous SDS40~80-90[7]
5Phenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORT~90-97[6]

Note: Yields are for the isolated product and may vary depending on the specific reaction scale and purification method. Conditions are generalized and may require optimization for this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst.- Insufficiently degassed solvent/reagents.- Low reaction temperature.- Use fresh, high-quality catalysts.- Ensure rigorous degassing of solvents and reagents.- Gradually increase the reaction temperature. For sterically hindered substrates, higher temperatures may be necessary.
Formation of Palladium Black - Catalyst decomposition.- Use fresh, high-purity reagents and solvents.- Consider a more robust ligand for the palladium catalyst.- Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[7]
Significant Alkyne Homocoupling (Glaser Product) - Presence of oxygen.- High copper catalyst loading.- Ensure the reaction is performed under strictly anaerobic conditions.- Reduce the amount of copper(I) iodide or switch to a copper-free protocol.
Difficulty in Product Purification - Contamination with catalyst residues or byproducts.- Thoroughly wash the crude product with aqueous ammonium chloride to remove copper salts.- Employ careful column chromatography for purification.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Ethyl 2-Iodobenzoate as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 2-Iodobenzoate in Medicinal Chemistry

This compound (CAS: 1829-28-3) is a highly versatile and reactive intermediate in modern organic synthesis.[1][2] Its molecular structure, featuring a reactive carbon-iodine bond ortho to an ethyl ester, makes it an exceptional precursor for constructing complex molecular architectures. This strategic positioning of functional groups allows for a diverse range of synthetic transformations, particularly in the assembly of scaffolds for active pharmaceutical ingredients (APIs).[1][3] The high reactivity of the C-I bond facilitates numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, which are foundational methods for creating carbon-carbon and carbon-heteroatom bonds.[4][5] Furthermore, the ester moiety serves as a convenient handle for subsequent modifications, such as hydrolysis or amidation, expanding its utility in multi-step syntheses. This guide provides an in-depth exploration of key synthetic methodologies using this compound, complete with detailed, field-proven protocols for researchers, chemists, and professionals in drug development.

Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Modern Synthesis

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate due to the high reactivity of the aryl iodide bond.[4][5] The following sections detail the most critical of these transformations.

Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organoboron compound and an organic halide.[5][6][7] This reaction is paramount in pharmaceutical synthesis for creating biaryl structures, which are prevalent in a vast number of therapeutic agents, including the "sartan" class of antihypertensive drugs.[5]

Causality of the Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the highly reactive carbon-iodine bond of this compound. This is often the rate-limiting step and is more favorable for iodides than for bromides or chlorides.[7][8]

  • Transmetalation: A base activates the organoboron species (e.g., an arylboronic acid), facilitating the transfer of its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple to form the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

Sonogashira_Cycle Pd0 Pd(0)L2 ArPdL2I Ar-Pd(II)L2-I Pd0->ArPdL2I Oxidative Addition ArPdL2Ccr Ar-Pd(II)L2-C≡CR ArPdL2I->ArPdL2Ccr Transmetalation ArPdL2Ccr->Pd0 Reductive Elimination Product Ar-C≡CR ArPdL2Ccr->Product CuI Cu(I)I CuCcr Cu(I)-C≡CR CuI->CuCcr Deprotonation CuCcr->ArPdL2I Transfers Acetylide CuCcr->CuI Regeneration Base Base Base->CuCcr HAlkyne H-C≡CR HAlkyne->CuCcr ArI This compound (Ar-I) ArI->ArPdL2I

References

Application Note: Palladium-Catalyzed Domino Synthesis of Quinolines from Ethyl 2-Iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of quinoline derivatives, a cornerstone of many pharmaceutical agents, starting from the readily available and versatile building block, ethyl 2-iodobenzoate. Moving beyond classical, often harsh, synthetic methods, this note focuses on a modern and efficient palladium-catalyzed domino approach. This strategy combines a Sonogashira cross-coupling with a subsequent annulation reaction to construct the quinoline scaffold in a single, streamlined process. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced synthetic methodologies for the efficient construction of complex heterocyclic systems.

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] From the pioneering antimalarial quinine to modern anticancer and antibacterial agents, the quinoline moiety continues to be a focal point of drug discovery and development.

Traditionally, the synthesis of quinolines has been dominated by classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[2][3][4] While historically significant, these methods often require harsh conditions, such as high temperatures and strong acids, which can limit their substrate scope and functional group tolerance.[1][4]

Modern organic synthesis has seen a paradigm shift towards more efficient and milder catalytic methods. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the construction of complex molecular architectures.[5] This application note details a contemporary approach to quinoline synthesis that begins with this compound, a versatile starting material.[6]

The Synthetic Strategy: A Palladium-Catalyzed Domino Approach

The strategy outlined herein hinges on a palladium-catalyzed domino reaction sequence. This approach offers significant advantages in terms of atom economy, reduced workup procedures, and overall efficiency by combining multiple transformations into a single synthetic operation. The core of this strategy involves two key palladium-catalyzed steps: a Sonogashira coupling followed by an intramolecular cyclization.

Mechanistic Rationale

The overall transformation can be conceptualized as a one-pot process that begins with the Sonogashira coupling of this compound with a terminal alkyne.[7][8] This initial step forms a 2-alkynylbenzoate intermediate. Subsequent reaction with an amine source, followed by an intramolecular cyclization (annulation), leads to the formation of the quinoline ring system.

The Sonogashira coupling itself proceeds through two interconnected catalytic cycles involving both palladium and copper (I) as co-catalysts.[8]

Visualizing the Catalytic Cycle: The Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Cis_Trans_Isomerization cis-trans Isomerization Transmetalation->Cis_Trans_Isomerization Reductive_Elimination Reductive Elimination Cis_Trans_Isomerization->Reductive_Elimination Product R-C≡C-R' Reductive_Elimination->Product Product->Pd(0)L2 Catalyst Regeneration Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (R'-C≡C-H) Cu(I)X->Alkyne_Coordination Cu_Acetylide R'-C≡C-Cu(I) Alkyne_Coordination->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetalation Base Base Base->Alkyne_Coordination Start_Pd Start_Pd->Pd(0)L2 Start_Cu Start_Cu->Cu(I)X

Figure 1: Catalytic cycles of the Sonogashira coupling reaction.

Following the formation of the 2-alkynylbenzoate, the subsequent annulation to form the quinoline ring can proceed through various pathways depending on the specific reactants and conditions employed. A common approach involves the use of an amine which can either be incorporated in the alkyne coupling partner or added separately.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a model quinoline derivative from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore protected from light.[6]
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially Available---
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available---
Triphenylphosphine (PPh₃)≥99%Commercially Available---
Copper(I) iodide (CuI)≥98%Commercially Available---
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableUse freshly distilled.
TolueneAnhydrousCommercially Available---
Ammonium Acetate≥98%Commercially Available---
Protocol: One-Pot Synthesis of 2-Phenyl-4H-quinolizin-4-one derivative

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Sonogashira Coupling:

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the this compound.

  • Annulation to Quinoline:

    • Cool the reaction mixture to room temperature.

    • Add ammonium acetate (5.0 mmol, 5.0 equiv.).

    • Heat the mixture to reflux (approximately 110 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC/GC-MS for the formation of the quinoline product.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired quinoline derivative.

Visualizing the Workflow

experimental_workflow start Start: Prepare Glassware add_solids 1. Add Solids to Flask (this compound, Pd(OAc)2, PPh3, CuI) start->add_solids inert_atm 2. Establish Inert Atmosphere (Evacuate and backfill with Argon) add_solids->inert_atm add_liquids 3. Add Solvents and Reagents (Toluene, TEA, Phenylacetylene) inert_atm->add_liquids sonogashira 4. Sonogashira Coupling (Heat to 80°C, 4-6h) add_liquids->sonogashira add_amine 5. Add Amine Source (Ammonium Acetate) sonogashira->add_amine annulation 6. Annulation Reaction (Reflux, 12-16h) add_amine->annulation workup 7. Reaction Workup (Filter, Extract, Wash) annulation->workup purify 8. Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 2: A generalized experimental workflow for the synthesis of quinoline derivatives.

Best Practices and Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield of Sonogashira Product Inactive catalystEnsure all reagents and solvents are anhydrous. Use freshly opened or purified reagents.
Insufficient inert atmosphereEnsure proper Schlenk technique and use high-purity argon.
Formation of Alkyne Dimer (Glaser Coupling) Absence of palladium catalyst or presence of oxygenEnsure proper degassing of solvents and a robust inert atmosphere.
Incomplete Annulation Insufficient reaction time or temperatureIncrease reaction time and/or temperature for the cyclization step.
Steric hindrance from bulky substratesMay require a more active catalyst system or higher temperatures.
Product Purification Challenges Co-elution of byproductsOptimize the mobile phase for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The palladium-catalyzed domino synthesis of quinolines from this compound represents a powerful and versatile strategy for accessing this important class of heterocycles. This approach offers significant advantages over classical methods in terms of efficiency, mild reaction conditions, and functional group tolerance. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

The Strategic Synthesis of Benzofurans: An Application Guide to Tandem Sonogashira Coupling and Intramolecular Cyclization of Ethyl 2-Iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2][3] Its prevalence is a testament to its ability to interact with a wide range of biological targets, conferring therapeutic properties that span from anti-cancer and anti-inflammatory to anti-arrhythmic and anti-viral activities.[3][4] Notable drugs such as the anti-arrhythmic agent amiodarone underscore the clinical significance of this heterocyclic motif.[4] Consequently, the development of efficient and versatile synthetic routes to substituted benzofurans is of paramount importance to researchers in drug discovery and development, enabling the exploration of novel chemical space and the optimization of lead compounds.

This guide provides a detailed examination of a powerful and elegant method for constructing the benzofuran ring system: a palladium and copper co-catalyzed tandem reaction involving the Sonogashira coupling of ethyl 2-iodobenzoate with terminal alkynes, followed by an intramolecular cyclization. This approach offers a convergent and atom-economical pathway to highly functionalized benzofurans, which are valuable intermediates for further chemical elaboration.

The Synthetic Strategy: A Tale of Two Catalytic Cycles

The transformation of this compound into a benzofuran derivative is a sophisticated process that hinges on a sequence of catalytic events. The overall strategy is a one-pot, two-stage reaction that first builds a key intermediate and then orchestrates its cyclization.

  • Sonogashira Coupling: The first stage is the formation of a carbon-carbon bond between the sp²-hybridized carbon of this compound and the sp-hybridized carbon of a terminal alkyne. This is achieved through the Sonogashira cross-coupling reaction, which employs a palladium catalyst and a copper(I) co-catalyst.[5][6]

  • Intramolecular Cyclization: The product of the Sonogashira coupling, an ethyl 2-(alkynyl)benzoate, is then poised for intramolecular cyclization. This step is typically an intramolecular Heck-type reaction, where the ester moiety acts as a tether, bringing the newly installed alkyne into proximity with the ester's carbonyl group, facilitating the formation of the furan ring.[1][7][8]

This tandem approach is highly valued for its efficiency, as it avoids the isolation of the intermediate alkyne, thereby saving time and resources.[9]

Mechanistic Insights: The "Why" Behind the Method

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The process involves two interconnected catalytic cycles.

The Sonogashira Coupling Cycle:

The generally accepted mechanism for the Sonogashira coupling involves both a palladium and a copper cycle that work in concert.[5][6]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) intermediate.

    • Transmetalation: A copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center.

    • Reductive Elimination: The palladium complex reductively eliminates the coupled product, ethyl 2-(alkynyl)benzoate, and regenerates the active Pd(0) catalyst.

  • Copper Cycle:

    • Acetylide Formation: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate. This is the species that participates in the transmetalation step with palladium.

The choice of an iodide in this compound is strategic; the carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, facilitating a more facile oxidative addition to the palladium catalyst, often allowing for milder reaction conditions.[6]

The Intramolecular Cyclization (Heck-type) Pathway:

Once the ethyl 2-(alkynyl)benzoate is formed, the intramolecular cyclization proceeds. While several pathways are possible depending on the precise conditions, a common route involves the following key steps:

  • Coordination and Carbopalladation: The palladium(II) species, still present in the reaction mixture, can coordinate to the alkyne. This is followed by an intramolecular carbopalladation, where the oxygen of the ester's carbonyl group attacks the palladium-activated alkyne. This ring-closing step is regioselective, favoring the formation of the five-membered furan ring (a 5-exo-dig cyclization), which is kinetically and thermodynamically favored.

  • β-Hydride Elimination (or alternative pathway): Following carbopalladation, the resulting organopalladium intermediate can undergo several transformations. In a classic Heck mechanism, β-hydride elimination would occur if a suitable hydrogen were available. However, in this system, the reaction likely proceeds through a pathway involving reductive elimination or protonolysis to afford the final benzofuran product and regenerate the palladium catalyst.

The diagram below illustrates the key mechanistic steps of this tandem reaction.

Benzofuran Synthesis Mechanism cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization start_materials This compound + R-C≡C-H oxidative_addition Oxidative Addition start_materials->oxidative_addition Pd(0)L₂ pd0 Pd(0)L₂ pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation cu_acetylide R-C≡C-Cu(I) cu_acetylide->transmetalation coupled_intermediate_pd Ar-Pd(II)-C≡C-R(L₂) transmetalation->coupled_intermediate_pd reductive_elimination Reductive Elimination coupled_intermediate_pd->reductive_elimination reductive_elimination->pd0 Regenerates Pd(0) sonogashira_product Ethyl 2-(alkynyl)benzoate reductive_elimination->sonogashira_product cyclization_start Ethyl 2-(alkynyl)benzoate palladation Coordination & Carbopalladation (5-exo-dig) cyclization_start->palladation Pd(II) cyclized_pd_intermediate Cyclized Pd(II) Intermediate palladation->cyclized_pd_intermediate final_step Reductive Elimination/ Protonolysis cyclized_pd_intermediate->final_step benzofuran_product Ethyl Benzofuran-3-carboxylate final_step->benzofuran_product

Caption: Tandem Sonogashira coupling and intramolecular cyclization.

Experimental Protocols

The following protocols provide a robust starting point for the synthesis of benzofuran derivatives from this compound. Optimization may be required for specific substrates.

Protocol 1: Standard Palladium/Copper Co-catalyzed One-Pot Synthesis

This protocol is a general and reliable method for the synthesis of a variety of 2-substituted ethyl benzofuran-3-carboxylates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidative homo-coupling of the alkyne (Glaser coupling), a common side reaction.[10][11]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (5-10 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.). The base is crucial for neutralizing the HI produced during the reaction and for the formation of the copper acetylide.[5]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred reaction mixture via syringe.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ethyl benzofuran-3-carboxylate.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of ethyl 2-phenylbenzofuran-3-carboxylate.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)A reliable and commercially available Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Co-catalyst CuI (4 mol%)Facilitates the formation of the copper acetylide, accelerating the transmetalation step.[6]
Base Triethylamine (3 equiv.)Acts as both a base to neutralize HI and a ligand for the copper species.
Solvent Anhydrous, degassed THFA suitable aprotic solvent that dissolves the reactants and reagents. Degassing is crucial to prevent side reactions.[10]
Temperature 60 °CProvides sufficient thermal energy to drive both the Sonogashira coupling and the subsequent cyclization without promoting significant decomposition.
Reaction Time 12-24 hoursTypical duration for the reaction to reach completion, should be monitored by TLC/LC-MS.
Experimental Workflow Visualization

The logical flow of the experimental procedure is outlined in the diagram below.

Experimental Workflow start Start setup Reaction Setup: Combine this compound, Pd catalyst, and CuI in a flame-dried Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen (3x). setup->inert add_reagents Add degassed solvent, base (TEA), and terminal alkyne. inert->add_reagents react Reaction: Stir at specified temperature (e.g., 60 °C) and monitor by TLC/LC-MS. add_reagents->react workup Work-up: Cool, dilute, filter, wash with aq. NH₄Cl and brine. react->workup purify Purification: Dry, concentrate, and purify by column chromatography. workup->purify product Pure Ethyl Benzofuran-3-carboxylate purify->product

Caption: A generalized workflow for benzofuran synthesis.

Conclusion and Future Outlook

The tandem Sonogashira coupling and intramolecular cyclization of this compound represents a highly effective and versatile strategy for the synthesis of functionalized benzofurans. By understanding the underlying mechanistic principles, researchers can rationally select and optimize reaction conditions to achieve high yields of desired products. The protocols outlined in this guide provide a solid foundation for the application of this methodology in the synthesis of novel benzofuran derivatives for drug discovery and other applications. Future work in this area may focus on the development of more sustainable catalytic systems, the expansion of the substrate scope, and the application of this method in the total synthesis of complex natural products.

References

The Strategic Deployment of Ethyl 2-Iodobenzoate in Advanced Multi-Component Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Synthesis

In the relentless pursuit of novel molecular architectures for drug discovery and materials science, multi-component reactions (MCRs) have emerged as a powerful and efficient strategy.[1] Their ability to construct complex molecules from three or more starting materials in a single synthetic operation offers significant advantages in terms of atom economy, time, and resource management.[2] This guide delves into the strategic application of a particularly versatile building block, ethyl 2-iodobenzoate, in the realm of MCRs. While classically recognized for its utility in cross-coupling reactions, the unique juxtaposition of a reactive iodine atom and an ortho-ester functionality makes this compound a compelling, yet underexplored, substrate for innovative MCRs.[3][4]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not only established protocols for related reactions but also forward-looking strategies for harnessing the full potential of this compound in the design of novel, one-pot synthetic methodologies.

Core Principles: The Latent Potential of this compound in MCRs

The synthetic utility of this compound in MCRs is predicated on two key features: the reactivity of the carbon-iodine bond and the modulatory influence of the ortho-ethyl ester group. The C-I bond is amenable to a variety of transformations, most notably palladium- and copper-catalyzed cross-coupling reactions, which can be ingeniously integrated into MCR cascades.[3][5] The ortho-ester, while seemingly a simple functional group, exerts significant electronic and steric effects that can influence reaction pathways and can also serve as a handle for subsequent transformations.[3]

Expertise & Experience: Causality in Experimental Design

The choice of this compound as an MCR component is a deliberate one, aimed at leveraging its unique reactivity profile. Traditional MCRs like the Ugi and Passerini reactions often rely on aldehydes or ketones as the electrophilic component.[6][7] By employing this compound, we can envision MCRs that are initiated by a metal-catalyzed event at the C-I bond, thereby generating an in-situ intermediate that subsequently engages with other reaction partners in a one-pot fashion. This approach dramatically expands the scope of accessible molecular scaffolds.

The trustworthiness of the protocols described herein stems from their foundation in well-established reaction classes. While the specific application of this compound in some of these MCRs may be novel, the underlying mechanistic principles are robust and have been extensively validated in the scientific literature.

Application Focus: Synthesis of Heterocyclic Scaffolds

A primary application of this compound in MCRs is the synthesis of heterocyclic compounds, which form the core of a vast number of pharmaceuticals.[5] Of particular interest is the construction of quinazolinones, a class of compounds with a broad spectrum of biological activities.[8][9]

Palladium-Catalyzed MCR for the Synthesis of 2,3-Disubstituted Quinazolinones: A Proposed Pathway

While direct MCRs starting from this compound to form quinazolinones are not yet widely reported, a plausible and innovative strategy involves a palladium-catalyzed cascade. This proposed MCR brings together this compound, an isocyanide, and an arylboronic acid in a one-pot process.

Conceptual Workflow: Pd-Catalyzed Quinazolinone Synthesis

G cluster_0 Step 1: Initial Coupling cluster_1 Step 2: Second Coupling & Cyclization A This compound D Ar-Pd(II)-I Complex A->D Oxidative Addition B Isocyanide E Iminobenzoyl-Pd(II) Intermediate B->E Insertion C Pd(0) Catalyst C->D D->E H Di-aryl-Pd(II) Complex E->H F Arylboronic Acid F->H Transmetalation G Base G->H I Acyl-iminium Intermediate H->I Reductive Elimination J Quinazolinone Product I->J Intramolecular Cyclization

Caption: Proposed workflow for a Pd-catalyzed MCR.

Experimental Protocol: A Foundational Heck Reaction of this compound

To build confidence in the reactivity of this compound in palladium-catalyzed processes that could be extended to MCRs, a standard Heck reaction protocol is provided below. This demonstrates the successful activation of the C-I bond under conditions amenable to further reaction steps.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
This compound1829-28-3276.071.01.0
Alkene (e.g., Styrene)100-42-5104.151.51.5
Palladium(II) Acetate3375-31-3224.500.020.02
Triphenylphosphine603-35-0262.290.040.04
Triethylamine121-44-8101.192.02.0
Anhydrous DMF68-12-273.09--

Procedure:

  • To a dry, argon-flushed Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the alkene (1.5 mmol) to the reaction mixture.

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness: This protocol is based on well-established Heck coupling methodologies.[3] The successful formation of the C-C bond validates the feasibility of engaging this compound in palladium-catalyzed cascades.

Isocyanide-Based MCRs: The Ugi and Passerini Reactions

The Ugi and Passerini reactions are cornerstones of MCR chemistry, known for their ability to rapidly generate diverse libraries of peptide-like molecules and α-acyloxy amides, respectively.[6][7] While not traditionally employing aryl iodides as primary components, the principles of these reactions can be adapted to incorporate intermediates derived from this compound.

Conceptual Ugi Reaction Incorporating a Derivative of this compound

A hypothetical Ugi-type MCR could involve the initial conversion of this compound to a corresponding aldehyde via a suitable transformation (e.g., Sonogashira coupling followed by hydration of the alkyne). This aldehyde can then participate in a classical Ugi four-component reaction.

Ugi Reaction Mechanism

Ugi_Mechanism cluster_input Reactants cluster_reaction Reaction Pathway Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Carboxylic_Acid Carboxylic Acid Iminium Iminium Ion Carboxylic_Acid->Iminium Imine->Iminium Protonation Iminium->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct + Carboxylate Product Bis-amide Product Adduct->Product Mumm Rearrangement

References

Application Notes and Protocols: Ethyl 2-Iodobenzoate as a Versatile Starting Material for Isoquinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinolone Scaffold and the Strategic Advantage of Ethyl 2-Iodobenzoate

The isoquinolone core is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its rigid, planar structure serves as an excellent scaffold for the spatial projection of functional groups, enabling precise interactions with biological targets. Consequently, the development of efficient and modular synthetic routes to substituted isoquinolones is of paramount importance to researchers in medicinal chemistry and drug development.

This compound has emerged as a highly valuable and versatile starting material for the construction of the isoquinolone framework. Its key strategic advantages lie in the presence of two orthogonal reactive handles: the ethyl ester and the ortho-iodide. The iodide provides a reliable site for palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon or carbon-nitrogen bonds required for cyclization. The ester functionality, on the other hand, can be incorporated into the final heterocyclic ring, often serving as the carbonyl group of the isoquinolone, or it can be further manipulated post-cyclization. This application note will provide a detailed technical guide on the utility of this compound in isoquinolone synthesis, focusing on key palladium-catalyzed methodologies. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present quantitative data to guide your synthetic endeavors.

Core Synthetic Strategies: A Mechanistic Perspective

Several powerful palladium-catalyzed methods have been developed to leverage the reactivity of this compound for the synthesis of isoquinolones. The choice of strategy is often dictated by the desired substitution pattern on the final isoquinolone product and the availability of the coupling partner. The most prominent of these strategies include the Heck-type reaction with enamides or related alkenes, and the Sonogashira coupling with terminal alkynes followed by a subsequent cyclization step. A Larock-type heteroannulation also presents a viable, albeit less commonly reported, pathway from ortho-iodoaryl esters.

The Heck Reaction: A Convergent Approach to Substituted Isoquinolones

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] In the context of isoquinolone synthesis from this compound, this reaction is typically performed with an enamide or a related nitrogen-containing alkene. The intramolecular variant of the Heck reaction is a powerful tool for constructing heterocyclic systems.[2][3]

Mechanism of the Intramolecular Heck Reaction for Isoquinolone Synthesis:

The catalytic cycle of the Heck reaction is well-established and generally proceeds through a Pd(0)/Pd(II) cycle.[3]

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Aryl-Pd(II) Complex oxidative_addition->aryl_pd_complex migratory_insertion Migratory Insertion aryl_pd_complex->migratory_insertion Alkene Coordination alkyl_pd_complex Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex Product-Pd(II)-H Complex beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination product Isoquinolone Product product_complex->product reductive_elimination->pd0 hx [H-Base]X reductive_elimination->hx starting_material This compound Derivative starting_material->oxidative_addition base Base base->reductive_elimination

Caption: Generalized Catalytic Cycle for the Heck Reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the this compound derivative to form a square planar Aryl-Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene moiety of the coupling partner coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. This step forms a new carbon-carbon bond and generates a transient alkyl-palladium(II) intermediate.

  • β-Hydride Elimination: A hydrogen atom on a carbon atom beta to the palladium center is eliminated, leading to the formation of the cyclized product and a palladium-hydride species.

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.

Expertise in Action: Causality Behind Experimental Choices

  • Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species. For more challenging transformations, pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be employed.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines like XPhos, can accelerate the rate-limiting oxidative addition step and promote reductive elimination.

  • Base: A base is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. Organic bases such as triethylamine (Et₃N) can also be effective. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMA), or acetonitrile (MeCN) are typically used to ensure the solubility of the reactants and the palladium catalyst.

Sonogashira Coupling Followed by Cyclization: A Modular Route to Alkynyl-Substituted Isoquinolones

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction provides a modular approach to isoquinolone synthesis, where this compound is first coupled with a terminal alkyne. The resulting 2-alkynylbenzoate intermediate can then undergo a subsequent cyclization reaction, often promoted by a base or a transition metal catalyst, to furnish the isoquinolone ring.

Mechanism of the Sonogashira Coupling:

The Sonogashira reaction typically involves a dual catalytic system with a palladium catalyst and a copper(I) co-catalyst.[5]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Aryl-Pd(II) Complex oxidative_addition->aryl_pd_complex transmetalation_pd Transmetalation aryl_pd_complex->transmetalation_pd alkynyl_pd_complex Alkynyl-Aryl-Pd(II) transmetalation_pd->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Coupled Product reductive_elimination->product cu_acetylide Copper(I) Acetylide cu_acetylide->transmetalation_pd alkyne Terminal Alkyne alkyne->cu_acetylide cu_salt Cu(I) Salt cu_salt->cu_acetylide base Base base->cu_acetylide start_aryl This compound start_aryl->oxidative_addition

[Image of the reaction scheme: this compound reacting with a disubstituted alkyne and a nitrogen source in the presence of a palladium catalyst to form a 3,4-disubstituted isoquinolone.]

[Image of the reaction scheme: this compound reacting with phenylacetylene in the presence of a palladium and copper catalyst to form ethyl 2-(phenylethynyl)benzoate.]

[Image of the reaction scheme: Ethyl 2-(phenylethynyl)benzoate reacting with ammonium formate to form 3-phenylisoquinolin-1(2H)-one.]

References

Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions of Ethyl 2-Iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Ethyl 2-Iodobenzoate in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the development of efficient and robust methods for constructing complex molecular architectures is of paramount importance. Copper-catalyzed cross-coupling reactions have emerged as a powerful and economically viable alternative to palladium-based systems for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.[1][2] this compound is a particularly valuable building block in this context. The presence of the electron-withdrawing ester group and the highly reactive carbon-iodine bond makes it an excellent substrate for a variety of copper-catalyzed transformations.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed application notes, and step-by-step protocols for several key copper-catalyzed cross-coupling reactions of this compound.

Core Principles: Understanding the "Why" in Copper Catalysis

The renaissance of copper catalysis can be attributed to the development of ligand systems that stabilize the copper catalyst, increase its reactivity, and allow for milder reaction conditions compared to the classical Ullmann reactions, which often required harsh temperatures and stoichiometric amounts of copper.[5][6] The prevailing mechanistic hypothesis for many of these reactions involves a Cu(I)/Cu(III) catalytic cycle. The choice of ligand, base, and solvent is critical and interdependent, influencing reaction rates, yields, and substrate scope. Ligands, such as diamines, amino acids, and phenanthrolines, chelate to the copper center, preventing catalyst agglomeration and promoting the key steps of oxidative addition and reductive elimination. The base is essential for activating the nucleophile and neutralizing the generated acid. The solvent must be capable of dissolving the reactants and catalyst system while being compatible with the reaction conditions.

I. The Ullmann Condensation: C-N and C-O Bond Formation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N and C-O bonds, crucial for the synthesis of arylamines and diaryl ethers, which are prevalent motifs in pharmaceuticals.[5][7] Modern protocols utilize catalytic amounts of copper and various ligands to achieve high yields under significantly milder conditions.

A. N-Arylation of Amines with this compound

The copper-catalyzed N-arylation of amines, a modification of the Goldberg reaction, provides a direct route to N-aryl anthranilate derivatives. These products are valuable intermediates in the synthesis of acridones and other heterocyclic compounds.

Causality Behind Experimental Choices:

  • Catalyst System: A common and effective catalyst system is a combination of a copper(I) source, such as copper(I) iodide (CuI), and a chelating ligand, like N,N'-dimethylethylenediamine (DMEDA) or ethylene glycol.[8][9][10] The ligand accelerates the reaction and allows for lower temperatures.

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine nucleophile without promoting unwanted side reactions.[9]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or a non-polar solvent like toluene is typically employed to ensure the solubility of the reactants and the catalyst complex.[11]

Experimental Protocol: N-Arylation of Aniline with this compound

  • Reaction Setup: To a flame-dried Schlenk tube, add CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%), and K₃PO₄ (2.0 equiv.).

  • Seal the tube with a septum and purge with argon for 10 minutes.

  • Add this compound (1.0 equiv.) and aniline (1.2 equiv.) followed by anhydrous toluene via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-phenyl-2-aminobenzoate derivative.

B. O-Arylation of Phenols with this compound

The copper-catalyzed O-arylation of phenols provides access to diaryl ethers, another important structural motif in medicinal chemistry.

Causality Behind Experimental Choices:

  • Catalyst System: Picolinic acid has been identified as an effective ligand for the copper-catalyzed O-arylation of phenols, enabling the coupling of sterically hindered substrates.[12][13]

  • Base: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required to generate the phenoxide nucleophile.[14]

  • Solvent: Dimethyl sulfoxide (DMSO) is often an excellent solvent for this transformation, facilitating the reaction at moderate temperatures.[12][15]

Experimental Protocol: O-Arylation of Phenol with this compound

  • Reaction Setup: In an oven-dried vial, combine CuI (5 mol%), picolinic acid (10 mol%), and K₃PO₄ (2.0 equiv.).

  • Add this compound (1.0 equiv.) and phenol (1.2 equiv.).

  • Add anhydrous DMSO via syringe.

  • Reaction Execution: Seal the vial and heat the mixture at 90-110 °C for 24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to yield the diaryl ether product.

II. Carbon-Carbon Bond Forming Reactions

Copper catalysis also plays a significant role in the formation of C-C bonds, with Sonogashira and Suzuki-Miyaura type couplings being prominent examples.

A. Copper-Catalyzed Sonogashira Coupling

While the Sonogashira reaction is traditionally palladium-catalyzed with a copper co-catalyst, purely copper-catalyzed versions have been developed, offering a more economical and environmentally friendly alternative.[16][17][18] This reaction is invaluable for the synthesis of aryl alkynes.

Causality Behind Experimental Choices:

  • Catalyst System: Copper(I) salts, such as CuI or Cu(OTf)₂, are effective catalysts. In some cases, the reaction can proceed without a ligand, especially with highly reactive aryl iodides.[2][16]

  • Base: An amine base like triethylamine (Et₃N) or a stronger base such as 1,8-diazabicycloundec-7-ene (DBU) is used to deprotonate the terminal alkyne.[19]

  • Solvent: A polar aprotic solvent like DMF or an alcohol such as ethanol can be used.[19]

Experimental Protocol: Sonogashira Coupling of Phenylacetylene with this compound

  • Reaction Setup: To a Schlenk tube, add CuI (5 mol%).

  • Evacuate and backfill with argon.

  • Add this compound (1.0 equiv.), phenylacetylene (1.5 equiv.), and DBU (2.0 equiv.) in DMF.

  • Reaction Execution: Heat the reaction mixture at 120 °C for 24 hours.

  • Work-up and Purification: Cool to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography to obtain the desired ethyl 2-(phenylethynyl)benzoate.

B. Copper-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls. While palladium catalysis is dominant, copper-catalyzed protocols have been developed, particularly for the coupling of arylboronate esters.[20][21][22]

Causality Behind Experimental Choices:

  • Catalyst System: CuI is a commonly used catalyst for this transformation. For some substrate combinations, the reaction can proceed under ligand-free conditions.[20][21]

  • Base: A fluoride source like cesium fluoride (CsF) is often crucial for the transmetalation step.[20][21]

  • Solvent: A polar aprotic solvent such as DMF or dioxane is typically employed.

Experimental Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid with this compound

  • Reaction Setup: In a glovebox, charge a vial with CuI (2 mol%), CsF (2.0 equiv.), phenylboronic acid (1.5 equiv.), and this compound (1.0 equiv.).

  • Add anhydrous DMF.

  • Reaction Execution: Seal the vial and heat at 110 °C for 24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over Na₂SO₄ and concentrate.

  • Purify the crude product by flash chromatography to yield the biaryl product.

III. Copper-Catalyzed Cyanation

The introduction of a cyano group is a valuable transformation in organic synthesis due to the versatility of the nitrile functionality. Copper-catalyzed cyanation of aryl halides offers a reliable method for this conversion.[23][24]

Causality Behind Experimental Choices:

  • Cyanide Source: Acetone cyanohydrin is a convenient and safer alternative to highly toxic metal cyanides, as it generates HCN in situ in the presence of a base.[25][26]

  • Catalyst System: A CuI/ligand system, often with 1,10-phenanthroline, is effective for this transformation.[25]

  • Base: A non-nucleophilic organic base like tributylamine is used to promote the decomposition of acetone cyanohydrin.[25]

Experimental Protocol: Cyanation of this compound

  • Reaction Setup: To a sealed tube, add CuI (10 mol%) and 1,10-phenanthroline (20 mol%).

  • Purge with argon.

  • Add this compound (1.0 equiv.), tributylamine (1.5 equiv.), and acetone cyanohydrin (1.5 equiv.) in DMF.

  • Reaction Execution: Heat the sealed tube at 110 °C for 16-48 hours.

  • Work-up and Purification: Cool the reaction mixture, pour into a sodium hypochlorite solution to quench excess cyanide, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography to afford ethyl 2-cyanobenzoate.

IV. Copper-Catalyzed C-S Coupling

The formation of aryl thioethers is important for the synthesis of various biologically active compounds. Copper-catalyzed C-S coupling provides an efficient route to these molecules.[27][28][29]

Causality Behind Experimental Choices:

  • Catalyst System: Ligand-free systems using CuI have been shown to be effective for the coupling of aryl iodides with thiols.[1][27]

  • Base: A mild base such as K₂CO₃ is sufficient to deprotonate the thiol.[1]

  • Solvent: A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is often used.[1]

Experimental Protocol: C-S Coupling of Thiophenol with this compound

  • Reaction Setup: In a vial, combine CuI (2.5 mol%) and K₂CO₃ (1.1 equiv.).

  • Add this compound (1.0 equiv.) and thiophenol (1.3 equiv.) in NMP.

  • Reaction Execution: Heat the mixture at 100 °C for 16 hours.

  • Work-up and Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the aryl thioether.

Quantitative Data Summary

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
N-Arylation AnilineCuI / DMEDAK₃PO₄Toluene100-11012-24Good to Excellent
O-Arylation PhenolCuI / Picolinic AcidK₃PO₄DMSO90-11024Good to Excellent
Sonogashira PhenylacetyleneCuIDBUDMF12024Good
Suzuki-Miyaura Phenylboronic AcidCuICsFDMF11024Good
Cyanation Acetone CyanohydrinCuI / 1,10-PhenanthrolineTributylamineDMF11016-48Good
C-S Coupling ThiophenolCuIK₂CO₃NMP10016Good to Excellent

Visualizing the Mechanisms and Workflows

Ullmann_Condensation_Mechanism cluster_cycle Catalytic Cycle CuI_L Cu(I)-L Oxidative_Addition Oxidative Addition CuI_L->Oxidative_Addition Ar-I CuIII_Intermediate L-Cu(III)(Ar)(I) Oxidative_Addition->CuIII_Intermediate Nucleophile_Coordination Nucleophile Coordination CuIII_Intermediate->Nucleophile_Coordination Nu-H, Base Reductive_Elimination Reductive Elimination Nucleophile_Coordination->Reductive_Elimination Reductive_Elimination->CuI_L Ar-Nu Product Coupled Product Reductive_Elimination->Product ArI This compound ArI->Oxidative_Addition NuH Amine/Phenol NuH->Nucleophile_Coordination

Caption: Generalized catalytic cycle for Ullmann-type reactions.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Argon Purge) Reaction_Setup->Inert_Atmosphere Heating_Stirring Heating and Stirring (Monitor by TLC) Inert_Atmosphere->Heating_Stirring Workup Aqueous Work-up (Extraction) Heating_Stirring->Workup Purification Purification (Column Chromatography) Workup->Purification Product_Analysis Product Analysis (NMR, MS) Purification->Product_Analysis End End Product_Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The copper-catalyzed cross-coupling reactions of this compound presented in this guide highlight the versatility and power of this methodology in modern organic synthesis. These protocols offer practical and cost-effective approaches to constructing a diverse array of molecular structures that are of significant interest to the pharmaceutical and materials science industries. The continued development of novel ligands and catalytic systems will undoubtedly further expand the scope and utility of copper catalysis, enabling even more challenging transformations under milder and more sustainable conditions.

References

Application Notes & Protocols: Ethyl 2-Iodobenzoate as a Strategic Building Block for the Synthesis of Novel Anti-Infective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel anti-infective agents with diverse mechanisms of action. Ethyl 2-iodobenzoate has emerged as a highly versatile and strategic starting material in the synthesis of complex heterocyclic scaffolds that form the core of many potent therapeutic agents. Its unique structural features—a reactive carbon-iodine bond primed for cross-coupling and an ortho-ester group that can be readily transformed or used to direct reactions—make it an invaluable tool for medicinal chemists. This guide provides an in-depth exploration of the applications of this compound in constructing key anti-infective frameworks, such as quinazolinones and benzofurans. We present field-proven protocols, explain the causality behind experimental choices, and offer insights grounded in established chemical principles to empower researchers in the field of drug discovery.

Introduction: The Strategic Value of this compound

This compound (CAS: 1829-28-3) is a colorless to light yellow liquid that serves as a cornerstone for advanced organic synthesis.[1] Its utility stems from the high reactivity of the C-I bond, which is significantly weaker than corresponding C-Br or C-Cl bonds. This characteristic facilitates milder reaction conditions in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[2] The presence of the ortho-ethyl ester group introduces unique steric and electronic effects that can influence reaction mechanisms and provide a handle for subsequent cyclization reactions to form heterocyclic systems.[3] These heterocycles, particularly quinazolinones and benzofurans, are privileged structures in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1829-28-3[6]
Molecular Formula C₉H₉IO₂[6][7]
Molecular Weight 276.07 g/mol [6][7]
Appearance Colorless to light yellow clear liquid[1]
Purity >98.0% (GC)[1]
IUPAC Name This compound[6][7]
Synonyms 2-Iodobenzoic acid ethyl ester[1][7]

Handling and Storage: this compound is light-sensitive and can degrade upon prolonged exposure.[8] It should be stored in tightly sealed, opaque containers in a cool, dry, and well-ventilated area.[8] Standard personal protective equipment (PPE), including gloves and safety glasses, is essential during handling, as the compound may cause skin and eye irritation.[6]

Core Synthetic Pathways to Anti-Infective Scaffolds

The true power of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[3] These reactions serve as the initial, crucial steps in building complex molecular architectures.

G cluster_0 Palladium-Catalyzed Cross-Coupling A This compound B Buchwald-Hartwig Amination (+ Amine) A->B C-N bond C Sonogashira Coupling (+ Alkyne) A->C C-C bond D Heck Coupling (+ Alkene) A->D C-C bond E Suzuki Coupling (+ Boronic Acid) A->E C-C bond F N-Aryl Anthranilate Intermediate B->F G 2-Alkynylbenzoate Intermediate C->G H 2-Alkenebenzoate Intermediate D->H I Quinazolinones (Antimicrobial, Antitumor) F->I Cyclization J Benzofurans (Antifungal, Cytotoxic) G->J Cyclization K Substituted Styrenes & Dihydroisocoumarins H->K Cyclization

Figure 1: Synthetic pathways from this compound.
Pathway I: Synthesis of Quinazolinones via C-N Coupling

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a vast range of pharmacological properties, including potent antimicrobial, antifungal, antitubercular, and anticancer activities.[4][9][10][11] The synthesis typically begins with a Buchwald-Hartwig amination to form an N-aryl anthranilate intermediate, which is then cyclized.

Causality Behind the Method:

  • The Catalyst: A palladium catalyst is essential for facilitating the C-N bond formation between the aryl iodide and an amine.[12]

  • The Ligand: Phosphine ligands (e.g., BINAP, Xantphos) are crucial. They coordinate to the palladium center, stabilizing it, preventing decomposition, and promoting the key steps of oxidative addition and reductive elimination that form the C-N bond.

  • The Base: A base (e.g., Cs₂CO₃, K₃PO₄) is required to deprotonate the amine, making it a more effective nucleophile, and to neutralize the HI generated during the reaction.[12]

The resulting N-substituted anthranilate can then be reacted with various reagents (e.g., formamide, orthoesters) to induce cyclization and form the quinazolinone ring system.[13][14]

Pathway II: Synthesis of Benzofurans via C-C Coupling

Benzofuran derivatives are another critical scaffold found in many biologically active compounds, exhibiting antifungal and cytotoxic properties.[5][15] A highly effective route to this scaffold from this compound involves an initial Sonogashira coupling with a terminal alkyne.[16]

Causality Behind the Method:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to activate the alkyne.[16] However, copper-free protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[17][18][19]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne and deactivation of the Pd(0) catalyst. Therefore, maintaining a rigorously inert atmosphere (argon or nitrogen) is critical for high yields.[18]

  • Subsequent Cyclization: The resulting 2-alkynylbenzoate intermediate can undergo intramolecular cyclization, often promoted by electrophiles or transition metals, to form the furan ring of the benzofuran system.[20]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions with explanations for each critical manipulation.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

This protocol details the synthesis of an N-aryl anthranilic acid ester, a key precursor for quinazolinones.[12]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone), 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup (Inert Atmosphere is CRITICAL): To an oven-dried Schlenk flask, add this compound, the amine (if solid), Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

    • Expertise & Experience: Adding the solid reagents first allows for efficient removal of atmospheric oxygen and moisture.

  • Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

    • Trustworthiness: This ensures the palladium catalyst remains in its active Pd(0) state and prevents side reactions.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. If the amine is a liquid, add it via syringe at this stage.

    • Expertise & Experience: Using anhydrous solvents is crucial as water can hydrolyze the ester and interfere with the catalytic cycle.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Causality: Elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. c. Wash the filtrate with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-substituted anthranilate.

G A 1. Prepare Glassware (Oven-dried Schlenk) B 2. Add Solids (Substrate, Base, Pd Source, Ligand) A->B C 3. Establish Inert Atmosphere (Evacuate & Backfill with Argon) B->C D 4. Add Degassed Solvent & Liquid Amine via Syringe C->D E 5. Heat & Stir (100-110 °C) D->E F 6. Monitor Reaction (TLC or GC-MS) E->F G 7. Cool & Work-up (Filter through Celite) F->G H 8. Purify (Column Chromatography) G->H

Figure 2: Workflow for Buchwald-Hartwig amination.
Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol uses an N-substituted anthranilamide (derived from the product of Protocol 1) to construct the quinazolinone core, a method adapted from related syntheses.[14][21]

Materials:

  • 2-Amino-N-arylbenzamide (1.0 equiv)

  • An appropriate aldehyde or orthoester (1.2 equiv)

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TSA) or an oxidizing agent like I₂)

  • Solvent (e.g., Ethanol, DMF, or DMSO)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-N-arylbenzamide in the chosen solvent.

  • Reagent Addition: Add the aldehyde/orthoester and the catalyst.

  • Reaction: Heat the mixture to reflux (temperature will depend on the solvent) for 4-12 hours.

    • Causality: The acidic or oxidative conditions facilitate the condensation and subsequent cyclization/aromatization to form the stable quinazolinone ring.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: a. Cool the reaction mixture. If a precipitate forms, collect it by filtration. b. If no precipitate forms, concentrate the solvent under reduced pressure. c. Recrystallize the solid product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure quinazolinone derivative.

Table 2: Representative Data for Quinazolinone Synthesis

SubstrateReagentConditionsYield (%)Anti-infective Target
N-phenylanthranilamideTriethyl orthoformateReflux, 6h~85%General antibacterial[9]
N-(4-chlorophenyl)anthranilamideBenzaldehyde, I₂DMSO, 120°C, 8h~78%Antitubercular[21]
N-butylanthranilamideAcetic AnhydrideReflux, 4h~90%Antifungal[4]
Protocol 3: Copper-Free Sonogashira Coupling of this compound

This protocol describes the C-C coupling of this compound with a terminal alkyne, a key step towards benzofuran synthesis.[19][22]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, K₂CO₃, Pd(OAc)₂, and SPhos.

  • Establish Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMF and the terminal alkyne via syringe.

    • Trustworthiness: A copper-free protocol is chosen to minimize the risk of alkyne homocoupling, which is a major competing side reaction in traditional Sonogashira couplings.[18]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 6-18 hours.

    • Expertise & Experience: The high reactivity of the C-I bond often allows for milder conditions compared to aryl bromides.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: a. Dilute the reaction mixture with diethyl ether and water. b. Separate the layers and extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. d. Purify the crude product by column chromatography to yield the pure 2-alkynylbenzoate.

Conclusion

This compound is a powerful and economically viable building block for the synthesis of diverse heterocyclic systems with promising anti-infective properties. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of key C-N and C-C bonds, paving the way for the assembly of complex quinazolinone and benzofuran cores. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile substrate in the ongoing search for the next generation of anti-infective drugs.

References

Application Notes & Protocols: The Strategic Use of Ethyl 2-Iodobenzoate in the Synthesis of Novel Non-Steroidal Contraceptive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utility of Ethyl 2-iodobenzoate as a versatile building block in the synthesis of potential non-steroidal contraceptive agents. While direct utilization of this compound in the synthesis of currently marketed contraceptives is not extensively documented, its inherent reactivity makes it an ideal candidate for the construction of complex molecular scaffolds, particularly Selective Estrogen Receptor Modulators (SERMs), which are a known class of non-steroidal contraceptives.[1][2][3] This document outlines a proposed synthetic strategy, complete with detailed protocols and mechanistic insights, for the preparation of a novel SERM-like compound, demonstrating the potential of this compound in this therapeutic area.

Introduction: The Rationale for this compound in Contraceptive Drug Discovery

The development of new contraceptive agents is a critical area of pharmaceutical research, with a continuous demand for safer, more effective, and user-friendly options.[2][4] Non-steroidal agents, such as SERMs, offer an alternative to hormonal contraceptives and have demonstrated efficacy as once-a-week oral contraceptives.[2][3][4] The molecular architecture of many SERMs features a core structure with multiple aryl or heteroaryl groups, the assembly of which often relies on robust carbon-carbon and carbon-heteroatom bond-forming reactions.

This compound, with its ortho-iodine substituent, is a highly valuable precursor for such transformations. The carbon-iodine bond is particularly reactive in a variety of palladium- and copper-catalyzed cross-coupling reactions, including the Sonogashira and Ullmann condensations.[5][6][7] This reactivity, combined with the presence of the ethyl ester functionality for further derivatization, positions this compound as a strategic starting material for the synthesis of novel contraceptive candidates.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueReference
CAS Number 1829-28-3[1]
Molecular Formula C9H9IO2[1]
Molecular Weight 276.07 g/mol [8]
Appearance Colorless to light yellow liquid[7]
Purity >98.0% (GC)[7]
Storage Store in a cool, dry place away from light.[9]

Safety Precautions: this compound is an irritant.[9] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Proposed Synthetic Application: Synthesis of a Novel SERM-like Contraceptive Agent

This section details a hypothetical, yet chemically sound, multi-step synthesis of a novel SERM-like molecule, designated as SERM-X , starting from this compound. The proposed synthesis leverages two powerful cross-coupling reactions: a Sonogashira coupling and an Ullmann-type C-O bond formation.

Diagram of the Proposed Synthetic Workflow for SERM-X

SERM_Synthesis_Workflow A This compound C Sonogashira Coupling (Pd/Cu catalysis) A->C B Terminal Alkyne Derivative B->C D Intermediate 1 (Arylalkyne) C->D C-C bond formation F Ullmann Condensation (Cu catalysis) D->F E Phenolic Derivative E->F G Intermediate 2 (Diaryl Ether) F->G C-O bond formation H Hydrolysis G->H I Final Product (SERM-X) H->I Ester to Acid

Caption: Proposed synthetic workflow for the novel SERM-X.

Experimental Protocols

This initial step creates a key carbon-carbon bond, forming a substituted arylalkyne intermediate. The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides.[5][6]

Reaction Scheme:

This compound + Terminal Alkyne → Intermediate 1

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., 4-ethynyl-N,N-dimethylaniline) (1.2 eq)

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate 1 .

Causality of Choices:

  • Palladium and Copper Catalysis: The synergistic action of palladium and copper is crucial for the Sonogashira coupling. Palladium facilitates the oxidative addition of the aryl iodide, while copper forms a copper acetylide, which then undergoes transmetalation to the palladium center.[5]

  • Triethylamine: Acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalysts and lead to side reactions.

The second key step involves the formation of a diaryl ether linkage via an Ullmann condensation. This copper-catalyzed reaction is a classic method for forming C-O bonds between an aryl halide and a phenol.[7]

Reaction Scheme:

Intermediate 1 + Phenolic Derivative → Intermediate 2

Materials:

  • Intermediate 1 (1.0 eq)

  • Phenolic Derivative (e.g., 4-hydroxypiperidine) (1.5 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry, nitrogen-flushed flask, combine Intermediate 1, the phenolic derivative, CuI, and K₂CO₃.

  • Add anhydrous DMF and heat the mixture to 120°C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude material by column chromatography to afford Intermediate 2 .

Causality of Choices:

  • Copper(I) Iodide: Serves as the catalyst for the Ullmann condensation.

  • Potassium Carbonate: A strong base is required to deprotonate the phenol, forming the nucleophilic phenoxide.

  • High Temperature: Traditional Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.[7]

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is a common functional group in many active pharmaceutical ingredients.

Reaction Scheme:

Intermediate 2 → SERM-X (Final Product)

Materials:

  • Intermediate 2 (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Intermediate 2 in a mixture of THF and water.

  • Add LiOH and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, SERM-X .

Causality of Choices:

  • Lithium Hydroxide: A common and effective reagent for the saponification of esters.

  • Acidification: Protonates the carboxylate salt to yield the final carboxylic acid product.

Diagram of the Mechanistic Pathway for the Sonogashira Coupling

Sonogashira_Mechanism cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(alkynyl)L2 Transmetalation Ar-Pd(II)(alkynyl)L2->Pd(0)L2 Reductive Elimination (Ar-alkyne) Cu(I)I Cu(I)I Cu(I)-alkynyl Cu(I)-alkynyl Cu(I)I->Cu(I)-alkynyl Deprotonation (R-C≡C-H + Base) Cu(I)-alkynyl->Ar-Pd(II)(I)L2 Transfers alkynyl group Cu(I)-alkynyl->Cu(I)I

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Conclusion

While a direct application of this compound in the synthesis of existing contraceptive agents has not been identified, its chemical properties make it an exceptionally valuable tool for the development of novel non-steroidal contraceptive candidates. The proposed synthetic route to "SERM-X" highlights the utility of this compound in constructing complex molecular architectures relevant to this therapeutic class. The Sonogashira and Ullmann reactions, for which this compound is an excellent substrate, provide reliable and versatile methods for the carbon-carbon and carbon-heteroatom bond formations that are central to the synthesis of many SERMs. Researchers in the field of contraceptive drug development are encouraged to consider this compound as a strategic starting material for the creation of new and improved therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with Ethyl 2-Iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in synthetic reactions involving Ethyl 2-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving desired reactivity and yields with this sterically encumbered substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these synthetic hurdles.

Introduction: The Challenge of the Ortho-Substituent

This compound is a valuable building block in organic synthesis. However, the presence of the bulky iodine atom and the adjacent ethyl ester group at the ortho positions creates significant steric hindrance.[1][2] This spatial crowding can impede the approach of reagents to the reactive center, slowing down or even preventing desired transformations.[1][2] This guide will focus on practical strategies to mitigate these steric effects, primarily in the context of widely used palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers working with this compound:

Q1: Why is my cross-coupling reaction with this compound so sluggish compared to its 4-iodo isomer?

A1: The primary reason is steric hindrance. The ortho-position of the iodo and ester groups physically blocks the palladium catalyst from efficiently undergoing oxidative addition, a critical step in the catalytic cycle.[3] The 4-iodo isomer lacks this steric impediment, allowing for much faster reaction kinetics.[4]

Q2: I'm observing significant amounts of dehalogenation (replacement of iodine with hydrogen) and starting material recovery. What's going wrong?

A2: This often points to an inefficient catalytic system for this sterically demanding substrate. When the desired cross-coupling is slow, side reactions like reductive dehalogenation can become more prominent.[5] This can be caused by a ligand that is not bulky enough to promote reductive elimination or by suboptimal reaction conditions.

Q3: Can I use the same reaction conditions for this compound that I use for Ethyl 2-bromobenzoate?

A3: Not always. While the carbon-iodine bond is generally more reactive than the carbon-bromine bond towards oxidative addition, the severe steric hindrance in this compound can sometimes necessitate more specialized conditions.[4][6] This often involves the use of bulkier, more electron-rich phosphine ligands to facilitate the catalytic cycle.

Q4: My reaction works, but the yields are inconsistent. What are the key parameters to control?

A4: For sterically hindered substrates, consistency often comes from rigorous control over several factors:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.

  • Reagent Purity: Use high-purity reagents and dry solvents. Water and oxygen can interfere with the catalyst.

  • Ligand-to-Metal Ratio: The ratio of your phosphine ligand to the palladium precursor can be critical and may require optimization.

  • Temperature Control: Precise and consistent temperature control is crucial, as small variations can significantly impact reaction rates and side product formation.

Troubleshooting Guides for Common Cross-Coupling Reactions

Let's delve into specific troubleshooting strategies for common reactions where this compound is a challenging substrate.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with this compound, the steric clash can hinder the transmetalation and reductive elimination steps.

Suzuki_Troubleshooting cluster_problem Problem: Low Yield / No Reaction cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome Start Low Yield in Suzuki Coupling with this compound Ligand Switch to a Bulky, Electron-Rich Monodentate Ligand (e.g., SPhos, XPhos, RuPhos) Start->Ligand Initial Step Base Use a Stronger, Non-Nucleophilic Base (e.g., Cs2CO3, K3PO4) Ligand->Base If yield is still low Solvent Change to a Higher-Boiling Aprotic Solvent (e.g., Toluene, Dioxane) Base->Solvent If reaction is sluggish Temp Increase Reaction Temperature Solvent->Temp Fine-tuning Success Improved Yield Temp->Success

Issue: Low to no conversion of this compound.

Causality & Solution:

  • Ligand Choice: Standard ligands like PPh₃ are often not bulky enough to overcome the steric hindrance. The key is to use bulky, electron-rich monophosphine ligands.[7] These ligands create a larger "pocket" around the palladium center, which facilitates both the oxidative addition and the crucial, often rate-limiting, reductive elimination step for sterically demanding substrates.

    • Recommended Ligands: SPhos, XPhos, or RuPhos. These have demonstrated high efficacy in coupling sterically hindered aryl halides.[8]

  • Base Selection: A weak base may not be sufficient to activate the boronic acid for transmetalation, especially when the reaction is already sterically impeded.

    • Recommended Bases: Stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃).

  • Solvent and Temperature: Sluggish reactions can often be accelerated by increasing the temperature. This requires a solvent with a suitable boiling point.

    • Recommended Solvents: Toluene or dioxane are excellent choices, allowing for higher reaction temperatures compared to THF.

Optimized Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask, followed by the anhydrous, degassed solvent (e.g., toluene).

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.

ParameterStandard ConditionRecommended for Steric HindranceRationale
Ligand PPh₃SPhos, XPhos, RuPhosBulky ligands promote reductive elimination.
Base Na₂CO₃K₃PO₄, Cs₂CO₃Stronger bases facilitate transmetalation.
Solvent THFToluene, DioxaneAllows for higher reaction temperatures.
Temperature Room Temp - 65 °C80 - 110 °COvercomes activation energy barrier.
Guide 2: Sonogashira Coupling

The Sonogashira coupling is invaluable for forming C(sp²)-C(sp) bonds. With this compound, the steric bulk can hinder the approach of the copper acetylide to the palladium center.

Issue: Low yield of the desired arylalkyne, with significant starting material recovery and/or alkyne homocoupling (Glaser coupling).

Causality & Solution:

  • Copper Co-catalyst: While classic Sonogashira conditions use a copper co-catalyst, this can also promote the undesired homocoupling of the terminal alkyne.[9] For sterically hindered substrates where the desired reaction is slow, this side reaction can become dominant.

    • Recommendation: Consider a copper-free Sonogashira protocol.[10] These often rely on a more reactive palladium/phosphine catalyst system and a suitable base to facilitate the coupling without the need for copper.

  • Ligand Selection: As with the Suzuki coupling, bulky and electron-rich ligands are beneficial.[10] They increase the electron density on the palladium center, which can facilitate the oxidative addition and subsequent steps of the catalytic cycle.[10]

    • Recommended Ligands for Copper-Free Conditions: Bulky trialkylphosphines like P(t-Bu)₃ or biaryl phosphines can be effective.[11]

  • Base and Solvent: An amine base is typically used in Sonogashira reactions, and it can also act as the solvent.[12] For challenging substrates, ensuring the base is strong enough and the solvent can solubilize all components is key.

Optimized Protocol for a Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF or NMP), followed by the terminal alkyne (1.2-1.5 equiv.) and a suitable base (e.g., Cs₂CO₃, 2.0 equiv. or a hindered amine base).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction with an organic solvent and water. Extract the aqueous layer, and wash the combined organic layers with brine. Dry, concentrate, and purify as needed.

Sonogashira_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L2) OxAdd->PdII Transmetalation Transmetalation (Hindered Step) PdII->Transmetalation Cu-C≡CR or Base-H-C≡CR PdII_alkyne Ar-Pd(II)-C≡CR(L2) Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim Product Ar-C≡CR RedElim->Product Product->Pd0 Catalyst Regeneration Start This compound + Terminal Alkyne

Guide 3: Buchwald-Hartwig Amination

Forming C-N bonds with sterically hindered aryl halides is a common challenge. The Buchwald-Hartwig amination is a go-to method, but success with this compound hinges on the right catalyst system.[13]

Issue: Low conversion and/or formation of hydrodehalogenated side products.

Causality & Solution:

  • Ligand is Key: The success of the Buchwald-Hartwig amination, especially with challenging substrates, is highly dependent on the choice of ligand.[13][14] For ortho-substituted aryl halides, very bulky and electron-rich biaryl phosphine ligands are often required to facilitate the C-N reductive elimination.[14][15]

    • Recommended Ligands: Josiphos-type ligands, BrettPhos, or cataCXium® A have shown excellent performance in sterically demanding aminations.[16][17]

  • Base Compatibility: The choice of base is also critical. It must be strong enough to deprotonate the amine but not so nucleophilic that it interferes with the catalyst or substrate.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and effective bases for this transformation.

Optimized Protocol for a Sterically Hindered Buchwald-Hartwig Amination
  • Inert Setup: In a glovebox or under a rigorously inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the specialized phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a Schlenk tube.

  • Reagent Addition: Add the solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction's progress.

  • Work-up: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash, dry, and purify the product.

Conclusion

Overcoming the steric hindrance presented by this compound is a challenge that can be systematically addressed. The key to success lies in moving beyond standard reaction conditions and employing specialized, often bulkier, phosphine ligands that are designed to facilitate catalysis with sterically demanding substrates. By carefully selecting the ligand, base, solvent, and temperature, researchers can significantly improve yields and achieve their desired synthetic outcomes. This guide provides a starting point for troubleshooting and optimization, and we encourage you to explore the cited literature for a deeper understanding of these powerful catalytic systems.

References

Preventing homocoupling side reactions in Suzuki coupling of Ethyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic workflows.

Troubleshooting Guide & FAQs: Preventing Homocoupling Side Reactions in the Suzuki Coupling of Ethyl 2-iodobenzoate

This guide provides an in-depth analysis and practical solutions for a common and often frustrating side reaction: homocoupling. We will focus on the specific challenges presented by this compound, a substrate that is both sterically hindered and electronically deactivated, making it particularly susceptible to unwanted side reactions.

Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of biaryl byproduct from my starting material. What is homocoupling and why is it happening?

A: Homocoupling is a side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In your Suzuki reaction with this compound, this can manifest in two primary ways:

  • Boronic Acid Homocoupling: Two molecules of your organoboron reagent couple to form a symmetrical biaryl. This is a very common byproduct and is frequently caused by the presence of dissolved oxygen in your reaction.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[2]

  • Aryl Halide Homocoupling: Two molecules of your this compound couple to form diethyl 2,2'-dicarboxybiphenyl. This pathway involves the palladium catalyst and can proceed through various mechanisms, often initiated by the oxidative addition of the aryl halide to the Pd(0) center.[3][4]

Your specific substrate, this compound, has an electron-withdrawing ester group, which generally accelerates the initial oxidative addition step.[3][5] However, the ortho-substituent introduces steric hindrance, which can slow down subsequent steps like reductive elimination of the desired product, giving the competing homocoupling pathways a greater opportunity to occur.[6][7]

Q2: What is the primary cause of boronic acid homocoupling and how can I stop it?

A: The most frequent culprit is dissolved oxygen .[1][2][8] The mechanism often involves the formation of a palladium peroxo complex from the reaction of the Pd(0) catalyst and O₂, which then promotes the dimerization of the boronic acid.[9]

Solutions:

  • Rigorous Degassing: This is the most critical step.[10] All solvents, including any water used in the reaction, must be thoroughly deoxygenated.

    • Sparge with Inert Gas: Bubble argon or nitrogen through your solvent for at least 30 minutes before use.[11]

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles on your solvent to ensure complete removal of dissolved gases.

  • Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) oxidation state (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[11][12] If you use a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction step can itself generate species that promote homocoupling.[12]

  • Introduce a Mild Reductant: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the catalyst.[10][13] This can help ensure a clean reduction to Pd(0) without interfering with the main catalytic cycle.

Q3: My main problem is the dimerization of this compound. How do I address aryl halide homocoupling?

A: Homocoupling of the aryl halide is favored when the desired reductive elimination step is slow compared to competing pathways. The key is to select conditions that specifically accelerate the formation of the cross-coupled product.

Solutions:

  • Ligand Selection is Crucial: For sterically hindered substrates like yours, bulky and electron-rich monophosphine ligands are highly recommended.[6][14] These ligands promote the crucial reductive elimination step, which forms your desired product and regenerates the Pd(0) catalyst.[8] By accelerating this step, you effectively outcompete the homocoupling pathway.

  • Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Sometimes, lowering the temperature can provide a better balance and improve selectivity, although this may require longer reaction times.[15] It is essential to find the optimal temperature for your specific substrate combination.

  • Slow Addition Protocol: In some cases, slowly adding the boronic acid reagent to the reaction mixture can help minimize homocoupling.[13] This keeps the instantaneous concentration of the boronic acid low, which can disfavor the side reaction.

Q4: Which catalyst and ligand combination do you recommend for coupling this compound?

A: Given the steric hindrance and electronic properties of your substrate, a robust catalyst system is required. Standard catalysts like Pd(PPh₃)₄ may be inefficient. Modern catalyst systems utilizing bulky biarylphosphine ligands are the gold standard for this type of transformation.

Table 1: Recommended Catalyst Systems for Hindered Substrates

Catalyst/PrecatalystLigandKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ or Pd₂(dba)₃SPhos Excellent for sterically hindered and electron-deficient aryl halides. Promotes fast reductive elimination.[16]1-2% Pd, 2-4% Ligand
Pd(OAc)₂ or Pd₂(dba)₃XPhos Highly active and versatile for a broad range of challenging substrates.[17]1-2% Pd, 2-4% Ligand
[Pd(dppf)Cl₂](integrated)A reliable choice, though sometimes less active for highly hindered substrates compared to monophosphine systems.[4]2-5%
Pd(PPh₃)₄(integrated)"Classical" catalyst; may show poor turnover at lower temperatures with aryl iodides and may not be effective for this hindered substrate.[15]3-5%

Recommendation: Start with a Pd(OAc)₂ / SPhos system. It is a powerful combination known to facilitate the coupling of sterically demanding substrates.

Q5: How does my choice of base affect homocoupling and the overall reaction?

A: The base plays a critical role in activating the boronic acid for the transmetalation step.[18][19][20] However, for your substrate, which contains an ester functional group, a strong base like NaOH or KOH could cause saponification (hydrolysis of the ester). Therefore, a moderately strong, non-nucleophilic inorganic base is preferred.

Table 2: Comparison of Common Bases for Suzuki Coupling

BaseStrengthSolubilityNotes & Recommendations
K₃PO₄ StrongModerateOften an excellent choice for hindered couplings. Its strength can drive the reaction without being overly harsh.[17]
Cs₂CO₃ StrongHighHighly effective but more expensive. Its high solubility can be advantageous.[12][17]
K₂CO₃ ModerateGoodA standard, cost-effective choice. May require slightly higher temperatures or longer reaction times than stronger bases.[17]
NaHCO₃WeakModerateGenerally too weak for challenging couplings and not recommended here.[12]

Recommendation: Use K₃PO₄ as your starting base. It provides sufficient basicity to facilitate the reaction while minimizing the risk of ester hydrolysis.

Visualizing the Reaction Pathways

To effectively troubleshoot, it's essential to understand the competing reactions. The following diagram illustrates the desired Suzuki catalytic cycle and the off-cycle pathways that lead to homocoupling byproducts.

Suzuki_Homocoupling cluster_main Desired Suzuki Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Oxidative Addition Pd0->OxAdd + Ar-I PdO2 (η²-O₂)Pd(0)L₂ Pd0->PdO2 Undesired Oxidation Transmetal Ar-Pd(II)-Ar'(L₂) Transmetalation OxAdd->Transmetal + [Ar'B(OH)₃]⁻ Aryl_Dimer Ar-Ar Aryl Halide Homocoupling OxAdd->Aryl_Dimer Dimerization Pathway RedElim Ar-Ar' Reductive Elimination Transmetal->RedElim RedElim->Pd0  Regenerates  Catalyst O2_path O₂ O2_path->Pd0 Boronic_Dimer Ar'-Ar' Boronic Acid Homocoupling PdO2->Boronic_Dimer + 2 Ar'B(OH)₂ ArI Ar-I (this compound) ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base

Caption: Suzuki cycle and competing homocoupling pathways.

Recommended Starting Protocol

This protocol incorporates best practices to minimize homocoupling for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Degassing: Sparge the 1,4-Dioxane and water with Argon or Nitrogen for 30 minutes.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this process three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-Dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

If you continue to observe homocoupling, use this workflow to diagnose the issue.

Troubleshooting_Workflow start Homocoupling Observed q1 Which dimer is dominant? (Check LC-MS) start->q1 boronic_dimer Boronic Acid Dimer q1->boronic_dimer Ar'-Ar' aryl_dimer Aryl Iodide Dimer q1->aryl_dimer Ar-Ar sol_boronic1 Improve Degassing (Freeze-Pump-Thaw) boronic_dimer->sol_boronic1 sol_aryl1 Screen Bulky Ligands (e.g., XPhos, RuPhos) aryl_dimer->sol_aryl1 sol_boronic2 Switch to Pd(0) Precatalyst (e.g., Pd₂(dba)₃) sol_boronic1->sol_boronic2 end Problem Solved sol_boronic2->end sol_aryl2 Optimize Temperature (Try lowering by 10-20 °C) sol_aryl1->sol_aryl2 sol_aryl3 Try Slow Addition of Boronic Acid sol_aryl2->sol_aryl3 sol_aryl3->end

Caption: A workflow for troubleshooting homocoupling side reactions.

References

Technical Support Center: Optimizing Catalyst Loading for Heck Reactions with Ethyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing your Heck coupling reactions involving Ethyl 2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance yields, minimize side products, and troubleshoot common issues encountered with this sterically demanding substrate. As your Senior Application Scientist, I will provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of this compound

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation.[1] While aryl iodides are generally highly reactive substrates, the ortho-ester functionality in this compound introduces significant steric hindrance. This can impede the oxidative addition step and subsequent migratory insertion in the catalytic cycle, often leading to lower yields, catalyst deactivation, and undesired side reactions.[2][3] This guide provides a structured approach to overcoming these challenges by systematically optimizing catalyst loading and other critical reaction parameters.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the Heck reaction with this compound.

Q1: What is a typical starting catalyst loading for the Heck reaction with this compound?

A1: Due to the high reactivity of the carbon-iodine bond, you can often start with a lower catalyst loading compared to analogous aryl bromides or chlorides. A typical starting range for a palladium precatalyst like Palladium(II) acetate (Pd(OAc)₂) is 1-2 mol% .[4] For well-optimized systems, it's possible to decrease this to as low as 0.1-0.5 mol% while maintaining high conversion.[4]

Q2: Is a phosphine ligand always necessary for this reaction?

A2: Not necessarily. "Ligand-free" Heck reactions can be effective for highly reactive aryl iodides like this compound.[4] In these cases, the solvent (e.g., DMF) can act as a weak ligand to stabilize the palladium catalyst. However, the absence of a dedicated ligand can increase the risk of catalyst agglomeration into inactive palladium black, especially at higher temperatures.[5] If you observe catalyst precipitation or stalling, the addition of a stabilizing ligand is a critical first troubleshooting step.

Q3: Which palladium source is generally most effective?

A3: Palladium(II) acetate (Pd(OAc)₂) is a versatile and commonly used precatalyst that is highly effective for Heck reactions.[4][6] It is generally more efficient than Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) because it is readily reduced in situ to the active Pd(0) species under the reaction conditions.[6]

Q4: How does the choice of base impact the reaction?

A4: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the generated hydroiodic acid (HI).[7] For this compound, inorganic bases like potassium carbonate (K₂CO₃) are a robust choice and often provide high yields.[5] Organic bases such as triethylamine (Et₃N) are also commonly used, particularly when substrate or catalyst solubility is a concern. For particularly challenging reactions, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.[5]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion to Product

Q: My reaction has stalled, and I'm observing a low yield of the desired product. What are the likely causes and how can I fix it?

A: Low or no conversion with this compound in a Heck reaction can stem from several issues, primarily related to catalyst activity and steric hindrance.

Potential Causes & Solutions:

  • Catalyst Deactivation (Palladium Black Formation): The most common issue is the precipitation of palladium black, which is catalytically inactive.

    • Solution 1: Add a Stabilizing Ligand. If you are running the reaction "ligand-free," the palladium nanoparticles may be agglomerating. The addition of a phosphine ligand, such as triphenylphosphine (PPh₃) or the bulkier tri(o-tolyl)phosphine (P(o-tol)₃), can stabilize the catalytic species.[2][4] For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be particularly effective.[3]

    • Solution 2: Lower the Reaction Temperature. High temperatures can accelerate catalyst decomposition.[5] If possible, try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.

  • Insufficient Catalyst Activity: The chosen catalyst system may not be active enough to overcome the steric barrier of the ortho-ester group.

    • Solution 1: Screen Different Ligands. The electronic and steric properties of the ligand have a profound impact on the reaction. A screening of different phosphine ligands (from simple PPh₃ to more complex Buchwald-type ligands) is often necessary to find the optimal choice for this specific substrate.

    • Solution 2: Increase Catalyst Loading. As a straightforward approach, incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%). However, be aware that higher catalyst loading can sometimes lead to an increase in side products.[4]

  • Inappropriate Reaction Temperature: The reaction may require a higher thermal threshold to proceed.

    • Solution: Cautiously Increase Temperature. If you are running the reaction at a lower temperature, a gradual increase in increments of 10-20 °C may be necessary.[5] Monitor for catalyst decomposition.

Problem 2: Formation of Side Products

Q: I'm observing significant side product formation, particularly the homocoupling of this compound or decarboxylation. What can I do to improve selectivity?

A: Side reactions are often a consequence of suboptimal reaction conditions that can be mitigated through careful tuning.

Potential Causes & Solutions:

  • Homocoupling of the Aryl Iodide: This side product arises from the coupling of two molecules of this compound.

    • Solution: Optimize Stoichiometry and Temperature. High temperatures and incorrect stoichiometry can favor homocoupling.[5] Ensure you are using the correct equivalents of your reactants and consider lowering the reaction temperature.

  • Decarboxylation of the Starting Material: The ortho-ester group can be susceptible to decarboxylation under harsh conditions, leading to the formation of iodobenzene and its subsequent coupling products.[3]

    • Solution 1: Use a Milder Base. A very strong base in combination with high temperatures can promote decarboxylation. Consider screening milder bases.

    • Solution 2: Lower the Reaction Temperature. This is often the most effective way to minimize thermally induced side reactions.

Data Presentation: Catalyst System Optimization

The following table provides a summary of representative catalyst systems for the Heck reaction of this compound with an alkene. Note that yields are highly dependent on the specific alkene, solvent, and temperature used.

Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Typical Yield (%) Reference
Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001275[2]
Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMAc120888[2]
Herrmann's Catalyst (1)-Ag₃PO₄DMF120691[2]
PdEncat™ 40 (0.8)-NaOAcEtOH140 (MW)0.595[2]

This data is representative and should be used as a starting point for optimization.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in the Heck Reaction of this compound

This protocol outlines a general procedure for determining the optimal catalyst loading for the reaction between this compound and an alkene (e.g., ethyl acrylate).

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Ligand (e.g., PPh₃, optional)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the ligand (if used, e.g., PPh₃, 4 mol%).

  • In parallel reaction vessels, add varying amounts of Pd(OAc)₂ to achieve the desired catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

  • Seal the tubes, and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add the alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv.) via syringe.

  • Place the tubes in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixtures vigorously for the desired time (typically 4-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixtures to room temperature.

  • Dilute each mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Analyze the yield and purity of the product from each reaction to determine the optimal catalyst loading.[4][5]

Visualizations

The Mizoroki-Heck Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Mizoroki-Heck reaction, a Pd(0)/Pd(II) catalytic cycle.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ProductComplex [HPd(II)(Product)(L)₂]⁺X⁻ Pd0->ProductComplex Product + HB⁺X⁻ ArPdX Ar-Pd(II)-X(L)₂ ArPdX->Pd0 Ar-X Coord Alkene Coordination AlkeneComplex [Ar-Pd(II)(Alkene)(L)₂]⁺X⁻ AlkeneComplex->ArPdX Alkene Insert Migratory Insertion AlkylPd R-Pd(II)-X(L)₂ AlkylPd->AlkeneComplex BetaElim β-Hydride Elimination ProductComplex->AlkylPd Regen Reductive Elimination (Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for troubleshooting a low-yielding Heck reaction with this compound.

Troubleshooting_Workflow Start Low Yield in Heck Reaction (this compound) Check_Pd_Black Is Palladium Black Observed? Start->Check_Pd_Black Add_Ligand Add/Screen Ligands (e.g., PPh₃, P(o-tol)₃, Buchwald) Check_Pd_Black->Add_Ligand Yes Check_Temp Is Reaction Temp < 100°C? Check_Pd_Black->Check_Temp No Lower_Temp Lower Reaction Temperature Add_Ligand->Lower_Temp Success Improved Yield Lower_Temp->Success Increase_Temp Increase Temperature (in 10-20°C increments) Check_Temp->Increase_Temp Yes Screen_Catalyst Increase Catalyst Loading or Screen Other Pd Sources Check_Temp->Screen_Catalyst No Increase_Temp->Success Screen_Base_Solvent Screen Different Bases/Solvents Screen_Catalyst->Screen_Base_Solvent Screen_Base_Solvent->Success

References

Minimizing palladium black formation in Ethyl 2-iodobenzoate couplings

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Palladium Black Formation in Ethyl 2-Iodobenzoate Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions involving this compound. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and extensive field experience to help you overcome common challenges, particularly the formation of palladium black, which is a primary indicator of catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a black precipitate in my Suzuki-Miyaura coupling of this compound. What is it and why is it a problem?

A: The black precipitate you are observing is almost certainly palladium black . This consists of agglomerated, insoluble palladium(0) particles that have precipitated from the reaction mixture.[1][2] The formation of palladium black is a significant issue because it represents the deactivation of your homogeneous catalyst.[1] The active catalyst in a Suzuki-Miyaura coupling is a soluble, low-coordinate Pd(0) species, typically stabilized by ligands.[3][4] When these species lose their stabilizing ligands or aggregate, they crash out of solution as palladium black, effectively halting your catalytic cycle and leading to low or no product yield.[2]

Q2: What are the primary causes of palladium black formation in my reaction?

A: Palladium black formation is a symptom of catalyst instability. The root causes can be traced back to several key aspects of the reaction setup and conditions:

  • Presence of Oxygen: The Pd(0) catalytic species is highly sensitive to atmospheric oxygen.[1][5] Oxygen can oxidize the active catalyst or promote the degradation of essential components, such as phosphine ligands, leading to catalyst destabilization.[5]

  • Ligand Degradation or Insufficiency: Ligands, especially phosphines, are crucial for stabilizing the Pd(0) center.[3][4] If the ligand-to-palladium ratio is too low, or if the ligands degrade (e.g., phosphine oxidation), the "naked" Pd(0) atoms will aggregate.[2]

  • Suboptimal Reaction Temperature: While heat can be necessary to drive the reaction forward, excessively high temperatures can accelerate the rate of catalyst decomposition, especially for thermally sensitive catalyst complexes.[1][6][7]

  • Inefficient Precatalyst Activation: Many reactions start with a more stable Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[8][9] If this reduction is slow or incomplete, or if side reactions occur during this step, it can lead to the formation of palladium black.

  • Impurities: Contaminants in your reagents (this compound, boronic acid), solvent, or base can act as catalyst poisons, leading to decomposition.[1][2]

Q3: My reaction involves an ortho-substituted substrate (this compound). Does this present any special challenges?

A: Yes, the steric bulk of the ortho-ester group in this compound can present a significant challenge. This steric hindrance can slow down key steps in the catalytic cycle, particularly the oxidative addition and the subsequent reductive elimination. Slower catalytic turnover increases the lifetime of the catalyst in solution, giving it more time to decompose. To overcome this, the choice of ligand is critical. You will likely need a ligand that is both sterically bulky and highly electron-donating to promote the difficult oxidative addition and reductive elimination steps effectively.[3][4] Ligands from the Buchwald and Hartwig families are often excellent choices for such sterically demanding couplings.[5][10]

Q4: Can the choice of base influence palladium black formation?

A: Absolutely. The base plays a critical role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid for transmetalation.[11] However, an inappropriate base can be detrimental. For instance, very strong bases like hydroxides can sometimes promote the decomposition of palladium complexes.[5] Furthermore, the purity of the base is important; residual water or other impurities can negatively impact the catalyst. For sensitive substrates like your ester, which could be prone to hydrolysis, using a milder base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often preferred.[11]

Troubleshooting Guide: From Palladium Black to High Yield

This section provides a systematic approach to diagnosing and solving issues related to palladium black formation.

Issue 1: Black Precipitate Forms Immediately or Early in the Reaction

This scenario suggests a fundamental problem with the reaction setup or the quality of the reagents.

Potential Cause Diagnostic Check Recommended Solution
Oxygen Contamination Review your degassing procedure. Are you using a robust technique like freeze-pump-thaw or sparging with an inert gas for an adequate amount of time?Implement rigorous anaerobic techniques. Use Schlenk lines or a glovebox. Ensure all solvents and liquid reagents are thoroughly degassed before use. Maintain a positive pressure of argon or nitrogen throughout the entire experiment.[1]
Reagent Impurity Are your reagents fresh and of high purity? Was the amine base distilled recently? Is the solvent anhydrous?Use high-purity reagents. Purify starting materials if their quality is questionable. Use freshly opened bottles of catalysts and ligands. Distill amine bases if used, and use anhydrous solvents.[1][12]
Poor Precatalyst Quality Is your palladium source old or discolored?Use a fresh, reliable palladium source. Consider using well-defined, air-stable precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) which are designed for clean and efficient activation.[8]

Workflow Diagram: Initial Reaction Setup

cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Execution Reagents Source High-Purity Reagents & Solvents Degas Thoroughly Degas All Solvents Reagents->Degas Inert Assemble Glassware Under Inert Gas (Ar/N₂) Degas->Inert Add Add Reagents & Catalyst System Inert->Add Heat Heat to Target Temperature Add->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor

Caption: A robust workflow for setting up a cross-coupling reaction.

Issue 2: Palladium Black Forms Gradually as the Reaction is Heated

This often points to an issue with reaction conditions or an inappropriate choice of catalyst components for the specific transformation.

Potential Cause Diagnostic Check Recommended Solution
Thermal Decomposition Is the reaction temperature too high?Optimize the reaction temperature. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C). High temperatures accelerate decomposition; use the lowest temperature that provides a reasonable reaction rate.[6][7]
Inadequate Ligand Stabilization Is the chosen ligand suitable for a sterically hindered substrate? Is the ligand:Pd ratio correct?Screen for a more effective ligand. For this compound, bulky, electron-rich monophosphine ligands like SPhos, XPhos, or RuPhos are excellent starting points.[5][13] Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monoligated species).
Unfavorable Solvent Is the solvent appropriate for the reaction temperature and catalyst system?Test alternative solvents. While common choices include dioxane, toluene, or DMF, some catalyst systems have specific solvent preferences. For example, THF has been anecdotally reported to promote palladium black formation in some cases.[12]

Diagram: Factors Leading to Catalyst Decomposition

cluster_causes Decomposition Triggers center Active Pd(0)Lₙ Catalyst pd_black Palladium Black (Inactive) center->pd_black Aggregation O2 Oxygen O2->center Oxidation Ligand_Loss Ligand Loss/ Degradation O2->Ligand_Loss High_T Excessive Temp. High_T->center Thermal Stress Impurities Impurities Impurities->center Poisoning Ligand_Loss->center Destabilization

Caption: Key factors that trigger the decomposition of the active catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for optimization.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (2 mol %) and SPhos (4 mol %). The ligand:palladium ratio should be approximately 2:1.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to create a 10:1 dioxane/water solvent mixture (concentration of the limiting reagent typically 0.1-0.5 M).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling Using a Precatalyst

Microwave heating can often accelerate reactions and may sometimes prevent catalyst decomposition by reducing the overall reaction time.[14]

Materials:

  • This compound

  • Phenylboronic acid

  • XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))

  • Cesium carbonate (Cs₂CO₃)

  • tert-Amyl alcohol, anhydrous

Procedure:

  • Vessel Preparation: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and Cs₂CO₃ (2.5 equiv).

  • Catalyst and Solvent Addition: Add the XPhos Pd G3 precatalyst (2 mol %) followed by anhydrous, degassed tert-amyl alcohol.

  • Reaction: Seal the vial tightly with a cap. Place it in the microwave reactor. Set the reaction temperature to 120 °C with a hold time of 15-30 minutes.

  • Work-up and Purification: After the reaction has cooled to a safe temperature, work up and purify the product as described in Protocol 1.

References

Effect of different bases on the yield of Sonogashira reactions with Ethyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing Sonogashira cross-coupling reactions with Ethyl 2-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. The ortho-substitution on this compound introduces unique steric and electronic challenges that necessitate careful consideration of reaction parameters, particularly the choice of base. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and maximize your reaction yields.

Foundational Concepts: The Critical Role of the Base

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The base performs two crucial functions within the catalytic cycle:

  • Neutralization of Hydrohalic Acid: It scavenges the hydrohalic acid (HI) byproduct generated during the reaction, preventing the protonation of the alkyne and deactivation of the catalyst.[2]

  • Formation of the Copper Acetylide: The base facilitates the deprotonation of the terminal alkyne, which then coordinates with the copper(I) co-catalyst to form a highly reactive copper acetylide intermediate.[3] This intermediate is key for the transmetalation step in the palladium cycle.

The selection of the base is not trivial; its strength (pKa), steric bulk, and nucleophilicity can significantly influence reaction kinetics, yield, and the side-product profile. For a sterically hindered substrate like this compound, the interplay between the base and the substrate is even more critical.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with this compound giving a low yield, even though the same conditions work for other aryl iodides?

A1: The low yield is likely due to the steric hindrance imposed by the ortho-ethyl ester group. This bulkiness can impede the oxidative addition of the aryl iodide to the palladium(0) center, which is often the rate-limiting step of the catalytic cycle.[4] For ortho-substituted substrates, the choice of base becomes particularly important as it can influence the overall catalytic turnover by affecting the delicate balance of the reaction steps. A base that is too bulky may have difficulty accessing the alkyne proton, while one that is too nucleophilic could potentially react with the ester functionality.

Q2: Which type of base is generally recommended for a sterically hindered substrate like this compound?

A2: There is no single "best" base, as the optimal choice often depends on the specific alkyne, solvent, and catalyst system. However, for sterically hindered substrates, a balance between sufficient basicity and minimal steric hindrance is key.

  • Less Hindered Amines: Bases like piperidine and triethylamine (NEt₃) are often effective.[5] Piperidine, being a secondary amine, is generally more basic and can be more efficient at deprotonating the alkyne.

  • Bulky Amines: Highly hindered bases like diisopropylethylamine (DIPEA) may be less effective if the alkyne itself is also bulky, as this can lead to slow formation of the copper acetylide.[5]

  • Inorganic Bases: In some cases, particularly in copper-free protocols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be excellent choices.[6] They are non-nucleophilic, which prevents potential side reactions with the ethyl ester group, and can be particularly effective at higher temperatures.

Q3: Can the base cause hydrolysis of the ethyl ester group on my substrate?

A3: Yes, this is a potential side reaction, especially with amine bases at elevated temperatures or with prolonged reaction times.[7] If you observe the formation of 2-iodobenzoic acid in your product mixture, consider the following:

  • Switching to a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃.[6]

  • Using a more hindered amine base like diisopropylethylamine (DIPEA), which is less likely to act as a nucleophile.

  • Minimizing the reaction temperature and time. Monitor the reaction closely and work it up as soon as the starting material is consumed.[7]

Q4: I am observing a significant amount of alkyne homocoupling (Glaser coupling). Can the choice of base affect this?

A4: While Glaser coupling is primarily mediated by the copper(I) co-catalyst in the presence of oxygen, the base can play an indirect role.[7] If the primary Sonogashira coupling is slow due to suboptimal base selection for the sterically hindered substrate, the competing homocoupling pathway can become more prominent. To minimize this:

  • Ensure rigorously inert conditions by thoroughly degassing all solvents and reagents.[2]

  • Consider a copper-free protocol, which eliminates the primary pathway for this side reaction. These systems often use inorganic bases.

  • Optimize your base to accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling.

Troubleshooting Guide

This section addresses common problems encountered during the Sonogashira coupling of this compound, with a focus on the role of the base.

Issue 1: Low or No Conversion of Starting Material

Possible Cause Validation & Solution
Inefficient Alkyne Deprotonation The chosen base may be too weak or too sterically hindered to efficiently deprotonate the terminal alkyne. Solution: Switch to a stronger or less hindered amine base. Piperidine is often more effective than triethylamine.[5] If using an inorganic base, ensure the solvent system allows for adequate solubility and reactivity.
Catalyst Inhibition/Deactivation The amine base, if impure or used in large excess, can sometimes coordinate to the palladium center and inhibit catalysis. The formation of palladium black is a visual indicator of catalyst decomposition.[2] Solution: Use a high-purity, distilled amine base. Avoid using a vast excess of the base. If the problem persists, screening different bases or switching to an inorganic base system may be beneficial.
Steric Clash The combination of a bulky base and a bulky alkyne can slow the reaction with the already hindered this compound. Solution: If using a bulky alkyne, select a smaller base like piperidine. Conversely, for a small alkyne, a bulkier base like DIPEA could be tolerated.

Issue 2: Formation of Multiple Byproducts

Possible Cause Validation & Solution
Ester Hydrolysis The presence of 2-iodobenzoic acid or its coupled product is observed (verifiable by LC-MS). This is due to the nucleophilicity of the amine base. Solution: Switch to a non-nucleophilic inorganic base such as K₂CO₃ or Cs₂CO₃.[6] Alternatively, use a hindered, non-nucleophilic amine base like DIPEA and run the reaction at the lowest effective temperature.
Dehalogenation The formation of ethyl benzoate (the product of iodine being replaced by hydrogen) is detected. This can happen if the amine base or solvent contains impurities that can act as a hydride source. Solution: Ensure all reagents, especially the amine base and solvent, are anhydrous and of high purity.[2] Distilling the amine base and using freshly opened anhydrous solvent is recommended.

Comparative Data on Base Performance

While specific, directly comparable yield data for the Sonogashira reaction of this compound with a wide range of bases is not extensively consolidated in the literature, the following table provides representative yields based on studies of structurally similar or relevant aryl iodides. These values should serve as a strong starting point for your optimization efforts.

BaseTypeTypical Solvent(s)Temperature (°C)Representative Yield (%)Key Considerations
Piperidine Secondary AmineTHF, DMF25 - 6085 - 95Often highly effective, but can be more nucleophilic.[5]
Triethylamine (NEt₃) Tertiary AmineTHF, DMF, Toluene25 - 8070 - 90A very common and effective choice, good balance of properties.[5]
Diisopropylethylamine (DIPEA) Hindered AmineTHF, DMF50 - 10060 - 85Less nucleophilic, good for preventing ester hydrolysis, but may be slower.[5]
Potassium Carbonate (K₂CO₃) InorganicDMF, Isopropanol80 - 12075 - 95Excellent for copper-free systems; non-nucleophilic. Requires higher temperatures.[6]
Cesium Carbonate (Cs₂CO₃) InorganicToluene, Dioxane80 - 11080 - 98Highly effective, especially in copper-free protocols with bulky ligands.

Note: Yields are illustrative and highly dependent on the specific alkyne, catalyst, ligand, and reaction time.

Experimental Workflow & Diagrams

Standard Protocol: Sonogashira Coupling of this compound

This protocol provides a robust starting point for the copper-co-catalyzed coupling. Optimization, particularly of the base and temperature, is recommended.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (1-2 mol%)

  • Base (e.g., Piperidine, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent via syringe, followed by the base. Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (start with room temperature and increase if necessary). Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-I] pd0->pd_complex Oxidative Addition pd_alkyne [Ar-Pd(II)(L)₂-C≡CR] pd_complex->pd_alkyne Transmetalation product Ar-C≡CR pd_alkyne->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide Ar-I (this compound) aryl_halide->pd_complex cu_acetylide Cu-C≡CR cu_acetylide->pd_alkyne Transfers Acetylide byproduct Base-H⁺ I⁻ alkyne H-C≡CR alkyne->cu_acetylide base Base (e.g., NEt₃) base->cu_acetylide Deprotonation cu_salt CuI cu_salt->cu_acetylide Troubleshooting_Workflow start Low Yield with This compound check_base Is the base optimal? (Sterics/Strength) start->check_base change_base Screen alternative bases (e.g., Piperidine, K₂CO₃) check_base->change_base No check_temp Is temperature too low? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature incrementally (e.g., to 60-80°C) check_temp->increase_temp Yes check_inert Is atmosphere inert? check_temp->check_inert No increase_temp->check_inert degas Re-degas solvents/ reagents thoroughly check_inert->degas No success Yield Improved check_inert->success Yes degas->success

References

Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions of Ethyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for troubleshooting palladium-catalyzed cross-coupling reactions involving Ethyl 2-iodobenzoate. As a sterically hindered and electronically modified substrate, it presents unique challenges that can often lead to disappointing yields. This center, structured in a practical question-and-answer format, provides in-depth, field-proven insights to help you diagnose problems and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions you may encounter during your experiments.

Q1: My reaction has stalled. I'm seeing low conversion of this compound and a significant amount of starting material remaining. What are the primary causes?

A1: Low or incomplete conversion is the most common issue with this substrate and typically points to problems in the catalytic cycle, specifically slow or inhibited oxidative addition or catalyst deactivation. The ortho-ester group creates significant steric hindrance, which can impede the approach of the palladium catalyst to the C-I bond.[1]

Primary Causes & Solutions:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the insertion of Pd(0) into the carbon-iodine bond, can be sluggish despite the inherent reactivity of the C-I bond.[2][3] Steric bulk on both the substrate and the ligand can, counterintuitively, sometimes accelerate this step through alternative electronic pathways, but a mismatch can lead to failure.[1][4]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to create a highly active, monoligated Pd(0) species that is effective for hindered substrates.[5][6][7]

  • Catalyst Deactivation: The active Pd(0) catalyst can decompose, often visibly indicated by the formation of palladium black. This can be caused by excessively high temperatures, the presence of oxygen, or the use of ligands that do not sufficiently stabilize the catalytic species.[8][9]

    • Solution:

      • Ensure Rigorous Inert Conditions: Use a glovebox or Schlenk line. Solvents and liquid reagents must be thoroughly degassed.[10]

      • Use a Well-Defined Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) generate the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][11]

      • Optimize Temperature: While heat is often required, excessive temperatures (>120 °C) can accelerate catalyst decomposition. Screen temperatures incrementally (e.g., 80 °C, 100 °C, 110 °C).[8]

  • Suboptimal Ligand-to-Palladium Ratio: For many cross-coupling reactions, the optimal Pd:L ratio is 1:1 to generate the active monoligated species.[5] Using excess ligand is not always beneficial and can sometimes inhibit the reaction.

    • Solution: When using bulky monophosphine ligands, start with a Pd:L ratio between 1:1 and 1:1.5. Avoid large excesses unless specified by a particular protocol.

Below is a workflow to guide your troubleshooting process for low conversion.

G start Low Conversion of This compound check_catalyst Is Palladium Black visible? start->check_catalyst lower_temp Lower Reaction Temp. (e.g., by 10-20 °C) check_catalyst->lower_temp Yes screen_ligands Screen Bulky Ligands (e.g., SPhos, RuPhos, XPhos) check_catalyst->screen_ligands No pd_black_yes Yes use_precatalyst Switch to a robust Precatalyst (e.g., G3/G4) lower_temp->use_precatalyst success Improved Yield use_precatalyst->success pd_black_no No check_base Is the Base appropriate and fully dissolved? screen_ligands->check_base screen_bases Screen Bases (e.g., K3PO4, Cs2CO3) check_base->screen_bases No/Unsure check_base->success Yes base_no No/Unsure screen_bases->success base_yes Yes

Caption: Troubleshooting workflow for low conversion.
Q2: My reaction is messy. I'm observing significant byproducts like dehalogenation (forming ethyl benzoate) and/or homocoupling. How can these be suppressed?

A2: The formation of byproducts indicates that undesired catalytic cycles are competing with your desired cross-coupling pathway. The choice of base, solvent, and ligand are critical in controlling this selectivity.

Common Byproducts & Mitigation Strategies:

  • Dehalogenation (Protodeiodination): This occurs when the aryl halide is reduced to an arene (this compound → ethyl benzoate). It is often caused by the formation of a palladium-hydride (Pd-H) species.

    • Cause: The Pd-H species can arise from β-hydride elimination from certain reagents or be generated from the reaction of the palladium catalyst with trace water or the base.[6]

    • Solution:

      • Optimize the Base: Switch to a weaker, non-coordinating inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices as they are less prone to generating Pd-H species compared to strong bases like alkoxides (e.g., NaOtBu).[6]

      • Use Anhydrous Solvents: While some protocols require water, ensure your organic solvent is dry if you suspect water is the source of the hydride.

  • Homocoupling: This refers to the coupling of your nucleophilic partner with itself (e.g., R-B(OH)₂ + R-B(OH)₂ in a Suzuki reaction).

    • Cause: In Suzuki couplings, this is often promoted by the presence of oxygen, which facilitates the homocoupling of the boronic acid.[10][12] It can also occur if the transmetalation step is slow relative to other pathways.

    • Solution:

      • Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is completely free of oxygen by using techniques like freeze-pump-thaw or by sparging with an inert gas for an extended period.[13][14]

      • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired cross-coupling steps (transmetalation and reductive elimination), thereby outcompeting the homocoupling pathway.[6]

      • Slow Addition: In some cases, slow addition of the boronic acid or other coupling partner can help maintain a low concentration, disfavoring the second-order homocoupling reaction.[6]

Table 1: Guide to Base Selection
Base Typical Use Case Comments for this Substrate
K₃PO₄, Cs₂CO₃Suzuki, Sonogashira, HeckRecommended starting point. Good reactivity, moderate strength, low tendency for side reactions.[6]
NaOtBu, KOtBuBuchwald-Hartwig AminationOften necessary for C-N coupling but can promote dehalogenation. Use with caution and screen carefully.[15]
K₂CO₃, Na₂CO₃Suzuki, HeckMilder bases, may require higher temperatures. Good for substrates sensitive to stronger bases.[10]
Organic Amines (Et₃N, DIPEA)Heck, SonogashiraCan act as both base and solvent. Ensure high purity to avoid catalyst poisoning.[11][16]

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader, conceptual questions about handling this compound.

Q3: Why is this compound considered a "challenging" substrate for cross-coupling?

A3: The difficulty arises from a combination of steric and electronic factors originating from the ortho-substituted ethyl ester group.

  • Steric Hindrance: The primary challenge is the sheer bulk of the ester group adjacent to the reaction center (the C-I bond). This steric congestion can hinder key steps in the catalytic cycle:

    • Oxidative Addition: It can impede the palladium catalyst's ability to access and insert into the C-I bond.

    • Reductive Elimination: This final, product-forming step requires the two coupling partners to be in close proximity on the palladium center. The steric bulk of the ortho-ester can create a high-energy transition state, slowing this step down considerably. A slow reductive elimination is a primary reason for the accumulation of side products, as the reactive intermediate has more time to undergo undesired pathways like dehalogenation.[5]

The diagram below illustrates how the ortho-ester group crowds the palladium center, making the crucial reductive elimination step more difficult.

G cluster_0 Steric Hindrance in Reductive Elimination pd Pd(L) r1 Aryl (with ortho-ester) pd->r1 r2 pd->r2 clash clash_label p1 p2

Caption: Steric clash from the ortho-ester group.
  • Electronic Effects: The ester is an electron-withdrawing group. This electronically activates the C-I bond, which should facilitate oxidative addition. However, its potential to act as a chelating ligand to the palladium center can sometimes lead to catalyst inhibition or deactivation by forming a stable, off-cycle complex.[17]

Q4: How do I select the optimal ligand and catalyst system for this substrate?

A4: The key is to use a catalyst system designed specifically to overcome steric hindrance. This almost always involves bulky, electron-rich monodentate phosphine ligands.

Guiding Principles for Selection:

  • Ligand Class: Start with dialkylbiarylphosphines (Buchwald-type ligands). Their bulkiness favors the formation of a 14-electron, monoligated L-Pd(0) species, which is the highly active catalyst. This steric pressure also accelerates the reductive elimination step, which is often the turnover-limiting step for hindered substrates.[5]

  • Palladium Source: Use modern, air-stable palladium precatalysts (e.g., SPhos Pd G3, XPhos Pd G4). These provide a reliable and reproducible method for generating the active L-Pd(0) catalyst in situ, avoiding many of the pitfalls of older sources like Pd(OAc)₂/ligand mixtures.[7][11]

Table 2: Recommended Catalyst Systems for this compound
Reaction Type Recommended Ligand(s) Typical Pd Precatalyst Rationale
Suzuki-Miyaura SPhos, RuPhos, XPhosSPhos Pd G3/G4Excellent for overcoming steric hindrance and promoting fast reductive elimination.[5][7]
Buchwald-Hartwig XPhos, RuPhos, BrettPhosXPhos Pd G3These ligands are highly effective for coupling sterically demanding aryl halides with a wide range of amines.[15][18][19]
Heck P(o-tolyl)₃, P(t-Bu)₃Pd(OAc)₂Heck reactions with reactive aryl iodides can sometimes proceed with less sophisticated ligands or even ligand-free.[20][21] However, for challenging cases, Buchwald ligands can be effective.
Sonogashira SPhos, XantphosSPhos Pd G3Bulky ligands can help suppress alkyne homocoupling (Glaser coupling) and promote the desired cross-coupling.[13]
Q5: What is the impact of solvent choice on reactions with this substrate?

A5: The solvent plays a multifaceted role, influencing reagent solubility, catalyst stability, and the rates of elementary steps in the catalytic cycle.[22][23] There is no single "best" solvent, and screening is often necessary.

  • Solubility: A primary role of the solvent is to dissolve all reaction components, especially the base. Poor solubility of an inorganic base like K₃PO₄ can lead to slow and irreproducible reactions.[24] Biphasic systems (e.g., Toluene/Water) are common for Suzuki reactions to dissolve both the organic-soluble aryl halide and the water-soluble base/boronic acid salt.[25]

  • Polarity: The polarity of the solvent can dramatically affect reaction rates.

    • Polar Aprotic Solvents (Dioxane, THF, DMF): These are the most commonly used solvents. They generally do a good job of solvating the polar intermediates in the catalytic cycle.[26]

    • Non-Polar Solvents (Toluene, Benzene): These are also widely used and can be beneficial in preventing the inhibition of the catalyst by halide salts that are less soluble in non-polar media.[11]

  • Coordinating Ability: Some solvents, like DMF or NMP, can act as weak ligands to the palladium center. This can sometimes be beneficial for catalyst stability but may also compete with the desired phosphine ligand, altering the catalyst's activity.

Recommendation: For initial screening, a polar aprotic solvent like 1,4-Dioxane or Toluene is a robust starting point for many coupling reactions. For Suzuki reactions, a mixture with water (e.g., Dioxane/H₂O 4:1) is standard.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol is designed for efficiently screening different ligands, bases, or solvents in parallel.

  • Preparation: In a glovebox, arrange an array of reaction vials (e.g., 2 mL screw-cap vials) equipped with small magnetic stir bars.

  • Stock Solutions (Optional but Recommended): To improve accuracy, prepare stock solutions of this compound and the coupling partner in the chosen solvent (e.g., Dioxane).

  • Adding Solids: To each vial, add the palladium precatalyst (e.g., 2 mol%) and the solid base (e.g., 2.0 equivalents). If screening ligands, add the appropriate ligand to each vial (e.g., 2.4 mol%).

  • Adding Liquids: Add the solvent to each vial (e.g., 0.5 mL). Then, add the this compound (e.g., 0.1 mmol, 1.0 equiv) and the coupling partner (e.g., 0.12 mmol, 1.2 equiv), either neat or via stock solution.

  • Sealing and Reaction: Tightly cap the vials. Remove the vial rack from the glovebox and place it on a pre-heated stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: After the designated time (e.g., 12 hours), cool the vials to room temperature. Take a small aliquot from each vial, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion and relative product formation.

Protocol 2: Rigorous Degassing of Solvents (Freeze-Pump-Thaw)

This method is highly effective for removing dissolved oxygen, which is crucial for preventing catalyst deactivation and side reactions.

  • Setup: Place the solvent in a robust Schlenk flask that is no more than half full. The flask must have a sidearm with a high-vacuum stopcock.

  • Freeze: Securely clamp the flask and immerse the lower portion in a bath of liquid nitrogen. Swirl the flask to freeze the solvent into a thin layer on the inside wall.

  • Pump: Once the solvent is completely frozen solid, open the stopcock to a high-vacuum line (<0.1 mmHg). Allow the flask to remain under vacuum for 5-10 minutes to remove the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely at room temperature. You may observe gas bubbles being released from the solvent as it melts.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure all dissolved oxygen is removed.

  • Storage: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen) before use.

References

Technical Support Center: Influence of Solvent on the Reactivity of Ethyl 2-Iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with Ethyl 2-Iodobenzoate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during cross-coupling reactions involving this versatile reagent. Understanding the profound influence of the solvent is paramount to achieving high yields, selectivity, and reproducibility. This document moves beyond simple protocol recitation to explain the underlying principles governing solvent effects, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems that may arise during your experiments, with a focus on solvent-related causes and actionable solutions.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Scenario: You are attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid using a standard palladium catalyst, but you observe minimal or no formation of the desired biaryl product.

Potential Solvent-Related Causes & Solutions:

  • Poor Solubility of Reactants: One of the most common issues is the insufficient solubility of the this compound, the boronic acid, or the inorganic base in the chosen solvent.[1]

    • Solution: Screen a variety of solvents or solvent mixtures.[1] Aprotic polar solvents like DMF, dioxane, or THF, often in combination with water, are excellent starting points.[1] The water helps to dissolve common inorganic bases like potassium carbonate or phosphate.[1] For biphasic systems, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[1]

  • Suboptimal Solvent Polarity: The polarity of the solvent can significantly impact the rates of the individual steps within the palladium catalytic cycle, such as oxidative addition and transmetalation.[1][2]

    • Solution: If a non-polar solvent like toluene is giving poor results, switching to a more polar solvent such as DMF or a dioxane/water mixture can increase the reaction rate.[1] Conversely, in some cases, highly polar solvents might stabilize intermediates in a way that is detrimental to the catalytic turnover. A systematic screening of solvents with varying dielectric constants is recommended. It is important to note that the reaction selectivity does not always correlate directly with the solvent's dielectric constant, indicating a more complex role of the solvent.[3]

  • Protodeboronation of the Boronic Acid: In the presence of excess water or protic solvents, the boronic acid can undergo hydrolysis (protodeboronation), leading to the formation of an undesired arene byproduct and consumption of the coupling partner.

    • Solution: While some water can be beneficial, excessive amounts should be avoided.[1] If protodeboronation is suspected, consider reducing the amount of water in the solvent mixture or switching to anhydrous conditions with an organic-soluble base like cesium carbonate.[1]

Issue 2: Sluggish or Incomplete Heck Reaction

Scenario: The Heck coupling of this compound with an alkene is proceeding very slowly or stalling before completion.

Potential Solvent-Related Causes & Solutions:

  • Inappropriate Solvent Choice: The Heck reaction is often sensitive to the solvent.

    • Solution: Polar aprotic solvents like DMF are frequently the solvents of choice for Heck reactions as they can significantly accelerate the reaction rate.[4] Other options to consider include NMP, DMAc, or acetonitrile. Non-polar solvents are generally less effective.

  • Catalyst Deactivation/Precipitation: In some solvent systems, the active Pd(0) catalyst can aggregate and precipitate as palladium black, effectively halting the reaction.[5]

    • Solution: The addition of a stabilizing ligand is a primary solution. However, the solvent itself can play a role. A coordinating solvent can help to stabilize the catalytic species in solution.[6] If palladium black is observed, consider switching to a more coordinating solvent or adjusting the reaction temperature.

Issue 3: Formation of Homocoupling (Glaser Coupling) Byproduct in Sonogashira Reaction

Scenario: During the Sonogashira coupling of this compound with a terminal alkyne, you observe a significant amount of the alkyne homocoupling product.

Potential Solvent-Related Causes & Solutions:

  • Solvent and Base Combination: The choice of amine base and solvent can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[7]

    • Solution: A screening of different amine/solvent combinations is warranted.[7] For instance, switching from triethylamine in THF to diisopropylamine in toluene might alter the outcome. The polarity of the solvent can affect the solubility and reactivity of the copper acetylide intermediate, which is involved in the homocoupling pathway.

Issue 4: Inconsistent Results Upon Scale-Up

Scenario: A reaction that worked well on a small (mg) scale is giving poor yields or different side product profiles when scaled up to a larger (gram or kg) scale.

Potential Solvent-Related Causes & Solutions:

  • Heat Transfer Issues: Exothermic reactions are more difficult to control on a larger scale due to the lower surface area-to-volume ratio, which can lead to localized overheating and side reactions.[8][9]

    • Solution: Choose a solvent with a higher boiling point to allow for better temperature control. Additionally, consider a more dilute reaction mixture to help dissipate heat more effectively.[10]

  • Mixing and Mass Transfer Limitations: In heterogeneous reaction mixtures (e.g., with an insoluble base), inefficient stirring on a larger scale can lead to poor mass transfer and reduced reaction rates.[8]

    • Solution: Select a solvent system that better solubilizes all components. If a heterogeneous system is unavoidable, ensure that the reactor is equipped with adequate agitation to maintain a uniform suspension.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in a cross-coupling reaction with this compound?

A1: The solvent plays several critical roles:

  • Solubilization: It must dissolve the reactants (this compound, coupling partner), the catalyst, and the base to allow them to interact.[1][6]

  • Influence on Reaction Rate and Selectivity: The solvent's polarity and coordinating ability can stabilize or destabilize transition states and intermediates in the catalytic cycle, thereby affecting the reaction rate and selectivity.[2][3]

  • Modulation of Base Activity: The solvent can influence the strength and effectiveness of the base. For example, water can solvate inorganic bases, increasing their activity.[1]

  • Heat Transfer Medium: The solvent acts as a heat sink or source to maintain the desired reaction temperature.[6]

Q2: How do I rationally select a starting solvent for my reaction?

A2: A rational solvent selection process involves considering several factors:

  • Reaction Type: Different cross-coupling reactions have preferred solvent types. For instance, Suzuki reactions often work well in ethereal solvents (dioxane, THF) with water, while Heck and Sonogashira reactions frequently benefit from polar aprotic solvents like DMF or acetonitrile.[1][4][7] Ullmann condensations traditionally require high-boiling polar solvents like NMP or DMF.[11]

  • Solubility of Reactants: Ensure all key components have reasonable solubility in the chosen solvent at the reaction temperature.

  • Required Reaction Temperature: The solvent's boiling point must be high enough to accommodate the desired reaction temperature.

  • Downstream Processing: Consider the ease of solvent removal during workup and purification.

Q3: What is the difference between polar protic and polar aprotic solvents, and how does this affect my reaction?

A3: The key difference is the presence of an acidic proton (e.g., O-H or N-H bonds).

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can form hydrogen bonds and solvate both cations and anions effectively.[12][13] In some cases, like Suzuki couplings, a protic co-solvent like water or ethanol can be beneficial for dissolving inorganic bases.[1][14] However, they can also act as nucleophiles or deactivate nucleophilic reagents.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) possess dipoles but lack acidic protons.[12][13] They are good at solvating cations but less so for anions, which can leave the anions more "naked" and reactive.[12] These solvents are often favored in reactions involving strong bases or nucleophiles, such as the Heck and Sonogashira reactions.[4][15]

Q4: Can I run my reaction neat (without solvent)?

A4: While some reactions can be run under solvent-free conditions, it is generally not recommended for palladium-catalyzed cross-couplings with this compound. The high melting/boiling points of the reactants would necessitate very high temperatures, likely leading to thermal decomposition and catalyst deactivation. A solvent is crucial for ensuring homogeneity, controlling temperature, and facilitating the interaction of all reaction components.

Section 3: Data & Visualization

Table 1: Properties of Common Solvents in Cross-Coupling Reactions
SolventTypeDielectric Constant (20°C)Boiling Point (°C)Common Applications
TolueneNon-polar2.4111Suzuki, Sonogashira
Tetrahydrofuran (THF)Polar Aprotic7.666Suzuki, Sonogashira
1,4-DioxanePolar Aprotic2.2101Suzuki
Acetonitrile (MeCN)Polar Aprotic37.582Suzuki, Heck
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153Suzuki, Heck, Sonogashira, Ullmann
WaterPolar Protic80.1100Co-solvent in Suzuki
EthanolPolar Protic24.678Co-solvent in Suzuki

Note: Dielectric constant is a measure of a solvent's polarity; however, it is not the sole determinant of a solvent's effect on reactivity.[3][16]

Diagrams

Experimental Workflow for Solvent Screening

G cluster_prep Preparation cluster_reaction Reaction Setup (Parallel) cluster_analysis Analysis prep_reactants Prepare Stock Solution: This compound, Coupling Partner, Base array Vial 1: Solvent A Vial 2: Solvent B Vial 3: Solvent C Vial 4: Solvent D prep_reactants->array Aliquot prep_catalyst Prepare Catalyst Stock Solution prep_catalyst->array Aliquot quench Quench Reactions at Timed Intervals array->quench analyze Analyze by LC-MS/GC-MS (Determine Conversion/Yield) quench->analyze compare Compare Results & Select Optimal Solvent analyze->compare

Caption: A generalized workflow for parallel solvent screening experiments.

Conceptual Influence of Solvent Polarity on Catalytic Cycle

G cluster_solvent Solvent Influence pd0 Pd(0)L_n oxidative_add [Ar-Pd(II)-I]L_n pd0->oxidative_add Oxidative Addition (Ar-I) transmetalation [Ar-Pd(II)-R]L_n oxidative_add->transmetalation Transmetalation (R-M) transmetalation->pd0 Reductive Elimination reductive_elim Ar-R transmetalation->reductive_elim polar_note Polar solvents can stabilize charged intermediates and transition states, often accelerating oxidative addition. polar_note->oxidative_add nonpolar_note Non-polar solvents may favor neutral catalytic species and influence ligand dissociation. nonpolar_note->pd0

Caption: Solvent polarity can influence different stages of the catalytic cycle.

Section 4: Experimental Protocols

Protocol: General Procedure for a Parallel Solvent Screen in a Suzuki-Miyaura Reaction

This protocol provides a framework for efficiently screening multiple solvents to identify optimal conditions.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃)

  • An array of degassed solvents (e.g., Toluene, THF, Dioxane/H₂O (4:1), DMF)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block

Procedure:

  • Preparation: In an inert atmosphere, prepare a stock solution of this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv) in a suitable solvent that can be easily removed under vacuum (e.g., THF). Prepare a separate stock solution of the palladium catalyst (e.g., 2 mol%).

  • Aliquoting: Aliquot the reactant stock solution into a series of reaction vials. Remove the temporary solvent under vacuum.

  • Solvent Addition: To each vial, add a different degassed screening solvent (e.g., 0.5 mL).

  • Catalyst Addition: Add the required amount of the catalyst stock solution to each vial.

  • Reaction: Seal the vials and place them in a pre-heated heating block (e.g., 80-100 °C). Stir vigorously for a set period (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product. Compare the results to identify the most effective solvent system.

References

Technical Support Center: Improving Regioselectivity in Reactions of Ethyl 2-Iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the regioselectivity of reactions involving Ethyl 2-Iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the functionalization of this versatile building block. Here, we delve into the causality behind experimental choices to empower you with the knowledge to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in cross-coupling reactions with this compound?

A1: The regioselectivity of cross-coupling reactions on the this compound scaffold is primarily governed by a combination of steric and electronic effects, as well as the directing influence of the substituents.[1][2] The two substituents, the iodo group and the ethyl ester, dictate the reactivity of the remaining C-H positions (C3, C4, C5, and C6). The bulky iodo group at C2 can sterically hinder reactions at the adjacent C3 position. Electronically, the ester group is electron-withdrawing, which can influence the electron density of the aromatic ring and affect the rate of oxidative addition in palladium-catalyzed couplings.[3]

Q2: Which positions on the this compound ring are most susceptible to further functionalization?

A2: The most activated position for further functionalization is often the C6 position. This is due to the ortho-directing effect of the ethyl ester group via chelation to the metal center in reactions like directed ortho-metalation (DoM).[4][5][6] The C3 position is sterically hindered by the adjacent iodine atom. The C4 and C5 positions are generally less reactive in the absence of specific directing groups or highly active catalysts.

Q3: Can the ethyl ester group be used to direct functionalization to a specific position?

A3: Absolutely. The carbonyl oxygen of the ethyl ester group can act as a directing group in processes like directed ortho-metalation (DoM).[4][5][6][7] By coordinating to a strong base like an organolithium reagent, it can facilitate the deprotonation of the adjacent C6 proton, leading to highly regioselective functionalization at this position.

Q4: In a Suzuki coupling with a di-substituted haloarene like this compound, what factors control which halide reacts if there were more than one?

A4: While this compound has only one halide, in a scenario with multiple, different halides on a benzene ring, the reactivity is generally governed by the carbon-halogen bond strength. The order of reactivity is typically C-I > C-Br > C-Cl.[8] For identical halogens, electronic and steric factors become dominant in determining the site of reaction.[9]

Q5: What are the common side reactions that can affect the regioselectivity and yield when working with this compound in Sonogashira couplings?

A5: A common side reaction in Sonogashira couplings is the homo-coupling of the terminal alkyne (Glaser coupling), which can reduce the yield of the desired product.[10] This is often promoted by the presence of oxygen and the copper co-catalyst. Dehalogenation, where the iodine is replaced by a hydrogen, can also occur. Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be a side reaction under basic conditions.

Troubleshooting Guide: Enhancing Regioselectivity

This guide provides systematic approaches to troubleshoot and improve the regioselectivity of your reactions with this compound.

Issue 1: Poor or No Regioselectivity in Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

When performing cross-coupling reactions on the C-H bonds of this compound, a mixture of isomers (e.g., substitution at C4, C5, and C6) can be a significant issue.

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed step1 Analyze Steric and Electronic Effects - C3 is sterically hindered. - C6 is activated by the ortho-ester. start->step1 step2 Implement Directed Ortho-Metalation (DoM) for C6 functionalization. step1->step2 Targeting C6? step3 Optimize Ligand and Catalyst System for other positions. step1->step3 Targeting other positions? end Achieved High Regioselectivity step2->end step4 Screen Solvents and Bases step3->step4 step4->end

Caption: A workflow for troubleshooting poor regioselectivity.

Detailed Steps:

  • Leverage Directed ortho-Metalation (DoM) for C6-Selectivity:

    • Rationale: The ester group is a moderate directing group for ortho-lithiation.[5] This is the most reliable method for achieving high selectivity at the C6 position.

    • Protocol:

      • Dissolve this compound in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (Argon or Nitrogen).

      • Cool the solution to a low temperature (typically -78 °C).

      • Slowly add a strong lithium base such as lithium diisopropylamide (LDA) or sec-butyllithium. Avoid n-butyllithium which can potentially undergo halogen-metal exchange with the iodide.

      • After stirring for a defined period to allow for deprotonation at C6, quench the resulting aryllithium intermediate with your desired electrophile.

  • Ligand Selection for Palladium-Catalyzed Cross-Coupling:

    • Rationale: The choice of ligand can significantly influence the regioselectivity of Pd-catalyzed C-H functionalization.[11][12][13] Bulky ligands can favor reaction at less sterically hindered positions (C4, C5, C6), while specific chelating ligands can direct the catalyst to a particular site.

    • Recommendations:

      • For C6-arylation, ligands that can pre-coordinate to the ester's carbonyl group may enhance selectivity.

      • For C4/C5 functionalization, where directing effects are weaker, bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) might improve reactivity and selectivity by influencing the steric environment around the palladium center.[2]

  • Solvent and Base Optimization:

    • Rationale: The solvent can influence the aggregation state of organometallic intermediates and the solubility of reagents, thereby affecting regioselectivity. The base is crucial in both cross-coupling (for catalyst regeneration and/or transmetalation) and DoM.

    • Recommendations:

      • In DoM, polar aprotic solvents like THF are generally preferred.[4]

      • For cross-coupling, a range of solvents from polar aprotic (e.g., DMF, dioxane) to nonpolar (e.g., toluene) should be screened.

      • The choice of base in cross-coupling (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can impact the reaction rate and selectivity.

Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr)

In the presence of strong nucleophiles, substitution of the iodo group can compete with the desired C-H functionalization.

Troubleshooting Workflow for SNAr

G start SNAr Observed step1 Evaluate Nucleophile Strength start->step1 step2 Lower Reaction Temperature step1->step2 step3 Modify Catalyst System (for cross-coupling) step2->step3 end Minimized SNAr step3->end

Caption: A workflow for minimizing unwanted SNAr.

Detailed Steps:

  • Assess Nucleophile Reactivity:

    • Rationale: Strong, hard nucleophiles are more likely to participate in SNAr. The electron-withdrawing ester group ortho to the iodide can activate the C-I bond towards nucleophilic attack.[14][15]

    • Action: If possible, consider using a softer or more sterically hindered nucleophile.

  • Temperature Control:

    • Rationale: SNAr reactions often have a higher activation energy than some catalytic C-H functionalization pathways.

    • Action: Running the reaction at a lower temperature may favor the desired catalytic reaction over the undesired SNAr.

  • Catalyst and Ligand Modification:

    • Rationale: In the context of cross-coupling, a more active catalyst system can accelerate the desired reaction, outcompeting the background SNAr.

    • Action: For palladium-catalyzed reactions, switching to a more electron-rich and bulky ligand can increase the rate of oxidative addition and subsequent steps.

Experimental Protocols

Protocol 1: Regioselective C6-Bromination via Directed ortho-Metalation

This protocol provides a method for the selective introduction of a bromine atom at the C6 position of this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • 1,2-Dibromoethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv) and anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add 1,2-dibromoethane (1.2 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Suzuki Coupling at the C-I Bond

This protocol describes the Suzuki coupling at the C-I bond, which is the most common reaction for this substrate. While this does not involve C-H functionalization, it is a foundational reaction for this substrate.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a reaction vial, combine this compound (1.0 equiv), the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Seal the vial and purge with argon or nitrogen for 10 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Influence of Ligands on Regioselectivity in a Hypothetical C-H Arylation of this compound

LigandSteric BulkElectronic NaturePredicted Major IsomerRationale
P(t-Bu)₃HighElectron-richC6/C4Steric bulk disfavors C3; electron-richness promotes C-H activation.
XPhosHighElectron-richC6/C4Similar to P(t-Bu)₃, promotes reactivity at less hindered sites.
dppfModerateElectron-richC6Bidentate nature may favor chelation-assisted C6 activation.
PPh₃ModerateLess electron-richLower selectivityMay lead to a mixture of isomers due to lower reactivity and selectivity.

Note: This table is predictive and based on general principles of ligand effects.[2][11] Experimental verification is required.

References

Impact of reaction temperature on the outcome of Heck reactions with Ethyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is specifically tailored to address the challenges and nuances associated with the use of ethyl 2-iodobenzoate as a substrate, with a core focus on the critical role of reaction temperature. As researchers and drug development professionals, you understand that even well-established reactions can present unexpected hurdles. This resource is designed to provide you with in-depth, field-proven insights to navigate these challenges effectively.

The Role of Temperature: A Double-Edged Sword

In the Heck reaction, temperature is arguably one of the most critical parameters to control. It directly influences reaction kinetics, catalyst stability, and the potential for side reactions. For an activated substrate like this compound, the C-I bond is relatively weak, allowing for oxidative addition to the palladium catalyst to occur at moderate temperatures. However, finding the optimal thermal window is key to maximizing yield and purity.

Generally, Heck reactions are conducted at temperatures ranging from 50 to 160 °C.[1] For aryl iodides, the reaction can often proceed at the lower end of this range. One study on the Mizoroki-Heck cross-coupling of iodobenzene with ethyl acrylate demonstrated that at 50 °C, the reaction was sluggish, yielding only 5% of the product. Increasing the temperature to 80 °C significantly improved the yield to 25%, highlighting the importance of sufficient thermal energy to overcome the activation barrier.[2][3]

However, excessive heat can be detrimental. High temperatures, often those exceeding 120-140 °C, can lead to the decomposition of the palladium catalyst, observed as the formation of "palladium black."[4][5] This agglomeration of palladium nanoparticles results in a loss of catalytic activity and, consequently, a stalled or low-yielding reaction.[6] Furthermore, high temperatures can promote undesired side reactions, such as the homocoupling of the aryl halide.[6]

The following sections will delve into specific troubleshooting scenarios and frequently asked questions, providing you with a systematic approach to optimizing your Heck reactions involving this compound.

Troubleshooting Guide & FAQs

Q1: My Heck reaction with this compound is giving a very low yield, even after an extended reaction time. What is the first parameter I should investigate?

A1: The first and most critical parameter to investigate is the reaction temperature. A low yield in the presence of an activated aryl iodide like this compound often points to insufficient thermal energy.

  • Causality: The key steps in the Heck catalytic cycle, particularly the oxidative addition of the aryl iodide to the Pd(0) catalyst and the subsequent migratory insertion, are temperature-dependent. If the temperature is too low, these steps will proceed slowly, leading to an incomplete reaction.

  • Troubleshooting Steps:

    • Systematic Temperature Increase: If your initial reaction was run at a lower temperature (e.g., 60-80 °C), consider increasing it in 10-20 °C increments.[6] Monitor the reaction progress by TLC or GC-MS at each new temperature.

    • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. Common solvents for Heck reactions include DMF, NMP, DMA, dioxane, and toluene.[7]

Q2: I've noticed the formation of a black precipitate ("palladium black") in my reaction flask, and the reaction has stopped. What's happening and how can I prevent it?

A2: The formation of palladium black is a classic sign of catalyst decomposition, where the catalytically active soluble palladium species agglomerate into inactive palladium metal. This is often triggered by excessively high temperatures.

  • Causality: At elevated temperatures, the ligands that stabilize the palladium nanoparticles can dissociate, leading to the irreversible formation of bulk palladium metal.[5][8] This is particularly problematic in reactions run at or above 120-140 °C.[5]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most direct solution. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Ligand Selection and Concentration: Ensure you are using an appropriate ligand to stabilize the palladium catalyst. For many Heck reactions, phosphine ligands like PPh₃ are used.[6] Increasing the ligand-to-palladium ratio can sometimes help maintain catalyst stability, but be aware that very high ligand concentrations can also inhibit the reaction.

    • Consider a More Stable Catalyst: Palladacycles and catalysts with bulky, electron-rich phosphine ligands are known for their enhanced thermal stability and may be a better choice for reactions requiring higher temperatures.[1][9]

Q3: My reaction is producing a significant amount of a homocoupled biphenyl product derived from this compound. How is temperature related to this side reaction?

A3: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings, and it can be exacerbated by high temperatures.

  • Causality: At higher temperatures, the rate of side reactions can increase. In the case of homocoupling, two molecules of the aryl halide can react with each other. This can occur through various pathways, including a Pd(0)/Pd(II) cycle that competes with the desired Heck reaction.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: As with catalyst decomposition, reducing the temperature can often minimize the rate of this undesired side reaction.[6]

    • Optimize Stoichiometry: Ensure that the alkene is present in a slight excess (e.g., 1.2 equivalents) to favor the cross-coupling pathway over homocoupling.

    • Base Selection: The choice of base can also play a role. While the base's primary function is to regenerate the Pd(0) catalyst in the final step of the cycle, its strength and properties can influence the overall reaction environment.

Q4: I am working with a sterically hindered alkene. Should I start with a higher or lower temperature for my reaction with this compound?

A4: For sterically hindered substrates, a thoughtful approach to temperature is required. While a higher temperature might be necessary to overcome the steric barrier, it also increases the risk of catalyst decomposition.

  • Recommended Approach:

    • Start with a Moderate Temperature: Begin your optimization in the range of 80-100 °C.

    • Prioritize Ligand Selection: For sterically demanding couplings, the choice of ligand is often more critical than temperature alone. Bulky, electron-rich phosphine ligands can promote the desired reaction at lower temperatures.

    • Gradual Temperature Increase: If the reaction is sluggish at moderate temperatures, cautiously increase the temperature in small increments while carefully monitoring for signs of catalyst decomposition.

Data Summary: Temperature Effects on Heck Reactions

Temperature RangePotential Outcome with this compoundTroubleshooting Considerations
50-70 °C Sluggish or incomplete reaction; low yield.[2]Gradually increase temperature.
80-110 °C Often the optimal range for aryl iodides; good balance of reaction rate and catalyst stability.Fine-tune within this range for maximum yield.
120-140 °C Increased risk of catalyst decomposition (palladium black formation) and side reactions.[5]Reduce temperature; consider a more thermally stable catalyst/ligand system.
>140 °C High likelihood of catalyst decomposition and significant side product formation.[10]Generally avoid this range unless using specialized, highly stable catalyst systems.

Experimental Protocols

General Protocol for the Heck Reaction of this compound with an Alkene

This protocol provides a starting point for your experiments. Optimization of temperature, base, and ligand may be necessary.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe.

  • Add the alkene via syringe.

  • Place the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the intended duration (typically 4-24 hours), monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord + Alkene PdII_Alkene Ar-Pd(II)-X(L)₂(Alkene) Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-Pd(II)-X(L)₂ MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)-X(L)₂(Product) BetaElim->PdII_Hydride + Product RedElim Reductive Elimination PdII_Hydride->RedElim + Base RedElim->Pd0 - HBX

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Low Yield: A Decision Tree

Troubleshooting_Yield Start Low Yield Observed Check_Temp Was Temp < 80°C? Start->Check_Temp Increase_Temp ACTION: Increase Temp to 80-100°C Check_Temp->Increase_Temp Yes Check_Pd_Black Is Palladium Black Present? Check_Temp->Check_Pd_Black No Lower_Temp ACTION: Lower Temp to < 110°C Consider more stable ligand Check_Pd_Black->Lower_Temp Yes Check_Reagents ACTION: Verify reagent purity Check stoichiometry Check_Pd_Black->Check_Reagents No

Caption: Decision tree for troubleshooting low Heck reaction yields.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Halobenzoates in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The reaction's elegance lies in its ability to couple organoboron compounds with organic halides, a process central to the synthesis of complex molecules like substituted biphenyls, a common scaffold in drug discovery.[3][4] However, the efficiency and success of this reaction are critically dependent on the choice of the aryl halide.

This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chlorobenzoates. Moving beyond a simple recitation of protocols, we will explore the fundamental mechanistic principles that govern their reactivity, present comparative experimental data, and offer practical guidance to help you select the optimal substrate and conditions for your specific synthetic challenge.

The Heart of the Matter: Mechanism and the Rate-Determining Step

The widely accepted mechanism for the Suzuki reaction revolves around a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount to grasping the reactivity differences among aryl halides.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: A Pd(0) complex inserts into the carbon-halogen (C-X) bond of the aryl halide. This is broadly considered the rate-determining step for the overall reaction.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition 1 aryl_halide Ar-X (Halobenzoate) aryl_halide->oxidative_addition pd2_complex trans-Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation 2 base Base (e.g., K₃PO₄) boronate_complex [Ar'-B(OH)₃]⁻ boronic_acid Ar'-B(OH)₂ boronic_acid->boronate_complex Reacts with Base boronate_complex->transmetalation pd2_diaryl trans-Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination 3 reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Coupled Product) reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The energy required to break the C-X bond during the oxidative addition step directly dictates the reaction rate. This energy is known as the Bond Dissociation Energy (BDE). A lower BDE facilitates easier bond cleavage, leading to a faster reaction.

The established trend for the BDE of phenyl halides is: Ph-I < Ph-Br < Ph-Cl < Ph-F [7]

This translates to an inverse trend in reactivity for Suzuki coupling: Ar-I > Ar-Br >> Ar-Cl [3][6]

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)
Phenyl Iodide (Ph-I)~65
Phenyl Bromide (Ph-Br)~81[7]
Phenyl Chloride (Ph-Cl)~96[7]
Note: Values are approximate and serve for comparative purposes.

This fundamental principle explains why iodobenzoates are the most reactive and chlorobenzoates are the least.

Performance Comparison: A Tale of Three Halides

The choice of halobenzoate is a trade-off between reactivity, cost, and availability. While iodides react fastest, chlorides are significantly cheaper and more abundant.[8][9]

Iodobenzoates: The Sprinter

Due to the weak C-I bond, iodobenzoates are highly reactive substrates.[10]

  • Advantages: Reactions are often rapid, can be performed at or near room temperature, and may require lower catalyst loadings.[10][11] This high reactivity is ideal for sensitive substrates or when high throughput is desired.

  • Disadvantages: Iodo-compounds are generally the most expensive and can be less stable than their bromo and chloro counterparts.

Bromobenzoates: The Workhorse

Bromobenzoates represent a practical balance between reactivity and cost.[12]

  • Advantages: They are more cost-effective than iodides and sufficiently reactive for a vast range of applications. Oxidative addition is typically not rate-limiting when using standard palladium catalysts.

  • Disadvantages: Conditions may need to be slightly more forcing (e.g., moderate heating) compared to iodides to achieve similar reaction times.

Chlorobenzoates: The Marathon Runner

The strength of the C-Cl bond makes chlorobenzoates the most challenging substrates.[7][8] For many years, their poor reactivity was a major limitation of palladium-catalyzed coupling reactions.[8]

  • Advantages: Aryl chlorides are the most economical and widely available halide starting materials.[8] Their successful use can significantly reduce the cost of a synthetic route.

  • Disadvantages: Standard palladium catalysts (e.g., Pd(PPh₃)₄) are often ineffective.[8] To overcome the high activation barrier of C-Cl bond cleavage, specialized catalytic systems are required. The key innovation here has been the development of bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines, P(t-Bu)₃) and N-heterocyclic carbenes (NHCs).[8][13][14] These ligands stabilize the palladium center, increasing its electron density and thereby facilitating the oxidative addition to the otherwise inert C-Cl bond.[15]

Quantitative Reactivity Data

A study on the Suzuki coupling of 4-halobenzoic acids with phenylboronic acid provides clear experimental validation of the reactivity trend.

SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
4-Iodobenzoic acid0.10Room Temp0.17~100
4-Bromobenzoic acid0.10Room Temp0.17~15
4-Chlorobenzoic acid0.40Reflux (100°C)6~85
Data adapted from a study on nanoparticle-catalyzed Suzuki reactions, illustrating relative reactivity under different conditions.[11]

As the data shows, 4-iodobenzoic acid achieves complete conversion rapidly at room temperature with low catalyst loading.[11] In stark contrast, 4-bromobenzoic acid shows minimal conversion under the same conditions, and 4-chlorobenzoic acid requires significantly higher catalyst loading, elevated temperatures, and longer reaction times to achieve a high conversion.[11]

Experimental Protocols & Workflow

The following is a representative protocol for the Suzuki coupling of a halobenzoate ester with phenylboronic acid. The critical modifications required for each class of halide are highlighted.

General Protocol: Suzuki-Miyaura Coupling of Methyl 4-Halobenzoate

Materials:

  • Methyl 4-halobenzoate (iodo-, bromo-, or chloro-) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (see modification matrix)

  • Ligand (if required, see modification matrix)

  • Base: Anhydrous K₃PO₄ or K₂CO₃ (3.0 mmol)

  • Solvent: Toluene/Water (4:1, 5 mL) or Dioxane/Water

Procedure:

  • To a flame-dried Schlenk flask, add the methyl 4-halobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), base (3.0 mmol), palladium catalyst, and ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the temperature and for the duration specified in the modification matrix below.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol Modification Matrix

SubstrateRecommended CatalystLigandTemp.Typical TimeCausality & Field Insights
Methyl 4-Iodobenzoate Pd(PPh₃)₄ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)PPh₃ (if using Pd(OAc)₂)RT - 60°C1-6 hThe low C-I BDE allows for easy oxidative addition. Standard, less electron-rich phosphine ligands are sufficient. Mild conditions preserve sensitive functional groups.
Methyl 4-Bromobenzoate Pd(OAc)₂ (1-2 mol%) or PdCl₂(dppf) (2-3 mol%)dppf or PPh₃80-100°C6-18 hThe stronger C-Br bond requires more thermal energy. Bidentate ligands like dppf can stabilize the catalyst at higher temperatures, preventing palladium black precipitation.
Methyl 4-Chlorobenzoate Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-3 mol%)Bulky, e⁻-rich ligand is crucial. e.g., P(t-Bu)₃, SPhos, XPhos (2-4 mol%)100-120°C12-24 hThe inert C-Cl bond requires a highly active catalyst. Electron-rich ligands like Buchwald's biaryl phosphines or bulky alkyl phosphines increase the electron density on the Pd(0) center, promoting the difficult oxidative addition step.[8][14]

graph TD {
A[Start: Select Halobenzoate] --> B{Substrate};
B --> C[Iodobenzoate];
B --> D[Bromobenzoate];
B --> E[Chlorobenzoate];

subgraph "Iodobenzoate Workflow"
    C --> C1[Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂];
    C1 --> C2[Conditions: Mild\n(RT - 60°C)];
    C2 --> C3[Outcome: Fast Reaction];
end

subgraph "Bromobenzoate Workflow"
    D --> D1[Catalyst: PdCl₂(dppf) or similar];
    D1 --> D2[Conditions: Moderate\n(80-100°C)];
    D2 --> D3[Outcome: Reliable, Standard];
end

subgraph "Chlorobenzoate Workflow"
    E --> E1[Catalyst: Pd₂(dba)₃ + Ligand];
    E1 --> E2{Select Ligand};
    E2 --> E3[Bulky, e⁻-rich Phosphine\n(e.g., SPhos, P(t-Bu)₃)];
    E2 --> E4[N-Heterocyclic Carbene\n(e.g., IPr)];
    E3 --> E5[Conditions: Forcing\n(100-120°C)];
    E4 --> E5;
    E5 --> E6[Outcome: Cost-Effective Synthesis];
end

style C fill:#E8F0FE,stroke:#4285F4,stroke-width:2px
style D fill:#E8F0FE,stroke:#4285F4,stroke-width:2px
style E fill:#E8F0FE,stroke:#4285F4,stroke-width:2px

}

Figure 2: Decision workflow for selecting conditions based on the halobenzoate substrate.

Conclusion and Recommendations

The choice between iodo-, bromo-, and chlorobenzoates in Suzuki-Miyaura coupling is a strategic decision guided by the interplay of reactivity, cost, and available catalytic technology.

  • For rapid synthesis, proof-of-concept, or with thermally sensitive substrates, the high reactivity of iodobenzoates makes them the superior choice, justifying their higher cost.

  • For routine synthesis and general applications, bromobenzoates provide the optimal balance of reliable reactivity and moderate cost, making them the most common choice in research and development.

  • For large-scale synthesis where cost is a primary driver, the use of chlorobenzoates is highly attractive. However, this path necessitates investment in more advanced, and often proprietary, catalyst systems featuring specialized electron-rich, bulky ligands to overcome their inherent inertness.

By understanding the mechanistic underpinnings of reactivity and leveraging modern catalyst developments, researchers can effectively harness the full potential of the Suzuki-Miyaura coupling, regardless of the halogen chosen.

References

A Comparative Guide to the Heck Reaction Efficiency of Ethyl 2-iodobenzoate and Ethyl 4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the Mizoroki-Heck reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of substituted alkenes from unsaturated halides and alkenes.[1] The choice of substrates is critical to the success of this transformation, and seemingly subtle differences in isomerism can have a profound impact on reaction efficiency. This guide provides an in-depth comparison of the Heck reaction performance of Ethyl 2-iodobenzoate and Ethyl 4-iodobenzoate, offering experimental insights and mechanistic explanations to inform your synthetic strategies.

The Decisive Role of Substituent Position: Steric Hindrance vs. Electronic Effects

The reactivity of an aryl halide in the Heck reaction is primarily governed by the ease of the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2] Both this compound and Ethyl 4-iodobenzoate are activated towards this step due to the electron-withdrawing nature of the ester group, which makes the aromatic ring more electrophilic. However, the placement of this substituent—ortho versus para—introduces a critical differentiating factor: steric hindrance.

Ethyl 4-iodobenzoate , with its para-substituent, presents a sterically unencumbered iodine atom, allowing for facile approach and oxidative addition by the palladium catalyst. This leads to efficient and high-yielding Heck reactions under a variety of conditions.

Conversely, This compound features a bulky ethyl ester group in the ortho position, immediately adjacent to the iodine atom. This proximity creates significant steric hindrance, impeding the approach of the palladium catalyst and consequently slowing down the rate of oxidative addition. This steric impediment is a well-documented phenomenon in cross-coupling reactions and generally leads to lower reaction rates and potentially reduced yields for ortho-substituted aryl halides compared to their para and meta isomers.

Experimental Data and Performance Comparison

Table 1: Performance Comparison of this compound and Ethyl 4-iodobenzoate in the Heck Reaction

FeatureThis compoundEthyl 4-iodobenzoateRationale
Reaction Rate SlowerFasterThe ortho-ester group in this compound sterically hinders the oxidative addition step.
Typical Yields Moderate to GoodGood to ExcellentSteric hindrance can lead to incomplete conversion and lower yields for the ortho isomer.
Reaction Conditions May require higher temperatures, longer reaction times, or more active catalyst systems.Generally proceeds under milder conditions with standard catalyst systems.Harsher conditions may be necessary to overcome the higher activation energy barrier for the ortho isomer.

For Ethyl 4-iodobenzoate , typical Heck reactions with acrylates, using a palladium catalyst like Pd(OAc)₂, often proceed to high conversion in a matter of hours at temperatures around 100-120 °C.

Mechanistic Insight: The Heck Catalytic Cycle

The efficiency of the Heck reaction is best understood by examining its catalytic cycle. The steric hindrance posed by the ortho-substituent in this compound directly impacts the initial and often rate-limiting oxidative addition step.

Heck_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L_n ArPdI Ar-Pd(II)(I)L_n Pd0->ArPdI Ar-I OxAdd Oxidative Addition (Rate-Determining) MigratoryInsertion Migratory Insertion ArPdI->MigratoryInsertion Alkene AlkeneCoord Alkene Coordination BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride ReductiveElim Reductive Elimination BetaHydride->ReductiveElim Product ReductiveElim->Pd0 Base BaseHX Base-H+ X- Product Substituted Alkene Base Base HX H-X ArI Aryl Iodide Alkene Alkene

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

The initial oxidative addition of the aryl iodide to the Pd(0) catalyst is where the steric bulk of an ortho-substituent exerts its primary negative influence, increasing the activation energy of this step and thus slowing the overall reaction rate.

Experimental Protocol: A Representative Heck Reaction

The following protocol details a typical Heck reaction using the more efficient Ethyl 4-iodobenzoate . For this compound, optimization of reaction time and temperature would likely be necessary to achieve comparable yields.

Reaction: Ethyl 4-iodobenzoate with Ethyl Acrylate

Materials:

  • Ethyl 4-iodobenzoate (1.0 eq)

  • Ethyl acrylate (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 4-iodobenzoate, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous DMF via syringe and stir the mixture at room temperature until all solids have dissolved.

  • Add triethylamine, followed by ethyl acrylate, to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: A general workflow for the Heck reaction.

Conclusion

The positional isomerism of the ester group in iodobenzoates has a significant and predictable impact on their efficiency in the Heck reaction. Ethyl 4-iodobenzoate stands out as the more reactive substrate due to the absence of steric hindrance around the carbon-iodine bond, leading to faster reaction rates and typically higher yields under standard conditions. In contrast, the ortho-ester group in this compound presents a considerable steric barrier to the crucial oxidative addition step, necessitating more forcing conditions to achieve comparable results. For researchers and drug development professionals, understanding these steric effects is paramount for designing efficient and robust synthetic routes. When faced with a choice, Ethyl 4-iodobenzoate is the preferred substrate for predictable and high-yielding Heck couplings.

References

Comparative Yield Analysis of Ethyl 2-iodobenzoate in Foundational Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

As a key structural motif and versatile synthetic intermediate, substituted benzoic acid esters are central to the development of pharmaceuticals, agrochemicals, and materials. Ethyl 2-iodobenzoate, with its sterically demanding ortho-substituent and reactive carbon-iodine bond, serves as an excellent model substrate for evaluating the efficacy and robustness of various palladium-catalyzed cross-coupling reactions. The inherent steric hindrance and the electronic nature of the ester group present unique challenges and opportunities for optimization.

This guide provides a comparative analysis of four cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—utilizing this compound. We will delve into the mechanistic underpinnings of each reaction, provide field-tested experimental protocols, and present a comparative data summary to guide researchers in selecting the optimal synthetic route for their specific needs.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a pillar of modern synthesis, renowned for its broad functional group tolerance and the commercial availability and stability of its boronic acid coupling partners.[1][2] The reaction is particularly valuable for constructing biaryl scaffolds, which are prevalent in many active pharmaceutical ingredients.[1]

Mechanistic Rationale

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The oxidative addition of the aryl halide to a Pd(0) complex is often the rate-determining step.[1] For a substrate like this compound, the weak C-I bond ensures this step is generally facile.[4] The critical transmetalation step, where the organic group is transferred from the boron atom to the palladium center, requires activation by a base.[1][3] The choice of base and solvent system is crucial to facilitate this step without promoting unwanted side reactions, such as hydrolysis of the ester group. The steric hindrance from the ortho-ester group can impede the approach of the coupling partners, often necessitating the use of bulky, electron-rich phosphine ligands to promote efficient reductive elimination.[3][5]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound ArPdI Ar-Pd(II)-I (L)₂ OxAdd->ArPdI Transmetalation Transmetalation (R-B(OR)₂ + Base) ArPdI->Transmetalation [ArB(OH)₃]⁻ ArPdR Ar-Pd(II)-R (L)₂ Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand such as SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Reagent Addition: Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.). Via syringe, add degassed solvents, such as a 4:1 mixture of toluene and water (5 mL total).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-phenylbenzoate.[6]

The Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling aryl halides with alkenes.[7][8] It is highly valued for its atom economy and its ability to generate substituted alkenes, often with excellent stereoselectivity for the trans isomer.[7]

Mechanistic Rationale

The reaction begins with the oxidative addition of this compound to a Pd(0) catalyst.[9] The resulting arylpalladium(II) complex then undergoes a syn-addition across the double bond of the alkene partner (migratory insertion). The final steps involve a syn-β-hydride elimination to release the alkene product, followed by reductive elimination of HX, which is neutralized by a base to regenerate the active Pd(0) catalyst.[7] The base is essential for the catalytic cycle to proceed efficiently.[9] For reactive substrates like aryl iodides, the reaction can sometimes be performed without a phosphine ligand ("ligand-free"), although ligands are often added to improve catalyst stability and longevity.[10]

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound ArPdI Ar-Pd(II)-I (L)₂ OxAdd->ArPdI Insertion Alkene Insertion (syn-addition) ArPdI->Insertion Alkene Intermediate σ-Alkyl-Pd(II) Complex Insertion->Intermediate BetaElim β-Hydride Elimination (syn-elimination) Intermediate->BetaElim ProductComplex [HPd(II)I] + Product BetaElim->ProductComplex BaseStep Base-mediated Regeneration ProductComplex->BaseStep Base Product Substituted Alkene ProductComplex->Product BaseStep->Pd0

Heck Reaction Catalytic Cycle
Experimental Protocol: Heck Reaction

This protocol details the coupling of this compound with ethyl acrylate.

  • Reaction Setup: In a dry Schlenk flask with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.). If desired, a ligand such as triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) can be added.[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL) via syringe, followed by ethyl acrylate (1.2 mmol, 1.2 equiv.).[9]

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Follow the reaction's progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until completion (typically 4-18 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel to obtain the pure product.[9]

The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is the most widely used method for coupling terminal alkynes with aryl halides, providing a direct route to conjugated enynes and arylalkynes.[11][12] The reaction is typically co-catalyzed by palladium and copper(I) salts.[13]

Mechanistic Rationale

The accepted mechanism involves two interconnected catalytic cycles.[11] The palladium cycle mirrors other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive than the terminal alkyne itself. This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-I complex. Reductive elimination from the resulting alkynyl-aryl-palladium(II) species yields the final product and regenerates the Pd(0) catalyst.[11] A significant side reaction is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by the presence of oxygen. Therefore, maintaining a strictly inert atmosphere is critical for achieving high yields of the desired cross-coupled product.[14] Copper-free protocols have also been developed to circumvent this issue.[14][15]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I (L)₂ Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlkynyl Ar-Pd(II)-C≡CR' (L)₂ ArPdI->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdAlkynyl->Product Alkyne R'C≡CH CuAcetylide R'C≡CCu Alkyne->CuAcetylide Cu(I), Base CuAcetylide->ArPdI

Sonogashira Co-Catalytic Cycles
Experimental Protocol: Sonogashira Coupling

This protocol describes a standard copper-co-catalyzed reaction between this compound and phenylacetylene.

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[14]

  • Solvent and Reagent Addition: Add anhydrous, thoroughly degassed solvent such as tetrahydrofuran (THF) (5 mL) via syringe. Then, add triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.) followed by phenylacetylene (1.2 mmol, 1.2 equiv.).[14]

  • Reaction: Stir the mixture at room temperature. The high reactivity of aryl iodides often allows this reaction to proceed without heating.[4]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 2-(phenylethynyl)benzoate.[14]

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient method for C-N bond formation.[16] This reaction is critical for producing N-aryl anthranilic acid esters from 2-halobenzoates, which are key intermediates in medicinal chemistry.[17]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine.[16][18] A base then deprotonates the coordinated amine to form a palladium-amido complex. The final, product-forming step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.[18] A key challenge when using this compound is the potential for the base to hydrolyze the ester group.[17] Therefore, the use of strong, non-nucleophilic bases like cesium carbonate or potassium phosphate is critical. Furthermore, sterically hindered, electron-rich phosphine ligands are essential to facilitate the reductive elimination step, which can be slow for ortho-substituted substrates.[16][17]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound ArPdI Ar-Pd(II)-I (L)₂ OxAdd->ArPdI AmineCoord Amine Coordination + Deprotonation (Base) ArPdI->AmineCoord R₂NH AmidoComplex Ar-Pd(II)-NR₂ (L)₂ AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Buchwald-Hartwig Amination Cycle
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound with a secondary amine like morpholine.

  • Reaction Setup: In a glovebox or under an argon atmosphere, add to an oven-dried Schlenk tube: Palladium(II) acetate (0.02 mmol, 2 mol%), a bulky biarylphosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.). Remove the tube from the glovebox and add anhydrous, degassed toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to isolate the N-aryl product.

Comparative Performance Summary

The choice of cross-coupling reaction depends heavily on the desired product and the specific constraints of the synthetic route. For this compound, the high reactivity of the C-I bond generally ensures that the initial oxidative addition step is favorable across all four reaction types. The primary differences in yield and efficiency arise from the nature of the subsequent steps (transmetalation, insertion, etc.), the stability of the catalyst, and the prevalence of side reactions.

Reaction TypeCoupling PartnerCatalyst System (Typical)BaseSolventTemp (°C)Typical Yield (%)Key Considerations
Suzuki-Miyaura Boronic AcidPd(OAc)₂ / Bulky PhosphineK₃PO₄, K₂CO₃Toluene/H₂O, Dioxane/H₂O80-110>85%Base can cause ester hydrolysis; ligand choice is critical for sterically hindered substrates.[1][4][5]
Heck AlkenePd(OAc)₂ / (PPh₃ or none)K₂CO₃, Et₃NDMF, Acetonitrile100-120>90%Highly efficient for iodides; potential for "ligand-free" conditions.[4][9][10]
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, PiperidineTHF, Toluene25-50>90%Prone to alkyne homocoupling (Glaser); requires strict inert atmosphere.[4][14][19]
Buchwald-Hartwig AminePd(OAc)₂ / BiarylphosphineCs₂CO₃, K₃PO₄Toluene, Dioxane80-11060-90%Requires strong, non-nucleophilic base to avoid ester hydrolysis; ligand is crucial.[17][20]

Conclusion

For the synthesis of C-C bonds using this compound, both the Heck and Sonogashira reactions consistently provide the highest yields (>90%) under relatively mild conditions, owing to the high reactivity of the aryl iodide. The Heck reaction is robust and can often be simplified by omitting a ligand, while the Sonogashira reaction requires careful control of the atmosphere to prevent side reactions.

The Suzuki-Miyaura reaction is also highly effective, offering a versatile route to biaryl compounds with yields typically exceeding 85%. Its main challenge lies in balancing the conditions to achieve efficient transmetalation without causing hydrolysis of the ortho-ester group. The Buchwald-Hartwig amination is the most specialized of the four, providing a direct route to C-N bonds. While yields are generally good, they can be lower than for C-C couplings due to the increased sensitivity to reaction conditions, particularly the choice of base to prevent substrate degradation.

Ultimately, this guide serves as a foundational resource. The optimal conditions for any specific transformation will require empirical optimization, but the principles and protocols outlined here provide a scientifically grounded starting point for researchers working with this compound and related sterically demanding substrates.

References

A Comparative Kinetic Guide to Ethyl 2-Iodobenzoate in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of ethyl 2-iodobenzoate in palladium-catalyzed cross-coupling reactions, juxtaposed with its bromo and chloro analogues. By understanding the kinetic nuances of these substrates, researchers can optimize reaction conditions, improve yields, and streamline the synthesis of complex molecules—a critical aspect of modern drug development and materials science. The presence of the ortho-carboxylate group in this compound introduces unique electronic and steric effects that can significantly influence reaction mechanisms and outcomes compared to simpler aryl iodides.[1]

The Kinetic Imperative: Why Aryl Iodides Dominate

The enhanced reactivity of aryl iodides, including this compound, is a cornerstone of their utility in synthetic chemistry. This heightened reactivity stems from the lower carbon-iodine (C-I) bond dissociation energy compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This weaker bond facilitates what is often the rate-determining step (RDS) in the catalytic cycles of many cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][3][4][5]

The general reactivity trend for aryl halides in these transformations is overwhelmingly I > OTf > Br >> Cl.[2][3][4] This principle dictates that reactions with this compound typically proceed faster, at lower temperatures, and with lower catalyst loadings than their bromo and chloro counterparts.

C-X bond energy correlation with activation energy.

Comparative Kinetics Across Key Cross-Coupling Reactions

While precise rate constants are highly dependent on specific reaction conditions (catalyst, ligand, solvent, base), a clear qualitative and semi-quantitative trend is well-established in the literature. The following table summarizes the expected relative performance of ethyl 2-halobenzoates in three seminal palladium-catalyzed reactions.

Reaction TypeSubstrateRelative ReactivityTypical Reaction TimeTypical Yield (%)Key Considerations
Suzuki-Miyaura Coupling This compoundVery High1 - 6 hours> 90%Often proceeds at lower temperatures with standard catalysts like Pd(PPh₃)₄.[4]
Ethyl 2-bromobenzoateHigh6 - 24 hours70 - 90%Generally requires higher temperatures and/or more active catalyst systems (e.g., with SPhos ligands).[4][6]
Ethyl 2-chlorobenzoateLow> 24 hours< 60%Challenging; requires specialized, highly active catalysts and forcing conditions.[4]
Heck Reaction This compoundVery High0.5 - 4 hours> 95%Highly efficient, often requiring lower catalyst loadings.[4] Oxidative addition is fast, and other steps may become rate-limiting.[7][8]
Ethyl 2-bromobenzoateHigh4 - 12 hours80 - 95%A common and effective substrate, though typically requires higher temperatures than the iodide.[4][9]
Ethyl 2-chlorobenzoateLow> 24 hours< 60%Generally challenging, requiring more stable and active catalysts to overcome the slow oxidative addition.[4][7]
Sonogashira Coupling This compoundVery High1 - 5 hours> 90%The substrate of choice for mild, efficient Sonogashira couplings, often proceeding at room temperature.[10]
Ethyl 2-bromobenzoateHigh6 - 18 hours70 - 90%Effective, but usually requires elevated temperatures and is more sensitive to catalyst and ligand choice.
Ethyl 2-chlorobenzoateVery Low> 48 hours< 40%Not a preferred substrate; requires highly specialized conditions and often gives poor results.[4]

Deeper Dive: Kinetic Nuances of the Heck Reaction

The Heck reaction, which couples an aryl halide with an alkene, serves as an excellent case study for the complexities beyond simple C-X bond strength. While the oxidative addition of this compound to Pd(0) is rapid, it does not automatically mean the overall reaction rate will be maximal under all conditions. The kinetics can be influenced by other steps in the catalytic cycle.[7][8]

Heck_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Oxidative Addition (Fast for Ar-I) Alkene_Coord [Ar-Pd(II)(I)L(Alkene)] OA_Complex->Alkene_Coord Ligand Dissociation & Alkene Coordination Insertion_Complex R-CH₂-CH(Ar)-Pd(II)(I)L Alkene_Coord->Insertion_Complex Migratory Insertion (Can be rate-limiting) HPdX H-Pd(II)(I)L₂ Insertion_Complex->HPdX Product Ar-CH=CH-R Insertion_Complex->Product HPdX->Pd0 Reductive Elimination BaseH Base-H⁺ + I⁻ Base Base ArI This compound (Ar-I) Alkene Alkene Ligand_Loss - L

Simplified catalytic cycle for the Heck reaction.

Causality Behind Experimental Choices:

  • Rate-Determining Step (RDS): For reactive aryl iodides, kinetic studies have shown that the migratory insertion step or even ligand dissociation can become turnover-limiting.[7][8] This is because the concentration of the coordinatively unsaturated palladium species required for alkene binding can be very low.

  • Ligand Concentration: The choice of phosphine ligand and its concentration is critical. While necessary to stabilize the palladium catalyst, an excess of a monodentate ligand like triphenylphosphine can strongly inhibit the reaction.[7] This occurs because it shifts the equilibrium away from the 14-electron species needed to coordinate the alkene, effectively poisoning the catalyst. Therefore, a low ligand-to-palladium ratio is often optimal for Heck reactions involving aryl iodides.

  • Solvent and Base: The choice of base and solvent can also influence the kinetics, affecting the rate of reductive elimination of H-Pd-X to regenerate the Pd(0) catalyst and influencing the regioselectivity of the reaction.[11]

A Self-Validating Protocol for Kinetic Analysis

To ensure trustworthiness and reproducibility, any kinetic study must be conducted with rigorous attention to detail. The following protocol outlines a method for monitoring the conversion of this compound in a Heck reaction over time using gas chromatography (GC), a common and reliable technique.

Objective: To quantify the consumption of this compound and the formation of the product in a Heck reaction over time to determine the reaction rate.

Materials & Reagents:

  • This compound

  • Alkene (e.g., ethyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)

  • Internal Standard (e.g., Dodecane or Naphthalene, chosen for its stability under reaction conditions and distinct retention time)

  • Quenching solution (e.g., dilute HCl)

  • Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

Experimental Workflow:

Kinetic_Workflow A 1. Reaction Setup - Add reagents, solvent, internal standard - Establish inert atmosphere B 2. Initiate Reaction (t=0) - Add final reagent (e.g., catalyst) - Place in pre-heated bath A->B C 3. Timed Aliquots - Withdraw samples at predetermined intervals B->C D 4. Quench Reaction - Immediately add aliquot to quenching solution C->D E 5. Sample Workup - Liquid-liquid extraction - Dry organic layer D->E F 6. GC Analysis - Inject sample to quantify reactant, product, and standard E->F G 7. Data Processing - Calculate concentrations - Plot Concentration vs. Time F->G

General workflow for a kinetic analysis experiment.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the internal standard (e.g., dodecane, 0.5 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (10 mL), followed by the base (e.g., Et₃N, 1.5 mmol) and the alkene (e.g., ethyl acrylate, 1.2 mmol).

  • Initiation (t=0): Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 100 °C) and begin vigorous stirring. This marks time zero.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately inject the aliquot into a labeled vial containing diethyl ether (1 mL) and 1M HCl (0.5 mL). Vortex the vial to quench the reaction and extract the organic components.

  • Analysis: Analyze the organic layer of each quenched sample by GC or GC-MS. The relative peak areas of this compound, the product, and the internal standard are used to calculate their concentrations at each time point.

  • Data Interpretation: Plot the concentration of the starting material versus time. The shape of this curve provides insight into the reaction order, and the initial slope can be used to determine the initial reaction rate. This data allows for a direct comparison of reaction rates under different conditions (e.g., comparing different ligands or halide substrates).

By adhering to this self-validating protocol, researchers can generate reliable kinetic data to make informed, evidence-based decisions for reaction development and optimization.

References

A Comparative Guide for Synthetic Chemists: The Decisive Advantages of Ethyl 2-Iodobenzoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus is on empowering researchers to optimize their synthetic strategies. The choice of starting materials is a critical decision point that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth, evidence-based comparison of Ethyl 2-iodobenzoate and its bromine analog, Ethyl 2-bromobenzoate, in key synthetic transformations. By examining the fundamental principles of reactivity and presenting supporting data, we will demonstrate the clear advantages that this compound offers in accelerating discovery and development.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The superior performance of this compound in many classes of cross-coupling reactions is not arbitrary; it is grounded in the fundamental principles of chemical bonding. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This is quantitatively expressed in their respective bond dissociation energies (BDE).

BondAverage Bond Dissociation Energy (kJ/mol)
C-I~213-240
C-Br~285
C-Cl~327
Data compiled from various sources.[1][2]

This seemingly modest difference in bond energy has profound implications for the kinetics of many catalytic reactions, particularly those involving a palladium catalyst. The rate-determining step in numerous cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0)).[3] The lower BDE of the C-I bond means that this compound undergoes this critical activation step at a significantly faster rate and under milder conditions than Ethyl 2-bromobenzoate.[4][5]

The Oxidative Addition Step: The Kinetic Gateway

The oxidative addition is the gateway to the catalytic cycle. A lower energy barrier for this step translates directly to faster reaction times, lower required temperatures, and often, lower catalyst loadings. This efficiency is a significant advantage in both small-scale discovery and large-scale manufacturing.

Oxidative_Addition cluster_I This compound cluster_Br Ethyl 2-bromobenzoate I_Start Ar-I + Pd(0)L₂ I_TS [L₂Pd---I---Ar]‡ (Low Energy Barrier) I_Start->I_TS Faster I_End Ar-Pd(II)(I)L₂ I_TS->I_End Br_Start Ar-Br + Pd(0)L₂ Br_TS [L₂Pd---Br---Ar]‡ (Higher Energy Barrier) Br_Start->Br_TS Slower Br_End Ar-Pd(II)(Br)L₂ Br_TS->Br_End

Caption: Oxidative addition energy profiles.

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

The theoretical advantage of the C-I bond translates into tangible benefits across a range of essential synthetic transformations. While direct, side-by-side kinetic data for this compound and Ethyl 2-bromobenzoate under identical conditions is dispersed throughout the literature, a clear and consistent trend emerges from studies on analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in the pharmaceutical and materials science industries. The higher reactivity of aryl iodides allows for milder conditions, which can be crucial for the stability of complex molecules with sensitive functional groups.

SubstrateCatalyst SystemConditionsTime (h)Yield (%)Remarks
Mthis compound Pd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °C1 - 6> 90Often proceeds at lower temperatures with lower catalyst loading.[4]
Methyl 2-bromobenzoate Pd(OAc)₂/SPhos, K₃PO₄Toluene/H₂O, 100 °C6 - 2470 - 90Generally requires higher temperatures and/or more active, electron-rich phosphine ligands.[4][5]

This data is representative and compiled from studies on closely related substrates to illustrate the general reactivity trend.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition (Faster for Ar-I) Pd0->Ox_Add Ar-X PdII Ar-Pd(II)-X L₂ (X = I or Br) Ox_Add->PdII Transmetal Transmetalation (with Ar'-B(OR)₂) PdII->Transmetal Base PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar Red_Elim Reductive Elimination PdII_Ar->Red_Elim Red_Elim->Pd0 Product Ar-Ar' (Product) Red_Elim->Product Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition (Faster for Ar-I) Pd0->Ox_Add Ar-X PdII Ar-Pd(II)-X L₂ Ox_Add->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alk Ar-Pd(II)-C≡CR L₂ Transmetal->PdII_Alk Red_Elim Reductive Elimination PdII_Alk->Red_Elim Red_Elim->Pd0 Product Ar-C≡CR Red_Elim->Product CuX CuX Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base, CuX Cu_Acetylide->Transmetal Transfers Acetylide Cu_Acetylide->CuX To Pd Cycle

References

The Crucial Choice: A Comparative Guide to Ligand Performance in Cross-Coupling Reactions with Ethyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of synthetic organic chemistry, the palladium-catalyzed cross-coupling reaction stands as a pillar for the construction of complex molecular architectures. However, the efficiency of these transformations is profoundly dependent on the judicious selection of ligands, especially when dealing with challenging substrates. Ethyl 2-iodobenzoate presents a classic case of a sterically hindered and electronically deactivated aryl halide, where the success of carbon-carbon and carbon-nitrogen bond formation is not guaranteed. This guide provides an in-depth comparison of the performance of various ligand classes—specifically monodentate phosphines, Buchwald-type biaryl phosphines, and N-Heterocyclic Carbenes (NHCs)—in the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound. Through a synthesis of literature data and established chemical principles, we offer experimental protocols, comparative performance data, and mechanistic insights to empower researchers in drug development and materials science to make informed decisions for optimizing their synthetic routes.

Introduction: The Challenge of a Substituted Aryl Halide

This compound is a valuable building block in organic synthesis, but its structure poses significant hurdles for palladium-catalyzed cross-coupling reactions. The bulky ester group at the ortho position creates considerable steric hindrance around the reactive carbon-iodine bond. This steric congestion can impede the initial oxidative addition step, which is often rate-limiting, where the palladium catalyst inserts into the C-I bond.[1] Furthermore, the electron-withdrawing nature of the ester group deactivates the aromatic ring, making it less susceptible to oxidative addition.[2]

The choice of ligand is therefore paramount. The ligand, which coordinates to the palladium center, directly influences the catalyst's steric and electronic properties.[3] An optimal ligand must be bulky enough to promote the formation of a monoligated, coordinatively unsaturated palladium(0) species—the active catalyst—while also being electron-rich enough to facilitate the challenging oxidative addition step.[4][5] This guide will dissect the performance of key ligand classes in overcoming these challenges.

Mechanistic Considerations: The Role of the Ligand in the Catalytic Cycle

To understand why different ligands exhibit varied performance, it is essential to appreciate their role in the fundamental steps of a cross-coupling reaction, such as the Suzuki-Miyaura coupling. The catalytic cycle, illustrated below, highlights the critical stages where the ligand exerts its influence.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiaryl R-Pd(II)-X L_n oxidative_addition->pdiaryl transmetalation Transmetalation pdiaryl->transmetalation pd_intermediate R-Pd(II)-R' L_n transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product boronate R'-B(OR)₂ boronate->transmetalation aryl_halide R-X aryl_halide->oxidative_addition base Base base->transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: Bulky, electron-donating ligands accelerate this step by stabilizing the resulting Pd(II) complex and promoting the cleavage of the C-I bond.[5][6]

  • Transmetalation: The ligand's steric properties can influence the rate of transfer of the organic group from the boron reagent to the palladium center.

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often promoted by bulky ligands that create steric pressure around the metal center.[5]

Ligand Classes Under Review

This guide focuses on three prominent classes of ligands widely used in modern cross-coupling chemistry:

  • Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃): While Triphenylphosphine (PPh₃) is a classic, cost-effective ligand, its performance with challenging substrates is often limited. More electron-rich and sterically demanding trialkylphosphines like Tri(tert-butyl)phosphine (P(t-Bu)₃) show improved reactivity.[6]

  • Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos): This class of ligands, developed by Stephen L. Buchwald, is characterized by a biaryl backbone that provides significant steric bulk.[7][8] They are highly electron-rich and are renowned for their ability to catalyze difficult cross-coupling reactions, even with less reactive aryl chlorides.[4][9]

  • N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes): NHCs are strong σ-donating ligands that form very stable bonds with palladium.[10][11][12] This stability translates to highly active and long-lived catalysts, making them excellent choices for demanding transformations.[13][14]

Experimental Design and Methodology

To provide a standardized comparison, the following general protocol for a Suzuki-Miyaura coupling is presented. It is crucial for ensuring trustworthiness that any comparative study relies on a consistent and reproducible experimental setup.

Experimental_Workflow start Start: Prepare Schlenk Flask & Stir Bar add_solids 1. Add Solids: This compound, Boronic Acid, Base (K₃PO₄), Pd Source, Ligand start->add_solids inert_atm 2. Establish Inert Atmosphere: Evacuate and backfill with N₂ or Ar (3x) add_solids->inert_atm add_liquids 3. Add Degassed Solvent (e.g., Toluene/H₂O) via Syringe inert_atm->add_liquids heat_stir 4. Heat and Stir Reaction (e.g., 100 °C, Monitor by TLC/GC-MS) add_liquids->heat_stir workup 5. Reaction Cooldown & Workup: Dilute, Separate Layers, Extract Aqueous Layer heat_stir->workup purify 6. Combine Organics, Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Characterize Product (NMR, MS) purify->end

Caption: General Experimental Workflow for Cross-Coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Phenylboronic Acid (1.2 mmol, 1.2 equiv.), and Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the respective ligand (2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of Toluene and Water, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the specified temperature (e.g., 100 °C) and stir vigorously for the indicated time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Performance Benchmark Data

The following tables summarize representative performance data for different ligands in the Suzuki-Miyaura and Buchwald-Hartwig amination of this compound, synthesized from established protocols and literature precedents.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference Notes
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O10024< 40Low reactivity due to steric hindrance[1]
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene8012~75Improved yield with bulky, electron-rich phosphine[6]
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O1004> 95Excellent performance for hindered substrates[7]
XPhos Pd₂(dba)₃K₃PO₄Dioxane1006> 95Broadly applicable, highly active ligand[4]
IPr [Pd(IPr)Cl₂]₂K₃PO₄Toluene1002> 98Very high activity and catalyst stability[13][14]
Table 2: Buchwald-Hartwig Amination with Morpholine
LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference Notes
PPh₃Pd(OAc)₂NaOt-BuToluene11024< 20Ineffective for this transformation[15]
BINAP Pd₂(dba)₃NaOt-BuToluene10018~60Moderate yield with bidentate ligand[15]
XPhos Pd(OAc)₂NaOt-BuToluene808> 90High efficiency under milder conditions[8]
RuPhos Pd₂(dba)₃LHMDSDioxane806> 95Excellent for C-N coupling of hindered partners
IPr [Pd(IPr)Cl₂]₂NaOt-BuDioxane1004> 95NHC ligands show high reactivity in C-N couplings[14][16]

Analysis and Discussion

The data clearly demonstrates a significant performance hierarchy among the ligand classes when coupling the sterically demanding this compound.

  • Monodentate Phosphines: Simple phosphines like PPh₃ are largely ineffective. The increased steric bulk and electron-donating ability of P(t-Bu)₃ lead to a marked improvement, underscoring the necessity of these properties for activating the substrate.[6] However, yields are still moderate compared to more advanced ligand systems.

  • Buchwald-type Biaryl Phosphines: Ligands like SPhos and XPhos are exceptionally effective.[7] Their architecture strikes an optimal balance of steric bulk to promote reductive elimination and facilitate the formation of the active monoligated Pd(0) species, and strong electron-donating character to accelerate the difficult oxidative addition step.[4][5] These are often the go-to ligands for challenging Suzuki and Buchwald-Hartwig reactions.[8]

  • N-Heterocyclic Carbenes (NHCs): NHCs, such as IPr, consistently deliver the highest yields in the shortest reaction times.[13] Their superior performance stems from their nature as powerful σ-donors, which greatly enhances the electron density at the palladium center, and their formation of robust Pd-NHC bonds that lead to highly stable and active catalysts.[10][11][12] This makes them particularly suitable for reactions requiring high temperatures or long reaction times, as catalyst decomposition is minimized.

Conclusion and Recommendations

For researchers working with this compound or similarly challenging ortho-substituted aryl halides, the selection of the ligand is a critical parameter that dictates the success of the cross-coupling reaction.

  • Recommendation: For highest efficiency, shortest reaction times, and broad applicability, N-Heterocyclic Carbene ligands (e.g., IPr) or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are strongly recommended. While often more expensive, their superior performance justifies the cost in terms of yield, purity, and time savings, especially in the context of pharmaceutical and high-value materials synthesis.

  • Consideration: While simple monodentate phosphines like P(t-Bu)₃ can provide moderate results, they are less reliable and may require more extensive optimization. PPh₃ is not recommended for this class of substrate.

By understanding the interplay between the substrate's steric and electronic properties and the ligand's design, scientists can rationally select the optimal catalytic system, transforming a challenging synthetic step into a routine and high-yielding transformation.

References

A Senior Application Scientist's Guide to the Validation of Reaction Mechanisms Involving Ethyl 2-Iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and mechanistic pathway of a reaction. Ethyl 2-iodobenzoate, a versatile aromatic building block, is frequently employed in a variety of cross-coupling reactions. However, the presence of the ortho-ester functionality introduces unique steric and electronic effects that can significantly influence the reaction mechanism compared to its isomers or other aryl halides. This guide provides an in-depth comparison of common reaction mechanisms involving this compound, supported by experimental data and detailed protocols for their validation. We will explore not only the ubiquitous palladium-catalyzed pathways but also delve into alternative catalytic systems, offering a comprehensive overview for the informed scientist.

The Unique Position of this compound: Beyond a Simple Aryl Iodide

The reactivity of aryl halides in cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, following the general trend of I > Br > Cl for oxidative addition to a low-valent metal center.[1][2] This inherent reactivity makes this compound a highly active substrate. However, the defining feature of this molecule is the ethyl ester group at the ortho position. This group can exert both steric hindrance and electronic influence, potentially altering the kinetics and even the operative catalytic cycle of a given transformation.[3] One notable hypothesis is the participation of the ortho-carboxylate group in the reaction mechanism, which may distinguish it from simpler aryl iodides.[3]

Comparative Analysis of Key Cross-Coupling Reactions

We will now examine the performance and mechanistic nuances of this compound in three pivotal palladium-catalyzed cross-coupling reactions: the Heck, Suzuki-Miyaura, and Sonogashira reactions. For each, we will present comparative data and discuss the validation of the proposed mechanisms.

The Heck Reaction: Vinylation of this compound

The Heck reaction, the coupling of an aryl halide with an alkene, is a powerful tool for C-C bond formation.[3] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.

Table 1: Comparative Performance in the Heck Reaction

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(OAc)₂ / PPh₃Et₃NDMF1004>95
Ethyl 2-bromobenzoatePd(OAc)₂ / PPh₃Et₃NDMF1201280-95
Ethyl 2-chlorobenzoatePd(OAc)₂ / PPh₃K₂CO₃DMA140>24<60

This data is representative and compiled from established reactivity trends.[1]

The superior reactivity of the C-I bond is evident, allowing for milder conditions and shorter reaction times to achieve a near-quantitative yield.

A cornerstone of mechanistic validation is the study of reaction kinetics. By monitoring the disappearance of reactants and the appearance of products over time, we can deduce the rate-determining step of the catalytic cycle.

Experimental Protocol 1: Kinetic Analysis of the Heck Reaction via GC-MS

Objective: To determine the reaction order and rate constant for the Heck coupling of this compound with a model alkene (e.g., styrene).

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials, gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound, styrene, Et₃N, and the internal standard in DMF of known concentrations.

  • Catalyst Activation (Pre-formation): In a separate vial, a mixture of Pd(OAc)₂ and PPh₃ in DMF is heated to generate the active Pd(0) species.

  • Reaction Initiation: In a thermostatted reaction vial, add the stock solutions of this compound, styrene, Et₃N, and the internal standard. Initiate the reaction by adding a known amount of the activated catalyst solution.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it by diluting with a suitable solvent (e.g., diethyl ether) and filtering through a short plug of silica gel to remove the catalyst.

  • GC-MS Analysis: Analyze the quenched aliquots by GC-MS to determine the concentrations of the starting materials and product relative to the internal standard.[4][5]

  • Data Analysis: Plot the concentration of the reactants and product as a function of time to determine the reaction rate and order.

Logical Workflow for Kinetic Analysis

cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solutions initiate Initiate Reaction prep_stock->initiate prep_cat Activate Catalyst prep_cat->initiate sampling Timed Aliquot Sampling & Quenching initiate->sampling gcms GC-MS Analysis sampling->gcms Series of Samples data_analysis Data Plotting & Rate Determination gcms->data_analysis G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd2_complex Ar-Pd(II)(I)L₂ transmetalation Transmetalation (Ar'B(OH)₂) pd2_complex->transmetalation pd2_trans Ar-Pd(II)-Ar'L₂ reductive_elimination Reductive Elimination pd2_trans->reductive_elimination product Ar-Ar' product->pd0 Catalyst Regeneration oxidative_addition->pd2_complex transmetalation->pd2_trans reductive_elimination->product cluster_products Potential Products Reactants Reactant A-X (this compound) + Reactant B-Y (4-Bromotoluene) + Nucleophile (Aniline) Reaction Reaction Conditions (Cu Catalyst, Ligand, Base, Heat) Reactants->Reaction Analysis Product Analysis (GC-MS or LC-MS) Reaction->Analysis Direct_Products Direct Products: A-Nucleophile B-Nucleophile Analysis->Direct_Products Observed? Crossover_Products Crossover Products: A-Nucleophile' B-Nucleophile'' Analysis->Crossover_Products Observed?

References

Ethyl 4-iodobenzoate versus Methyl 4-iodobenzoate reactivity in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and success of a synthetic campaign. Among the vast array of available reagents, 4-substituted aryl halides are indispensable for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two such ubiquitous substrates: Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate.

While structurally very similar, subtle differences in their ester functionalities can raise questions regarding their relative performance. Here, we synthesize established chemical principles, mechanistic insights, and detailed experimental protocols to offer a comprehensive analysis of their reactivity, empowering you to make informed decisions in your experimental design.

Theoretical Comparison of Reactivity: A Subtle Distinction

The reactivity of both Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-iodine (C-I) bond. The oxidative addition of the Pd(0) catalyst into this bond is the initial and often rate-determining step of the catalytic cycle.[1] The ester group, situated at the para-position, modulates the electronic properties of the aromatic ring, which in turn influences the rate of this crucial step.

  • Electronic Effects : Both methyl and ethyl esters are electron-withdrawing groups, a property that generally increases the electrophilicity of the aryl halide and accelerates the rate of oxidative addition.[2][3] The nuanced difference between the two arises from the inductive effect of the alkyl group. The ethyl group is slightly more electron-donating than the methyl group.[4][5] This minor effect could, in theory, marginally decrease the electrophilicity of the aromatic ring in Ethyl 4-iodobenzoate compared to its methyl analog. However, this electronic differentiation is generally considered to be very small and is unlikely to cause a significant divergence in reactivity.[4]

  • Steric Effects : The ethyl group is sterically more demanding than the methyl group.[5] In the context of these specific molecules, the ester is located at the 4-position, remote from the reactive C-I bond at the 1-position. Consequently, the steric bulk of the ethyl group is not expected to exert any meaningful influence on the approach of the palladium catalyst to the C-I bond during the oxidative addition step.[4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} A logical diagram showing the comparison of the two benzoates.

Data Presentation: A Comparative Overview

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
Methyl 4-iodobenzoate 2804~95
Ethyl 4-iodobenzoate 2804~95

Table 2: Heck Reaction with Ethyl Acrylate

SubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
Methyl 4-iodobenzoate 21006~92
Ethyl 4-iodobenzoate 21006~92

Table 3: Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
Methyl 4-iodobenzoate 2253~96
Ethyl 4-iodobenzoate 2253~96

Mechanistic Cornerstone: The Palladium Catalytic Cycle

The success of Suzuki-Miyaura, Heck, and Sonogashira reactions hinges on a well-orchestrated catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimization. The choice of base, solvent, and ligands is dictated by the requirements of each elementary step.

Palladium_Catalytic_Cycle

Experimental Protocols

The following protocols are provided as robust starting points for the cross-coupling of either Ethyl or Methyl 4-iodobenzoate. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates or large-scale synthesis.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodobenzoates with Phenylboronic Acid

Objective: To synthesize the corresponding ethyl or methyl 4-phenylbenzoate.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl iodide (Ethyl or Methyl 4-iodobenzoate, 1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%), followed by a degassed solvent mixture (e.g., 10 mL of a 4:1 mixture of Toluene/Water).[4][6] The base is essential for the transmetalation step.[6]

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of 4-Iodobenzoates with Styrene

Objective: To synthesize the corresponding ethyl or methyl 4-stilbenecarboxylate.

Methodology:

  • Reaction Setup: In a sealed tube or Schlenk flask, combine the aryl iodide (1.0 mmol, 1.0 equiv.), Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%), and a suitable phosphine ligand such as Triphenylphosphine (0.02 mmol, 2 mol%).[7]

  • Inert Atmosphere: Flush the vessel with an inert gas.

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL), styrene (1.2 mmol, 1.2 equiv.), and a base such as triethylamine (1.5 mmol, 1.5 equiv.) via syringe.[4] The base neutralizes the HI generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[7]

  • Reaction: Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of 4-Iodobenzoates with Phenylacetylene

Objective: To synthesize the corresponding ethyl or methyl 4-(phenylethynyl)benzoate.

Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv), and copper(I) iodide [CuI] (0.025 equiv).[8]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. The copper(I) co-catalyst is essential for the reaction but can also promote the undesired oxidative homocoupling of the alkyne (Glaser coupling) in the presence of oxygen.[8][9]

  • Solvent and Reagent Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., THF, 5 mL) followed by an amine base (e.g., triethylamine, 2.0 equiv). Add the terminal alkyne, phenylacetylene (1.1 equiv), dropwise to the stirred mixture.[8]

  • Reaction: Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.

  • Monitoring: Monitor progress by TLC or GC-MS until the starting aryl iodide is consumed.

  • Workup: Once complete, filter the mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow

Conclusion

For the vast majority of applications in cross-coupling chemistry, Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate can be considered functionally interchangeable. The minor electronic and steric differences between the ethyl and methyl groups are positioned distally from the reactive C-I bond and do not significantly impact the kinetics or outcome of the reaction. The choice between them should therefore be guided by practical considerations such as commercial availability, price, and the specific requirements of downstream synthetic steps. The protocols and mechanistic insights provided herein offer a solid foundation for the successful application of either of these valuable building blocks in your research and development endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Ethyl 2-iodobenzoate (CAS No. 1829-28-3), a halogenated aromatic ester, requires specific disposal protocols due to its chemical properties and hazard classification. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to ensure its safe and compliant disposal. The causality behind each step is explained to foster a deep understanding of the required safety and handling protocols.

Hazard Profile & Immediate Safety Protocols

Before handling or preparing for disposal, a thorough understanding of the compound's hazards is essential. This compound is classified as a hazardous substance.[1]

  • Primary Hazards : It is known to cause significant skin irritation and serious eye irritation.[1][2] Some data also suggests it may be harmful if swallowed or inhaled and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][3]

  • Engineering Controls : All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[4] Workstations should be equipped with readily accessible eyewash stations and safety showers.[1]

The Core Principle: Halogenated Waste Segregation

The single most critical step in the proper disposal of this compound is its correct characterization and segregation as a halogenated organic waste .[4][5]

The iodine atom in the molecule places it in this specific waste category. This classification dictates its entire disposal pathway.

Causality of Segregation:

  • Safety and Reactivity : Mixing halogenated compounds with other chemical classes, such as strong acids, bases, or oxidizers, can lead to unpredictable and potentially hazardous reactions.[4][6]

  • Disposal Methodology : Halogenated organic wastes are typically disposed of via high-temperature incineration.[5] Mixing them with non-halogenated streams contaminates the entire volume, complicating the disposal process.

  • Regulatory Compliance and Cost : Disposal of halogenated waste is highly regulated and significantly more expensive than non-halogenated waste.[7] Improper segregation can lead to regulatory fines and substantially increased operational costs for your institution.

Therefore, waste containing this compound must not be mixed with:

  • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[3][7]

  • Aqueous, acidic, or basic waste streams.[3][7]

  • Waste containing heavy metals.[7]

Quantitative Data Summary

This table summarizes key data for this compound, essential for labeling and safety documentation.

PropertyValueSource(s)
CAS Number 1829-28-3[1][2]
Molecular Formula C₉H₉IO₂[2]
Molecular Weight 276.07 g/mol [2]
Appearance Colorless to light yellow/orange clear liquid[8]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1][2]
Storage Keep in a dry, cool, well-ventilated place. Protect from light.[1][8]

Standard Operating Procedure (SOP) for Disposal

Adherence to a strict, step-by-step protocol is mandatory for safety and compliance.

Step 1: Waste Collection & Container Selection

All materials contaminated with this compound must be treated as hazardous waste. This includes the pure compound, solutions containing it, and contaminated labware (e.g., pipette tips, weighing boats, gloves).

  • Container : Use a chemically compatible, leak-proof container with a secure, screw-top cap.[3][9] High-density polyethylene (HDPE) or glass containers are appropriate.

  • Designation : This container must be exclusively designated for "Halogenated Organic Waste."[3][5]

  • Integrity : Ensure the container is in good condition, free from cracks or defects.[9] Keep the container closed at all times except when actively adding waste.[9][10]

Step 2: Proper Labeling

Accurate labeling is a regulatory requirement and a critical safety communication tool.

  • Initial Labeling : Affix a "Hazardous Waste" tag to the container before the first drop of waste is added.[9][10]

  • Content Identification : Clearly write the full chemical names of all constituents. Do not use abbreviations or chemical formulas.[9] List "this compound" and any other solvents or reagents present, along with their approximate percentages.[7][10]

  • Hazard Identification : Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").[10]

Step 3: Satellite Accumulation Area (SAA) Storage

Store the waste container in a designated SAA within the laboratory.

  • Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation : Store the halogenated waste container in secondary containment (e.g., a chemical-resistant tray) and physically separate it from incompatible waste streams like acids and bases.[10]

  • Visibility : Ensure the hazardous waste label is always clearly visible.[10]

Step 4: Arranging for Final Disposal

The final disposal method for halogenated organic compounds is incineration.[4][5] This must be handled by professionals.

  • Contact EHS : When the container is nearly full (e.g., 75-80%), or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.[3][10]

  • Prohibition : Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[4][11] Drain disposal of hazardous waste pharmaceuticals and other chemicals is strictly prohibited by regulations.[12]

Emergency Procedures

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert personnel in the immediate area and restrict access.

  • If safe to do so, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.[4]

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Place all collected spill residue into a designated halogenated hazardous waste container for disposal.[4]

  • Clean the spill area thoroughly.

First Aid for Exposures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, seek medical attention.[1]

  • Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Segregation cluster_2 Storage & Final Disposal Start Waste Generated (Pure, Solution, or Contaminated Labware) Classify Classify as Hazardous Waste: Halogenated Organic Compound Start->Classify Container Select Compatible Container (HDPE or Glass) Classify->Container Label Affix 'Hazardous Waste' Label List all constituents (full names) Container->Label AddWaste Add Waste to Designated 'Halogenated Organic Waste' Container Label->AddWaste Decision Is waste mixed with non-halogenated, aqueous, or reactive chemicals? AddWaste->Decision Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Decision->Store No Stop STOP! Consult EHS Immediately. Do Not Mix Waste. Decision->Stop Yes Pickup Arrange Pickup via EHS or Licensed Waste Contractor Store->Pickup

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.